Clostebol
Description
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13,16,22H,3-10H2,1-2H3/t11-,12-,13-,16-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZCIYZKSLLNNH-FBPKJDBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@]34C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046192 | |
| Record name | Clostebol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093-58-9 | |
| Record name | Clostebol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clostebol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001093589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clostebol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01521 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clostebol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clostebol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOSTEBOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7D4G976SH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Clostebol's Interaction with Androgen Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clostebol, a synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101), exerts its biological effects primarily through its interaction with the androgen receptor (AR). As a 4-chloro derivative of testosterone, its mechanism of action is centered on binding to and activating the AR, a ligand-activated transcription factor that plays a pivotal role in mediating the physiological effects of androgens. This activation initiates a cascade of downstream cellular processes, leading to the anabolic effects sought in therapeutic and performance-enhancing contexts. Notably, the structural modification of a chloro group at the C4 position significantly influences its metabolic fate and receptor interaction, resulting in a distinct anabolic-to-androgenic activity ratio compared to its parent compound, testosterone. This guide provides an in-depth technical overview of the core mechanism of action of this compound on androgen receptors, including available data, experimental methodologies, and key signaling pathways.
Core Mechanism of Action: Androgen Receptor Binding and Activation
This compound, also known as 4-chlorotestosterone, functions as an agonist for the androgen receptor.[1][2] Its lipophilic nature allows it to diffuse across the cell membrane and bind to the ligand-binding domain (LBD) of the AR located in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs) and other chaperone proteins.
The activated this compound-AR complex then translocates into the nucleus. Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes. This binding event recruits co-activator proteins and the general transcription machinery, ultimately leading to an increase in the transcription of androgen-responsive genes. The resulting upregulation of protein synthesis is the molecular basis for this compound's anabolic effects, such as increased muscle mass and strength.[1][3]
The 4-chloro substitution in this compound's structure is a critical modification. This substitution prevents the aromatization of the A-ring, meaning this compound cannot be converted to estrogenic metabolites.[2] This is a significant difference from testosterone and reduces the risk of estrogen-related side effects such as gynecomastia and water retention. Furthermore, this structural change is believed to contribute to this compound's lower androgenic potency relative to its anabolic effects when compared with testosterone.[1]
Signaling Pathway and Experimental Workflow
The signaling cascade initiated by this compound's interaction with the androgen receptor can be visualized as a multi-step process. A typical experimental workflow to investigate this interaction involves a competitive binding assay.
References
Synthesis and chemical properties of Clostebol acetate
An In-depth Technical Guide on the Synthesis and Chemical Properties of Clostebol Acetate (B1210297)
Introduction
This compound acetate, a synthetic anabolic-androgenic steroid (AAS), is a modified form of testosterone (B1683101).[1][2] Chemically designated as 4-chlorotestosterone 17β-acetate, it is recognized for its enhanced anabolic properties and reduced androgenic effects, a characteristic attributed to the presence of a chlorine atom at the C4 position.[2][3] This modification prevents its conversion to dihydrotestosterone (B1667394) (DHT) and estrogen, thereby mitigating certain side effects associated with other AAS.[3][4] this compound acetate has been utilized in clinical settings for dermatological and ophthalmological treatments and as an anabolic agent.[4][5] This guide provides a detailed overview of its synthesis, chemical properties, and mechanism of action for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound acetate is a white crystalline solid.[3] Its fundamental properties are summarized in the table below. The steroid's structure consists of four fused rings (A, B, C, and D). Rings B and C adopt chair conformations, ring A is a half-chair, and ring D is in a C13 envelope conformation.[3][5] This specific stereochemistry is crucial for its biological activity.
| Property | Value | Reference |
| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | [3][6][7] |
| Synonyms | 4-Chlorotestosterone acetate, 4-CLTA | [7][8] |
| Molecular Formula | C₂₁H₂₉ClO₃ | [3][6][8] |
| Molecular Weight | 364.91 g/mol | [3][6][8] |
| Melting Point | 229 °C | [8] |
| CAS Number | 855-19-6 | [6][7] |
| Crystal System | Orthorhombic | [3][5] |
| Space Group | P2₁2₁2₁ | [3] |
Synthesis of this compound Acetate
The synthesis of this compound acetate primarily starts from testosterone acetate. Two main synthetic routes have been established: direct chlorination and a pathway involving an epoxide intermediate.[3][5]
Direct Chlorination of Testosterone Acetate
This method involves the direct electrophilic addition of a chlorinating agent to the Δ4 double bond of the testosterone acetate steroid core.[3]
-
Precursor: Testosterone Acetate
-
Reaction: Electrophilic chlorination at the C4 position.
-
Reagents: Chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or chlorine gas (Cl₂) are used.[3]
-
Conditions: The reaction is typically conducted in an inert solvent like dichloromethane, chloroform, or carbon tetrachloride at a controlled temperature range of 0–25°C to prevent side reactions.[3]
-
Purification: The crude product is purified by selective crystallization from methanol.[3][5]
Synthesis via Epoxidation and Chlorination
This alternative pathway involves the formation of an epoxide intermediate, which is then opened by a chloride ion to introduce the chlorine atom stereoselectively.[5][9]
-
Precursor: Testosterone derivative
-
Step 1: Epoxidation: Formation of testosterone-4,5-epoxide as a key intermediate.
-
Step 2: Nucleophilic Ring Opening: The epoxide undergoes a nucleophilic attack by chloride ions under acidic conditions. This Sₙ2 reaction leads to the stereoselective introduction of chlorine at the C4 position.[9]
-
Esterification: If starting from testosterone, the 17β-hydroxyl group is subsequently esterified using acetic anhydride (B1165640) or acetic acid to yield the final acetate ester.[9]
Chemical Reactivity and Metabolism
This compound acetate can undergo several chemical reactions, which are also relevant to its metabolism in biological systems.[3][9]
-
Hydrolysis: The acetate ester can be hydrolyzed to release the active compound, this compound (4-chlorotestosterone).[9]
-
Oxidation: The molecule can be oxidized to form 4-chloroandrost-4-en-3,17-dione.[3]
-
Reduction: Reduction can yield 4-chloroandrost-4-en-17β-ol-3-one.[3]
-
Metabolism: In the body, this compound acetate is metabolized primarily in the liver.[1] The main metabolic pathway involves its conversion to 4-chloro-4-androsten-3α-ol-17-one (M1), which is a key urinary metabolite used for doping control.[9][10][11] Further metabolism includes Phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate excretion.[1][9]
Mechanism of Action
This compound acetate functions by mimicking the effects of endogenous testosterone.[1][2]
-
Androgen Receptor Binding: It binds to androgen receptors (AR) in target tissues like muscle and bone.[1][3][12]
-
Gene Transcription: The hormone-receptor complex translocates to the cell nucleus and binds to specific DNA sequences, activating the transcription of genes responsible for protein synthesis.[3]
-
Anabolic Effects: This leads to increased protein synthesis and nitrogen retention, promoting muscle growth (hypertrophy) and repair.[1][9][12]
-
Erythropoiesis: It can also stimulate the production of erythropoietin, which increases the count of red blood cells, enhancing oxygen delivery to tissues.[1][12]
-
HPG Axis Interaction: Like other exogenous steroids, this compound acetate can suppress the natural production of testosterone by inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland via negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis.[1]
References
- 1. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 2. What is this compound Acetate used for? [synapse.patsnap.com]
- 3. This compound acetate | 855-19-6 | Benchchem [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound acetate | C21H29ClO3 | CID 13327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound acetate - Wikipedia [en.wikipedia.org]
- 8. This compound acetate | 855-19-6 | FC20520 | Biosynth [biosynth.com]
- 9. Buy this compound acetate (EVT-263925) | 855-19-6 [evitachem.com]
- 10. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 11. frontiersin.org [frontiersin.org]
- 12. swolverine.com [swolverine.com]
In Vitro Binding Affinity of Clostebol to the Androgen Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Clostebol and the Androgen Receptor
This compound, chemically known as 4-chlorotestosterone, is a modified form of testosterone (B1683101) with a chlorine atom at the C4 position.[1] This structural modification influences its metabolic fate and receptor interactions. Like other AAS, this compound's mechanism of action involves binding to and activating the androgen receptor, a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[2][3][4][5] Upon ligand binding, the AR translocates to the nucleus, where it regulates the transcription of target genes responsible for the anabolic and androgenic effects observed with these compounds.
Comparative Androgen Receptor Binding Affinity
While a specific relative binding affinity (RBA) for this compound was not identified in the reviewed literature, the following table summarizes the RBA of testosterone and other synthetic steroids for the androgen receptor from rat skeletal muscle and prostate cytosol. This data provides a valuable context for understanding the potential binding characteristics of this compound. The RBA is typically determined by a competitive binding assay where the test compound's ability to displace a radiolabeled ligand from the AR is measured.
Table 1: Relative Binding Affinity of Various Anabolic-Androgenic Steroids to the Androgen Receptor
| Compound | Relative Binding Affinity (%) vs. Methyltrienolone (R1881) |
| Methyltrienolone (R1881) | 100 |
| Testosterone | 19 |
| 5α-Dihydrotestosterone (DHT) | 18 |
| 19-Nortestosterone (Nandrolone) | 29 |
| Methenolone | 21 |
| Mesterolone | 8 |
| Stanozolol | 4.5 |
| Methandienone | 2 |
Source: Adapted from Saartok T, Dahlberg E, Gustafsson JA. Endocrinology. 1984 Jun;114(6):2100-6.[6][7]
Experimental Protocol: In Vitro Androgen Receptor Competitive Binding Assay
The following protocol outlines a standard procedure for determining the in vitro binding affinity of a test compound, such as this compound, to the androgen receptor using a competitive radioligand binding assay.
Materials and Reagents
-
Androgen Receptor Source: Cytosol fraction from the ventral prostate of castrated male rats.
-
Radioligand: [³H]-Methyltrienolone (R1881), a high-affinity synthetic androgen.
-
Reference Compound: Unlabeled Methyltrienolone (R1881) or Dihydrotestosterone (DHT).
-
Test Compound: this compound.
-
Buffers and Solutions:
-
Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.
-
Dextran-coated charcoal (DCC) suspension.
-
Scintillation cocktail.
-
-
Equipment:
-
Homogenizer.
-
Refrigerated centrifuge.
-
Scintillation counter.
-
Pipettes and general laboratory equipment.
-
Experimental Procedure
-
Preparation of Prostate Cytosol:
-
Male rats are castrated to upregulate the expression of androgen receptors.
-
After a specified period, the ventral prostates are excised, minced, and homogenized in ice-cold TEDG buffer.
-
The homogenate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosol) containing the AR is collected.
-
-
Competitive Binding Assay:
-
Aliquots of the prostate cytosol are incubated with a fixed concentration of [³H]-R1881.
-
Increasing concentrations of the unlabeled test compound (this compound) or reference compound are added to compete for binding to the AR.
-
Non-specific binding is determined in parallel incubations containing a large excess of unlabeled R1881.
-
The incubation is carried out at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Following incubation, the DCC suspension is added to each tube to adsorb the unbound radioligand.
-
The tubes are centrifuged to pellet the charcoal, leaving the receptor-bound radioligand in the supernatant.
-
-
Quantification:
-
An aliquot of the supernatant is mixed with a scintillation cocktail.
-
The radioactivity, representing the amount of bound [³H]-R1881, is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The relative binding affinity (RBA) can be calculated using the following formula:
-
RBA = (IC50 of reference compound / IC50 of test compound) x 100
-
-
Visualizing Key Pathways and Workflows
Androgen Receptor Signaling Pathway
The following diagram illustrates the classical signaling pathway of the androgen receptor upon binding of an agonist like this compound.
Experimental Workflow for AR Binding Assay
The diagram below outlines the key steps involved in the in vitro androgen receptor competitive binding assay.
Conclusion
While direct quantitative data on the in vitro binding affinity of this compound to the androgen receptor remains to be fully characterized in publicly accessible literature, its mechanism of action as an AR agonist is well-established. The comparative data for other anabolic-androgenic steroids provide a useful framework for estimating its potential binding characteristics. The detailed experimental protocol and workflows presented in this guide offer a robust methodology for researchers to precisely determine the binding affinity of this compound and other novel compounds, thereby contributing to a more comprehensive understanding of their pharmacology and potential therapeutic applications.
References
- 1. swolverine.com [swolverine.com]
- 2. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. swolverine.com [swolverine.com]
- 4. swolverine.com [swolverine.com]
- 5. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Relative Binding Affinity of Anabolic-Androgenic Steroids: Comparison of the Binding to the Androgen Receptors in Skeletal Muscle and in Prostate, as well as to Sex Hormone-Binding Globulin* | CoLab [colab.ws]
Clostebol's Impact on Muscle Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
[Shanghai, China – December 19, 2025] – Clostebol, a synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101), has been recognized for its muscle-building properties. This technical guide provides an in-depth analysis of this compound's effects on muscle protein synthesis pathways, consolidating available data to inform research and drug development endeavors.
Executive Summary
This compound exerts its anabolic effects primarily by binding to and activating the androgen receptor (AR) in skeletal muscle cells. This interaction initiates a cascade of downstream signaling events that culminate in an increased rate of muscle protein synthesis and a positive nitrogen balance, contributing to muscle hypertrophy. While structurally similar to testosterone, a 4-chloro modification gives this compound a distinct pharmacological profile, including a reduced androgenic potency. This guide synthesizes the current understanding of this compound's mechanism of action, explores its influence on key signaling pathways, and presents available quantitative data and experimental methodologies.
Mechanism of Action: Androgen Receptor-Mediated Anabolism
This compound, or 4-chlorotestosterone, is a testosterone derivative with a chlorine atom at the C4 position.[1][2] This structural modification prevents its conversion to estrogen by aromatase, thereby eliminating estrogen-related side effects such as gynecomastia and water retention.[1][2] The primary mechanism through which this compound promotes muscle growth is by acting as an agonist for the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[1][2]
Upon entering the muscle cell, this compound binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins. The this compound-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in muscle protein synthesis, leading to an accretion of muscle proteins and subsequent hypertrophy.[1][2]
dot graph TD{ rankdir="LR"; bgcolor="#F1F3F4"; node[shape=box, style="filled", fontname="Arial", fontsize=12]; edge[fontname="Arial", fontsize=10];
} Caption: this compound's Androgen Receptor Signaling Pathway.
Quantitative Anabolic and Androgenic Potency
The anabolic and androgenic effects of steroids are often quantified relative to testosterone, which has a baseline anabolic-to-androgenic ratio of 100:100. This compound exhibits a significantly lower androgenic potential compared to its anabolic effects.
| Compound | Anabolic Rating | Androgenic Rating | Anabolic-to-Androgenic Ratio |
| Testosterone | 100 | 100 | 1:1 |
| This compound | 46 | 25 | 1.84:1 |
This data indicates that this compound has just under half the muscle-building capability of testosterone, but only a quarter of its androgenic effects, making it a milder anabolic agent.
Influence on Muscle Protein Synthesis Pathways
While direct quantitative data on this compound's effect on the fractional synthetic rate (FSR) of muscle protein is limited in publicly available literature, its primary mechanism of action through the androgen receptor strongly implies a positive influence on this key metric. The downstream effects of AR activation on other critical signaling pathways are of significant interest to researchers.
Potential Interaction with the mTOR Pathway
The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of muscle protein synthesis in response to various stimuli, including growth factors and mechanical loading. While direct studies on this compound's interaction with the mTOR pathway are scarce, androgen receptor activation is known to crosstalk with key components of this pathway. It is plausible that this compound, through AR activation, could potentiate mTOR signaling, possibly through the PI3K/Akt pathway, further enhancing protein synthesis.
dot graph { rankdir="TB"; bgcolor="#F1F3F4"; node[shape=box, style="filled", fontname="Arial", fontsize=12]; edge[fontname="Arial", fontsize=10];
} Caption: Postulated Crosstalk between this compound-AR and mTOR Pathways.
Effects on Satellite Cells and Myogenic Regulatory Factors
Satellite cells are muscle stem cells that play a crucial role in muscle repair and hypertrophy. Upon activation, they proliferate, differentiate, and fuse with existing muscle fibers, donating their nuclei and contributing to muscle growth. Androgens are known to influence satellite cell activity. It is hypothesized that this compound may promote muscle hypertrophy by stimulating the proliferation and differentiation of satellite cells. This process is governed by a family of transcription factors known as myogenic regulatory factors (MRFs), including MyoD and myogenin. Further research is needed to elucidate the specific effects of this compound on the expression of these MRFs.
Experimental Protocols
Detailed experimental protocols for investigating the effects of this compound on muscle protein synthesis are not widely published. However, standard methodologies can be adapted for this purpose.
In Vitro Myoblast Culture and Differentiation Assay
-
Cell Line: C2C12 mouse myoblasts are a suitable model.
-
Culture Conditions: Cells are typically grown in a high-serum growth medium (e.g., DMEM with 10% fetal bovine serum) to promote proliferation.
-
Differentiation Induction: To induce differentiation into myotubes, the growth medium is replaced with a low-serum differentiation medium (e.g., DMEM with 2% horse serum).
-
This compound Treatment: this compound, dissolved in a suitable vehicle (e.g., ethanol (B145695) or DMSO), is added to the differentiation medium at various concentrations. A vehicle-only control group should be included.
-
Analysis of Myotube Formation:
-
Morphological Analysis: Myotube formation can be visualized and quantified by immunofluorescence staining for muscle-specific proteins like myosin heavy chain (MHC). Myotube diameter and fusion index (number of nuclei in myotubes divided by the total number of nuclei) can be measured.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the expression of myogenic regulatory factors (e.g., MyoD, myogenin) and other muscle-specific genes.
-
Protein Analysis: Western blotting can be employed to quantify the protein levels of MHC, MRFs, and key signaling proteins (e.g., phosphorylated Akt, mTOR, S6K1).
-
In Vivo Animal Studies
-
Animal Model: Rodent models, such as rats or mice, are commonly used.
-
Experimental Groups: Animals can be divided into a control group receiving a vehicle and treatment groups receiving different doses of this compound.
-
Administration: this compound can be administered via intramuscular or subcutaneous injection.
-
Functional Overload: To study hypertrophy, a functional overload model (e.g., synergist ablation) can be employed in conjunction with this compound treatment.
-
Tissue Collection: At the end of the study period, specific muscles (e.g., gastrocnemius, soleus) are harvested.
-
Analysis:
-
Histology: Muscle cross-sections can be stained (e.g., with H&E) to measure muscle fiber cross-sectional area (CSA).
-
Muscle Protein Synthesis Rate: The fractional synthetic rate (FSR) of muscle protein can be measured using stable isotope tracer techniques (e.g., deuterated water or labeled amino acids) followed by mass spectrometry analysis of protein-bound and free tracer enrichment.
-
Gene and Protein Expression: qRT-PCR and Western blotting can be used to analyze the expression of relevant genes and proteins as described for the in vitro studies.
-
Future Directions and Conclusion
While the fundamental mechanism of this compound's anabolic action via the androgen receptor is established, there remain significant gaps in the understanding of its detailed molecular effects on muscle protein synthesis pathways. Future research should focus on:
-
Quantitative Measurement of Muscle Protein Synthesis: Conducting studies to directly measure the fractional synthetic rate of muscle protein in response to various doses of this compound.
-
Elucidating Downstream Signaling: Investigating the precise impact of this compound on the mTOR and other relevant signaling pathways in skeletal muscle.
-
Satellite Cell Dynamics: Characterizing the effects of this compound on satellite cell activation, proliferation, and differentiation.
A more comprehensive understanding of these aspects will be crucial for the potential development of novel anabolic agents with improved therapeutic profiles for conditions such as muscle wasting diseases. This technical guide provides a foundational overview to guide such future research endeavors.
References
Pharmacokinetics and Metabolism of Clostebol in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of Clostebol (4-chlorotestosterone) and its esters, primarily this compound acetate (B1210297), in various animal models. The information is intended to support research, drug development, and regulatory activities related to this synthetic anabolic-androgenic steroid.
Introduction
This compound, a 4-chloro derivative of testosterone, is a synthetic anabolic-androgenic steroid (AAS) that has been illicitly used as a growth promoter in livestock, such as cattle.[1] Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—and its metabolic fate in different animal species is crucial for developing effective detection methods and ensuring food safety. This guide synthesizes available data on this compound's pharmacokinetics and metabolism in key animal models, with a focus on cattle and horses, and provides detailed experimental methodologies where available.
Pharmacokinetic Profile
The pharmacokinetic properties of a compound describe its concentration-time course in the body. Key parameters include half-life (t½), maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC). While comprehensive pharmacokinetic data for this compound in animal models is limited in the public domain, this section summarizes the available information.
Table 1: Quantitative Pharmacokinetic Parameters of this compound Metabolites in Animal Models
| Animal Model | Compound | Administration Route | Dose | Matrix | Pharmacokinetic Parameter | Value | Reference |
| Human | This compound Acetate | Transdermal | 5 mg | Urine | Cmax of M1 | 20 ng/mL | [2] |
| Human | This compound Acetate | Transdermal | 5 mg | Urine | Time to Cmax of M1 | 15 hours | [2] |
| Human | This compound Acetate | Transdermal | 5 mg | Urine | Detection time of M1* | 146 hours | [2] |
*M1: 4-chloro-androst-4-en-3α-ol-17-one
Metabolism of this compound
This compound undergoes extensive metabolism in animals, and the resulting metabolic profile can vary significantly depending on the species and the route of administration (oral vs. intramuscular). The primary site of metabolism is the liver, where the parent compound is modified by various enzymes.
The metabolic pathways of this compound primarily involve reductions and oxidations of the steroid A-ring and at the C17 position. A key feature of this compound metabolism is the formation of various phase I and phase II metabolites. Phase I reactions introduce or expose functional groups, while phase II reactions involve conjugation with endogenous molecules, such as glucuronic acid or sulfate (B86663), to increase water solubility and facilitate excretion.[3][4]
In cattle, it has been shown that approximately 95% of this compound metabolites are sulfo-conjugated, with a smaller portion being glucurono-conjugated.[4]
Metabolic Pathways
The metabolic transformation of this compound acetate begins with the hydrolysis of the acetate ester to form the active compound, this compound (4-chlorotestosterone). Subsequently, this compound is metabolized through several pathways, including:
-
Oxidation at C-17: The 17β-hydroxyl group can be oxidized to a ketone, forming 4-chloroandrost-4-ene-3,17-dione (4-Cl-AED).
-
Reduction of the A-ring: The double bond in the A-ring can be reduced.
-
Reduction of the 3-keto group: The 3-keto group can be reduced to a hydroxyl group.
-
Epimerization at C-17: The 17β-hydroxyl group can be converted to the 17α-epimer.
The following diagram illustrates the generalized metabolic pathway of this compound acetate.
Figure 1. Generalized metabolic pathway of this compound Acetate.
Major Metabolites in Animal Models
The specific metabolites of this compound that are formed and excreted can differ based on the animal species and the way the drug is administered.
Table 2: Major Urinary Metabolites of this compound Acetate in Different Animal Models and Administration Routes
| Animal Model | Administration Route | Major Urinary Metabolites | Reference |
| Cattle | Intramuscular | 4-chloroepitestosterone (M2)4-chloroandrost-4-en-3α-ol-17-one (M3)4-chloroandrost-4-ene-3,17-dione (M4) | [4] |
| Cattle | Oral | 4-chloroandrost-4-ene-3α,17β-diol (M7)4-chloroandrostan-3β-ol-17-one (M5)4-chloroepitestosterone (M2) | [4] |
| Horse | Oral | 4-chlorotestosterone (Cl)4-chloroandrost-4-ene-3α,17β-diol (C3)4-chloroandrostane-3α,17β-diol (C7) | [5] |
Experimental Protocols
This section details the methodologies employed in key studies investigating the pharmacokinetics and metabolism of this compound in animal models.
Animal Studies
-
Objective: To investigate the metabolism of this compound acetate in cattle after intramuscular and oral administration.[4]
-
Animals: Bovine species (details on breed, age, and weight not specified).[4]
-
Dosing:
-
Sample Collection: Urine samples were collected for up to 1.5 months after administration.[4]
-
Analytical Methods: High-Performance Liquid Chromatography (HPLC) for fractionation, followed by High-Performance Thin-Layer Chromatography (HPTLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for identification of metabolites.[5]
Figure 2. Experimental workflow for the cattle metabolism study.
-
Objective: To investigate the in vitro and in vivo metabolism of this compound acetate in horses.[5]
-
Animals: Two thoroughbred geldings.[5]
-
Dosing: 350 mg of this compound acetate administered orally.[5]
-
Sample Collection: Post-administration urine samples were collected. The exact timing and duration of collection are not specified.[5]
-
In Vitro Biotransformation: Horse liver microsomes were used to study the in vitro metabolism.[5]
-
Analytical Methods: Not explicitly detailed in the abstract, but likely involved chromatographic and mass spectrometric techniques.[5]
Sample Preparation and Analytical Methods
The detection and quantification of this compound and its metabolites in biological matrices require sensitive and specific analytical methods. The general workflow involves sample preparation to extract and concentrate the analytes, followed by instrumental analysis.
A common procedure for the analysis of this compound metabolites in urine involves the following steps:
-
Enzymatic Hydrolysis: Since most metabolites are excreted as glucuronide or sulfate conjugates, a deconjugation step is necessary. This is typically achieved by incubating the urine sample with an enzyme mixture, such as from Helix pomatia, which contains both β-glucuronidase and arylsulfatase.[3]
-
Solid-Phase Extraction (SPE): After hydrolysis, the sample is passed through an SPE cartridge (e.g., C18) to clean up the sample and concentrate the analytes.
-
Liquid-Liquid Extraction (LLE): Further purification can be achieved using LLE with a non-polar solvent like n-pentane.[3]
-
Derivatization: For GC-MS analysis, the extracted metabolites are often derivatized (e.g., trimethylsilyl (B98337) derivatives) to improve their volatility and chromatographic properties.
Figure 3. General workflow for urine sample preparation.
LC-MS/MS is a powerful technique for the sensitive and specific detection of this compound and its metabolites.
Table 3: Example LC-MS/MS Parameters for this compound Metabolite Analysis in Urine
| Parameter | Setting | Reference |
| Liquid Chromatography | ||
| Column | Poroshell 120 EC-C18 (150 mm × 2.1 mm × 2.7 μm) | [3] |
| Mobile Phase | Methanol and Water | [6] |
| Flow Rate | 0.15 mL/min | [6] |
| Column Temperature | 40°C | [6] |
| Injection Volume | 25 µL | [6] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | [6] |
| Ion Spray Voltage | 5300 V | [6] |
| Ion Source Temperature | 500°C | [6] |
| Curtain Gas (N2) Pressure | 30 psi | [6] |
| Nebulizing Gas (Air) Pressure | 40 psi | [6] |
| Drying Gas (Air) Pressure | 40 psi | [6] |
Signaling Pathways
Information regarding the specific signaling pathways through which this compound exerts its anabolic effects or is metabolized is not extensively detailed in the reviewed literature. As an anabolic-androgenic steroid, it is presumed to act primarily through the androgen receptor, similar to testosterone. Binding to the androgen receptor would initiate a cascade of genomic events leading to increased protein synthesis and muscle growth. Further research is needed to elucidate the specific signaling pathways modulated by this compound in different animal tissues.
Conclusion
The metabolism of this compound in animal models, particularly cattle and horses, has been characterized to a significant extent, with major urinary metabolites identified for both oral and intramuscular administration routes. This knowledge is fundamental for developing reliable methods to detect the illicit use of this substance in food-producing animals. However, there is a notable lack of publicly available quantitative pharmacokinetic data, such as half-life, clearance, and volume of distribution, across different species. Further research is required to generate these data to enable a more complete understanding of this compound's disposition in animals and to support more refined risk assessments. The detailed experimental protocols and analytical methods presented in this guide provide a valuable resource for researchers in this field.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 3. Determination of this compound residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chlorotestosterone acetate metabolites in cattle after intramuscular and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Clostebol's Impact on Nitrogen Retention in Skeletal Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clostebol (4-chlorotestosterone) is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101).[1] Its structural modification, the presence of a chlorine atom at the 4-position, inhibits its conversion to estrogen and reduces its androgenic potential while retaining anabolic properties.[2][3] This guide provides a comprehensive technical overview of this compound's core mechanism of action, focusing on its impact on nitrogen retention in skeletal muscle—a key indicator of anabolism. While direct quantitative data on this compound's effect on nitrogen retention is limited in publicly available literature, this document synthesizes existing knowledge on its qualitative effects, outlines the relevant signaling pathways, and provides detailed experimental protocols for future research. Comparative data for other well-studied anabolic steroids is included to provide a quantitative context.
Introduction
This compound is a synthetic anabolic steroid that was developed to offer the muscle-building benefits of testosterone with fewer androgenic side effects.[2] It has been used clinically for various purposes and has also been a substance of interest in the realm of performance enhancement.[4] The anabolic effects of steroids like this compound are largely attributed to their ability to promote a positive nitrogen balance within the body, which is essential for muscle protein synthesis and hypertrophy.[5] A positive nitrogen balance signifies that the rate of protein synthesis exceeds the rate of protein breakdown, leading to an accretion of muscle tissue.[5] This document will delve into the molecular mechanisms and physiological consequences of this compound administration on nitrogen retention in skeletal muscle.
Mechanism of Action: Enhancing Anabolism
This compound exerts its anabolic effects primarily by binding to and activating androgen receptors (AR) located in the cytoplasm of skeletal muscle cells.[3][5] This hormone-receptor complex then translocates to the nucleus, where it functions as a transcription factor, binding to specific DNA sequences known as androgen response elements (AREs). This binding modulates the transcription of target genes involved in protein synthesis and degradation.
The key actions of this compound that contribute to a positive nitrogen balance include:
-
Increased Protein Synthesis: By activating the AR, this compound upregulates the transcription of genes that encode for proteins involved in the translational machinery, leading to an increased rate of muscle protein synthesis.[3]
-
Inhibition of Catabolism: this compound can interfere with the catabolic effects of glucocorticoid hormones, thereby reducing the rate of muscle protein breakdown.[3]
-
Promotion of Nitrogen Retention: The net effect of increased protein synthesis and decreased protein breakdown is a state of positive nitrogen balance, where more nitrogen is retained in the muscle tissue than is excreted.[2][5]
Signaling Pathways in this compound-Induced Muscle Hypertrophy
The anabolic effects of this compound are mediated through a complex network of intracellular signaling pathways. The primary pathway is initiated by the activation of the androgen receptor, which then cross-talks with other key signaling cascades that regulate muscle mass.
Androgen Receptor (AR) Signaling Pathway
The binding of this compound to the AR is the initial step that triggers a cascade of events leading to muscle hypertrophy. This pathway directly influences gene expression related to muscle growth.
References
The Decisive Role of the 4-Chloro Group in Clostebol's Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clostebol, a synthetic anabolic-androgenic steroid (AAS), is a derivative of testosterone (B1683101) distinguished by the introduction of a chlorine atom at the C4 position of the steroid nucleus. This single modification profoundly alters its pharmacological profile, steering it towards a more favorable anabolic-to-androgenic ratio compared to its parent hormone. This technical guide provides an in-depth exploration of the pivotal role of the 4-chloro group in defining this compound's activity. It delves into the structure-activity relationship, its influence on receptor binding and metabolism, and the resulting pharmacodynamic effects. Detailed experimental protocols for assessing androgenic and anabolic activity are provided, alongside diagrammatic representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field of steroid chemistry and drug development.
Introduction: The Significance of Halogenation in Steroid Design
The strategic placement of halogen atoms has long been a cornerstone of medicinal chemistry for modulating the biological activity of steroid hormones. Halogenation can influence a molecule's size, lipophilicity, and electronic distribution, thereby affecting its metabolic stability, receptor binding affinity, and overall pharmacokinetic and pharmacodynamic properties. In the context of anabolic steroids, the primary goal of such modifications is to potentiate the desirable anabolic (myotrophic) effects while attenuating the undesirable androgenic (virilizing) effects. The 4-chloro substitution in this compound (4-chlorotestosterone) is a classic example of this principle in action.
The Role of the 4-Chloro Group in this compound's Activity
The introduction of a chlorine atom at the C4 position of the testosterone molecule imparts several critical changes that define this compound's unique pharmacological characteristics.
Steric Hindrance and Metabolic Stability
The presence of the bulky chlorine atom at the C4 position sterically hinders the action of two key enzymes involved in testosterone metabolism:
-
Aromatase: This enzyme is responsible for the conversion of testosterone to estradiol, an estrogen. By blocking aromatization, the 4-chloro group prevents the estrogenic side effects commonly associated with other anabolic steroids, such as gynecomastia and water retention.[1]
-
5α-reductase: This enzyme converts testosterone into the more potent androgen, dihydrotestosterone (B1667394) (DHT). Inhibition of this conversion is a primary reason for this compound's reduced androgenic activity.[1] Consequently, side effects such as acne, androgenic alopecia, and prostate enlargement are less pronounced compared to testosterone.
Androgen Receptor Binding and Activity
This compound exerts its anabolic effects by binding to and activating the androgen receptor (AR), a ligand-activated transcription factor.[2] Upon binding, the this compound-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, thereby modulating the transcription of target genes involved in protein synthesis and muscle growth.[2]
Table 1: Qualitative Comparison of this compound and Testosterone Activity
| Feature | Testosterone | This compound | Influence of 4-Chloro Group |
| Anabolic Activity | High | Moderate to High | Maintained anabolic potency |
| Androgenic Activity | High | Low to Moderate | Significantly reduced androgenicity |
| Aromatization to Estrogen | Yes | No | Blocked by steric hindrance |
| Conversion to DHT | Yes | No | Blocked by steric hindrance |
| Anabolic-to-Androgenic Ratio | Baseline (1:1) | Favorable (Anabolic > Androgenic) | Increased ratio |
Signaling Pathway and Experimental Workflows
The mechanism of action of this compound follows the canonical androgen receptor signaling pathway. The following diagrams, generated using the DOT language, illustrate this pathway and a typical experimental workflow for assessing androgen receptor binding.
Experimental Protocols
In Vitro Androgen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound (e.g., this compound) to the androgen receptor by measuring its ability to compete with a radiolabeled androgen for binding to the receptor.
Materials:
-
Androgen Receptor Source: Cytosolic fraction from rat ventral prostate or recombinant human androgen receptor.
-
Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) or another high-affinity radiolabeled androgen.
-
Test Compounds: this compound and Testosterone, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors.
-
Wash Buffer: Tris-HCl buffer.
-
Scintillation Cocktail.
Procedure:
-
Receptor Preparation: Prepare the androgen receptor source according to standard laboratory protocols.
-
Assay Setup: In a series of microcentrifuge tubes or a 96-well plate, add a fixed amount of the androgen receptor preparation.
-
Competition: To different tubes/wells, add increasing concentrations of the unlabeled test compound (this compound or Testosterone). Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled DHT (non-specific binding).
-
Radioligand Addition: Add a fixed, subsaturating concentration of the radiolabeled androgen to all tubes/wells.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. Common methods include dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can be calculated by comparing the IC50 of the test compound to that of a reference compound (e.g., DHT or testosterone).
In Vivo Hershberger Assay for Anabolic and Androgenic Activity
The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic properties of a substance in castrated male rats.
Animals:
-
Peripubertal male rats, castrated at a specific age (e.g., 42 days old).
Procedure:
-
Acclimation and Castration: Acclimate the rats to the laboratory conditions. Perform bilateral orchidectomy (castration) and allow for a post-operative recovery period of at least 7 days to allow for the regression of androgen-dependent tissues.
-
Dosing: Group the animals and administer the test substance (this compound), a reference androgen (e.g., testosterone propionate), and a vehicle control daily for 10 consecutive days. Administration is typically via oral gavage or subcutaneous injection.
-
Necropsy and Tissue Collection: On day 11, euthanize the animals and carefully dissect the following androgen-sensitive tissues:
-
Androgenic Tissues: Ventral prostate (VP) and seminal vesicles (SV) (including coagulating glands and their fluids).
-
Anabolic Tissue: Levator ani muscle (LA).
-
-
Tissue Weighing: Carefully trim the tissues of any adhering fat and connective tissue and record their wet weights.
-
Data Analysis: Compare the mean tissue weights of the treated groups to the vehicle control group. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weights of the ventral prostate and seminal vesicles indicates androgenic activity. The anabolic-to-androgenic ratio can be calculated by dividing the relative anabolic effect by the relative androgenic effect, often normalized to the effects of the reference androgen.
Conclusion
The 4-chloro group is the defining structural feature of this compound, fundamentally shaping its biological activity. By strategically blocking key metabolic pathways—aromatization and 5α-reduction—this modification significantly reduces the androgenic and estrogenic potential of the testosterone backbone. While maintaining the ability to activate the androgen receptor and elicit anabolic effects, the 4-chloro substitution results in a pharmacological profile with a more favorable balance of anabolic to androgenic activity. This makes this compound and its derivatives valuable subjects of study for understanding the nuanced structure-activity relationships of anabolic steroids and for the development of new therapeutic agents with improved safety profiles. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other novel androgenic compounds.
References
Clostebol's potential for aromatization to estrogenic compounds
Executive Summary: Clostebol, a synthetic anabolic-androgenic steroid, is a 4-chloro derivative of testosterone (B1683101). Scientific literature consistently indicates that the presence of a chlorine atom at the 4-position of the steroid's A-ring structurally inhibits its conversion to estrogenic compounds by the enzyme aromatase. Metabolic studies have confirmed that this compound is metabolized in the human body primarily through reduction and conjugation, with no evidence of aromatized metabolites. Consequently, this compound is considered to have a negligible potential for aromatization and associated estrogenic side effects.
Introduction
This compound, also known as 4-chlorotestosterone, is a synthetic anabolic-androgenic steroid (AAS) that has been used for therapeutic purposes and as a performance-enhancing drug.[1] For researchers and drug development professionals, a thorough understanding of the metabolic fate and potential side effects of AAS is crucial. One of the most significant considerations for testosterone and its derivatives is their potential to be converted into estrogens through a process called aromatization. This conversion can lead to estrogenic side effects such as gynecomastia, water retention, and suppression of the hypothalamic-pituitary-gonadal axis.[2] This technical guide provides an in-depth analysis of this compound's potential for aromatization, detailing its chemical structure, the mechanism of aromatization, the impact of its 4-chloro substitution, and its metabolic fate.
Chemical Structure of this compound
This compound is chemically designated as 4-chloro-17β-hydroxy-androst-4-en-3-one. It is a derivative of testosterone, with the key modification being the substitution of a hydrogen atom with a chlorine atom at the C4 position of the steroid's A-ring.[1] This structural alteration is fundamental to its modified biological activity compared to testosterone.
The Mechanism of Aromatization
Aromatization is the enzymatic process that converts androgens into estrogens. This reaction is catalyzed by the enzyme aromatase (cytochrome P450 19A1), which is found in various tissues, including adipose tissue, gonads, and the brain.[3] The process involves a series of three successive hydroxylations of the androgen A-ring, culminating in the removal of the C19 methyl group and the formation of an aromatic A-ring, a characteristic feature of estrogens.[4] For an androgen to be a substrate for aromatase, specific structural features in the A-ring are required, including a C3-keto group and a Δ4 double bond.[4]
Impact of 4-Chloro Substitution on Aromatization
The presence of the chlorine atom at the C4 position of this compound's A-ring is the primary reason for its inability to undergo aromatization.[1][5] The enzymatic mechanism of aromatase involves specific interactions with the A-ring of the androgen substrate. The bulky and electronegative chlorine atom at the C4 position sterically and electronically hinders the binding of this compound to the active site of the aromatase enzyme.[5] This modification effectively prevents the enzymatic cascade required for the aromatization of the A-ring.[5][6]
While direct quantitative studies on the rate of this compound aromatization are not prevalent in the reviewed literature, the consensus is that this derivative is not a substrate for aromatase.[1][5][6] This is further supported by studies on other 4-substituted androgens, such as 4-hydroxyandrostenedione (Formestane), which act as aromatase inhibitors by binding to the enzyme's active site.[7][8] This indicates that substitutions at the 4-position generally interfere with the normal catalytic activity of aromatase.
Metabolism of this compound
Metabolic studies in humans have shown that this compound is extensively metabolized before excretion. The primary metabolic pathways do not involve aromatization but rather reduction of the A-ring and conjugation of the metabolites for excretion.[9] These metabolites are primarily found in urine as glucuronide and sulfate (B86663) conjugates.
Table 1: Identified Urinary Metabolites of this compound
| Metabolite ID | Chemical Name | Conjugation |
|---|---|---|
| M1 | 4-chloro-androst-4-en-3α-ol-17-one | Glucuronide |
| M2 | 4-chloro-androst-4-en-3α,17β-diol | Glucuronide |
| M3 | 4-chloro-5β-androstan-3α-ol-17-one | Glucuronide |
| M4 | 4-chloro-5β-androstan-3α,17β-diol | Glucuronide |
| S1a | 4ξ-chloro-5α-androst-3β-ol-17-one 3β-sulfate | Sulfate |
This table is a summary of key metabolites identified in human urine. A number of other minor metabolites have also been reported.[9]
Caption: Metabolic pathway of this compound.
Estrogenic Potential of this compound and its Metabolites
Given that this compound does not aromatize, its potential to exert estrogenic effects would have to arise from direct binding to the estrogen receptor (ER) or from the estrogenic activity of its metabolites. There is a lack of specific quantitative data in the scientific literature regarding the binding affinity of this compound or its identified metabolites to the estrogen receptor. However, androgens generally exhibit very low affinity for the estrogen receptor.[10] The primary metabolites of this compound are reduced and conjugated forms of the parent compound and do not possess the phenolic A-ring characteristic of estrogens, making it highly unlikely that they would have significant estrogenic activity.
Caption: Simplified Estrogen Receptor signaling pathway.
Experimental Protocols
For research purposes, several in vitro assays can be employed to assess the aromatase activity and estrogenic potential of a compound.
In Vitro Aromatase Assay (Tritiated Water Release Method)
This is a widely used method to measure the activity of aromatase.
-
Materials: Human recombinant aromatase (microsomes), NADPH regenerating system, [1β-³H]-androst-4-ene-3,17-dione (tritiated substrate), test compound (e.g., this compound), control inhibitor (e.g., letrozole), charcoal-dextran suspension.
-
Procedure:
-
Incubate human recombinant aromatase with a NADPH regenerating system and the tritiated androstenedione (B190577) substrate in a temperature-controlled water bath (e.g., 37°C).
-
In parallel incubations, add the test compound at various concentrations. Include a positive control (known inhibitor) and a vehicle control.
-
The aromatase enzyme, if active, will convert the substrate, releasing a tritium (B154650) atom that becomes part of a water molecule ([³H]H₂O).
-
Stop the reaction by adding an organic solvent (e.g., chloroform).
-
Separate the aqueous phase (containing the tritiated water) from the organic phase (containing the unmetabolized substrate) by centrifugation.
-
Treat the aqueous phase with a charcoal-dextran suspension to remove any remaining traces of the tritiated steroid.
-
Quantify the amount of tritiated water in the aqueous phase using liquid scintillation counting.
-
The amount of tritiated water produced is directly proportional to the aromatase activity. A reduction in its formation in the presence of the test compound indicates inhibition.
-
Caption: Workflow for an in vitro aromatase assay.
Analysis of this compound Metabolites in Urine
This protocol outlines a general procedure for identifying this compound metabolites.
-
Sample Preparation:
-
Collect urine samples.
-
Perform enzymatic hydrolysis using β-glucuronidase and arylsulfatase to cleave the conjugated metabolites.
-
Adjust the pH and perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids.
-
Evaporate the solvent and reconstitute the sample.
-
-
Derivatization (for GC-MS):
-
Derivatize the extracted steroids to make them volatile, typically by silylation (e.g., using MSTFA).
-
-
Chromatographic and Mass Spectrometric Analysis:
-
GC-MS: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer. Use a suitable temperature program to separate the metabolites. The mass spectrometer is used to identify the metabolites based on their mass spectra and retention times compared to reference standards.
-
LC-MS/MS: Inject the reconstituted extract into a liquid chromatograph coupled with a tandem mass spectrometer. Use a suitable gradient elution program. This method is particularly useful for analyzing intact conjugated metabolites without derivatization.
-
Conclusion
Based on its chemical structure and the existing body of metabolic evidence, this compound does not undergo aromatization to form estrogenic compounds. The 4-chloro substitution effectively blocks the enzymatic action of aromatase. Its metabolism proceeds through reduction and conjugation, yielding metabolites that are not known to be estrogenic. Therefore, the risk of estrogen-related side effects with this compound use is considered to be negligible.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. ergogenics.org [ergogenics.org]
- 5. swolverine.com [swolverine.com]
- 6. What is this compound Acetate used for? [synapse.patsnap.com]
- 7. Aromatase and its inhibitors--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aromatase inhibition: basic concepts, and the pharmacodynamics of formestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection and characterization of this compound sulfate metabolites in Caucasian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Androgen on the estrogen receptor. I - Binding and in vivo nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake and Intracellular Fate of Clostebol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clostebol, a synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101), exerts its biological effects through a series of intricate cellular and molecular interactions. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake, intracellular transport, receptor binding, and metabolic fate of this compound. A thorough understanding of these processes is critical for research, drug development, and the interpretation of toxicological and anti-doping analyses. This document details the key mechanisms of action, presents available data in a structured format, outlines relevant experimental protocols, and provides visual representations of the associated signaling and metabolic pathways.
Introduction
This compound (4-chlorotestosterone) is a modified form of testosterone characterized by the introduction of a chlorine atom at the 4-position.[1] This structural modification prevents its conversion to dihydrotestosterone (B1667394) (DHT) and aromatization to estrogen, thereby altering its biological activity profile compared to the parent hormone.[1] this compound is typically used as an ester, such as this compound acetate, to prolong its duration of action.[2] Its anabolic properties have led to its therapeutic use in certain dermatological and ophthalmological conditions, but also to its misuse as a performance-enhancing drug in sports.[3]
The cellular and intracellular journey of this compound dictates its physiological and pharmacological effects. This guide will systematically explore this journey, from its entry into the cell to its ultimate metabolic breakdown and excretion.
Cellular Uptake and Intracellular Transport
The entry of steroids into cells is a complex process that is not fully elucidated and is thought to involve both passive diffusion and carrier-mediated transport.
2.1. Passive Diffusion:
Traditionally, the lipophilic nature of steroid hormones has suggested that they can freely diffuse across the cell membrane's lipid bilayer. The rate of diffusion is influenced by the concentration gradient and the physicochemical properties of the steroid.
2.2. Facilitated and Active Transport:
Emerging evidence suggests that carrier-mediated processes may also play a role in the cellular uptake of steroids, although specific transporters for this compound have not been identified.
A generalized workflow for studying steroid uptake is presented below.
Intracellular Fate: Receptor Binding and Signaling
Once inside the cell, this compound interacts with its primary molecular target, the androgen receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[2]
3.1. Androgen Receptor Binding:
The binding of this compound to the ligand-binding domain (LBD) of the AR, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs), induces a conformational change. This leads to the dissociation of HSPs, exposing the nuclear localization signal.
Quantitative Data on Androgen Receptor Binding:
| Compound | Relative Binding Affinity (RBA)a |
| Methyltrienolone (B1676529) (MT) | 100% |
| 19-Nortestosterone (Nandrolone) | High |
| Methenolone | High |
| Testosterone | Moderate |
| 1α-Methyl-DHT (Mesterolone) | Moderate |
| Stanozolol | Weak |
| Methanedienone | Weak |
| Fluoxymesterone | Weak |
| This compound | Data not available |
| a Data compiled from studies on rat and rabbit skeletal muscle and rat prostate androgen receptors.[4][5][6][7] The exact quantitative values can vary between studies and tissues. |
3.2. Nuclear Translocation and Gene Regulation:
The activated this compound-AR complex dimerizes and translocates to the nucleus. In the nucleus, the dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[8] This binding, along with the recruitment of co-activator or co-repressor proteins, modulates the transcription of these genes, ultimately leading to the anabolic and androgenic effects of the steroid.[9][10]
The canonical androgen receptor signaling pathway is depicted in the following diagram:
Intracellular Metabolism
This compound undergoes extensive metabolism, primarily in the liver, to facilitate its excretion from the body.[2] The metabolic pathways involve Phase I (modification) and Phase II (conjugation) reactions.
4.1. Phase I Metabolism:
The initial metabolic steps for this compound involve reduction and oxidation reactions. The primary enzymes implicated are 5α-reductase and 5β-reductase, which reduce the double bond in the A-ring, and 17β-hydroxysteroid dehydrogenase (17β-HSD), which oxidizes the 17β-hydroxyl group.[4][11] The presence of the 4-chloro substituent inhibits 5α-reductase activity to some extent.[12]
4.2. Phase II Metabolism:
Following Phase I modifications, the resulting metabolites are conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility for renal excretion.[2] The main metabolites are excreted as glucuronides, with some also being sulfated.[12][13]
The metabolic fate of this compound is outlined below:
Metabolite Profiles:
Numerous metabolites of this compound have been identified, with the profile differing based on the route of administration (oral vs. transdermal).[13][14][15] Ten metabolites (M1-M10) have been detected after oral administration, while only a subset of these (M1-M4 and M9) are typically found after transdermal application.[13][14] The main metabolite used for doping control is 4-chloro-androst-4-en-3α-ol-17-one (M1).[12][16]
Experimental Protocols
5.1. In Vitro Androgen Receptor Binding Assay (Competitive Radioligand Displacement Assay):
This assay determines the binding affinity of a test compound to the androgen receptor by measuring its ability to displace a radiolabeled ligand.[17][18][19][20][21]
-
Materials:
-
Recombinant human androgen receptor (or cytosol preparation from target tissue, e.g., rat prostate)[19]
-
Radiolabeled androgen (e.g., [3H]-R1881 or [3H]-Mibolerone)[17][18]
-
Unlabeled this compound (test compound)
-
Unlabeled potent androgen (e.g., Dihydrotestosterone) for non-specific binding determination
-
Assay buffer (e.g., Tris-HCl with additives)
-
Scintillation cocktail
-
96-well plates
-
Filter mats or hydroxylapatite slurry
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, add the assay buffer, radiolabeled androgen, and either the test compound, buffer (for total binding), or a high concentration of unlabeled potent androgen (for non-specific binding).
-
Add the androgen receptor preparation to initiate the binding reaction.
-
Incubate to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).[17]
-
Separate bound from free radioligand using either filtration through filter mats or precipitation with hydroxylapatite.[17]
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding and determine the IC50 value for this compound.
-
5.2. Cellular Uptake Assay:
This assay measures the accumulation of a compound within cells over time.[22][23]
-
Materials:
-
Target cell line (e.g., prostate cancer cells, muscle cells)
-
Cell culture medium and supplements
-
Radiolabeled this compound (or a suitable analytical method for unlabeled this compound)
-
Multi-well cell culture plates
-
Lysis buffer
-
Scintillation counter or LC-MS/MS system
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Replace the culture medium with a serum-free medium containing a known concentration of radiolabeled (or unlabeled) this compound.
-
Incubate the cells for various time points.
-
At each time point, terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular compound.
-
Lyse the cells to release the intracellular contents.
-
Quantify the amount of this compound in the cell lysate using a scintillation counter (for radiolabeled compound) or a sensitive analytical technique like LC-MS/MS (for unlabeled compound).[24][25][26][27]
-
Determine the rate of cellular uptake.
-
5.3. Intracellular Concentration and Metabolite Analysis by LC-MS/MS:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying steroids and their metabolites in biological matrices.[24][25][26][27][28]
-
Sample Preparation:
-
Cell pellets or tissue samples are homogenized and subjected to protein precipitation and/or liquid-liquid extraction or solid-phase extraction to isolate the steroids.
-
Internal standards are added for accurate quantification.
-
The extract is evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis. Derivatization may be employed to enhance sensitivity.[25][26]
-
-
LC-MS/MS Analysis:
-
The extracted sample is injected into a liquid chromatograph for separation of the parent drug and its metabolites.
-
The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification based on their specific mass-to-charge ratios and fragmentation patterns.
-
Conclusion
The cellular uptake and intracellular fate of this compound are multifaceted processes that are fundamental to its anabolic and androgenic activities. While the general mechanisms of action through the androgen receptor are well-established for androgens as a class, specific quantitative data for this compound, particularly regarding its receptor binding affinity and cellular uptake kinetics, remain to be fully elucidated. The experimental protocols outlined in this guide provide a framework for researchers to investigate these parameters. A more detailed understanding of the molecular interactions and metabolic pathways of this compound will be invaluable for the development of new therapeutic agents, as well as for the continued efforts to ensure fair play in sports. Further research is warranted to fill the existing knowledge gaps and to provide a more complete picture of the pharmacology and toxicology of this synthetic steroid.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 3. frontiersin.org [frontiersin.org]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Relative Binding Affinity of Anabolic-Androgenic Steroids: Comparison of the Binding to the Androgen Receptors in Skeletal Muscle and in Prostate, as well as to Sex Hormone-Binding Globulin* | CoLab [colab.ws]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. researchgate.net [researchgate.net]
- 12. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Metabolism by Different Routes of Administration: Selection of Diagnostic Urinary Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New this compound metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 20. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel liquid chromatography tandem mass spectrometry (LC-MS/MS) methods for measuring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. LC/MS/MS Method Package for Steroid Hormones : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Clostebol's Impact on Erythropoietin and Red Blood Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clostebol, a synthetic anabolic-androgenic steroid (AAS), is recognized for its potential to enhance erythropoiesis, the process of red blood cell production. This guide provides a comprehensive technical overview of the mechanisms by which this compound is understood to influence erythropoietin (EPO) production and subsequently modulate red blood cell parameters. While direct quantitative data from controlled human or animal studies specifically investigating this compound's erythropoietic effects are limited in publicly available literature, this document synthesizes the established principles of AAS-mediated erythropoiesis to provide a detailed understanding of its expected actions. This guide includes a review of the pertinent signaling pathways, extrapolated quantitative effects based on related AAS, and detailed experimental protocols to facilitate further research in this area.
Introduction
This compound, a 4-chloro derivative of testosterone (B1683101), is a synthetic anabolic-androgenic steroid with both anabolic and androgenic properties.[1][2] Like other AAS, this compound is purported to enhance physical performance, in part, by stimulating the production of red blood cells.[3] An increase in red blood cell mass improves the oxygen-carrying capacity of the blood, which can lead to enhanced endurance and athletic performance.[1] The primary mechanism underlying this effect is believed to be the stimulation of erythropoietin (EPO), a glycoprotein (B1211001) hormone that is the principal regulator of erythropoiesis.[4] This document delves into the molecular mechanisms, expected physiological outcomes, and methodologies for studying the effects of this compound on EPO and red blood cell production.
Mechanism of Action: Androgen Receptor-Mediated Erythropoiesis
The erythropoietic effects of this compound, like other androgens, are primarily mediated through the activation of the androgen receptor (AR), a member of the nuclear receptor superfamily.[1]
2.1. Signaling Pathway
The binding of this compound to the AR in target tissues, predominantly the kidneys, initiates a signaling cascade that culminates in increased transcription of the EPO gene.[4] The key steps in this pathway are illustrated below:
2.2. Downstream Effects on Erythropoiesis
Once secreted into the bloodstream, EPO travels to the bone marrow, where it stimulates the proliferation and differentiation of erythroid progenitor cells into mature red blood cells. This leads to an increase in the total red blood cell mass.
Quantitative Data on Erythropoietic Effects
Direct and specific quantitative data from controlled clinical trials on the effects of this compound on erythropoietin and red blood cell parameters are scarce in the scientific literature. However, based on studies of other anabolic-androgenic steroids, the following table summarizes the expected qualitative and potential quantitative changes. It is crucial to note that these values are extrapolated and may not accurately reflect the specific potency of this compound.
| Parameter | Expected Change | Potential Magnitude of Change (Extrapolated from other AAS) | References |
| Erythropoietin (EPO) | Increase | 1.5 to 2-fold increase in serum levels | [5] |
| Hemoglobin (Hgb) | Increase | 5-15% increase | [6] |
| Hematocrit (Hct) | Increase | 3-10 percentage point increase | [6] |
| Red Blood Cell (RBC) Count | Increase | 5-15% increase | [6] |
| Reticulocyte Count | Increase | Transient increase, indicating stimulated erythropoiesis | [5] |
Note: The magnitudes of change are highly dependent on the dosage, duration of administration, and individual physiological response.
Experimental Protocols
The following are detailed, representative methodologies for key experiments to assess the effects of this compound on erythropoiesis. These protocols are adapted from studies on other AAS and can serve as a template for future research on this compound.
4.1. In Vivo Animal Study Protocol
This protocol outlines a typical study in a rodent model to evaluate the in vivo effects of this compound on red blood cell parameters and EPO levels.
4.1.1. Detailed Methodology
-
Subjects: 20 male Wistar rats (8 weeks old).
-
Housing: Standard laboratory conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).
-
Groups:
-
Control Group (n=10): Subcutaneous injection of vehicle (e.g., sesame oil) daily.
-
This compound Group (n=10): Subcutaneous injection of this compound acetate (e.g., 1 mg/kg body weight) dissolved in vehicle daily.
-
-
Duration: 4 weeks.
-
Blood Collection: 0.5 mL of blood collected weekly from the retro-orbital plexus under light isoflurane (B1672236) anesthesia.
-
Hematological Analysis: Complete blood count (CBC) performed using an automated hematology analyzer to determine hemoglobin, hematocrit, and red blood cell count.
-
EPO Measurement: Serum EPO levels measured using a commercially available rat EPO ELISA kit.
-
Statistical Analysis: Data analyzed using a two-way ANOVA with repeated measures, followed by a post-hoc test (e.g., Tukey's) to compare between groups at each time point.
4.2. In Vitro Erythroid Progenitor Cell Assay
This protocol describes an in vitro assay to assess the direct effects of this compound on the proliferation and differentiation of erythroid progenitor cells.[7][8]
4.2.1. Detailed Methodology
-
Cells: Purified human CD34+ hematopoietic stem and progenitor cells from bone marrow or cord blood.
-
Culture Medium: Serum-free erythroid differentiation medium supplemented with cytokines (e.g., SCF, IL-3) and a baseline concentration of EPO.
-
Treatment Groups:
-
Vehicle control (medium with vehicle, e.g., ethanol).
-
EPO control (medium with baseline EPO).
-
EPO + this compound (medium with baseline EPO and varying concentrations of this compound).
-
-
Culture Conditions: Cells cultured in methylcellulose-based medium for colony formation (BFU-E and CFU-E) or in liquid culture for differentiation analysis.
-
Assays:
-
Colony-Forming Unit (CFU) Assay: After 14 days, colonies are stained with benzidine (B372746) to identify hemoglobin-containing erythroid colonies (BFU-E and CFU-E) and counted under a microscope.
-
Flow Cytometry: Cells from liquid culture are stained with fluorescently labeled antibodies against erythroid-specific surface markers (e.g., Glycophorin A, CD71) to quantify the percentage of differentiating erythroid cells.
-
-
Statistical Analysis: Data analyzed using one-way ANOVA followed by a post-hoc test to compare the effects of different this compound concentrations.
Conclusion
This compound, as a synthetic testosterone derivative, is expected to stimulate erythropoiesis primarily through the up-regulation of erythropoietin production via androgen receptor activation in the kidneys. This leads to an increase in red blood cell count, hemoglobin, and hematocrit, which can enhance oxygen-carrying capacity. While direct quantitative data for this compound remains limited, the established mechanisms of action for anabolic-androgenic steroids provide a strong theoretical framework for its erythropoietic effects. The experimental protocols outlined in this guide offer a basis for future research to precisely quantify the dose-response relationship and elucidate the specific molecular interactions of this compound in the context of erythropoiesis. Such research is crucial for a comprehensive understanding of its physiological impact and for the development of more targeted therapeutic interventions and effective anti-doping strategies.
References
- 1. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 2. What is this compound Acetate used for? [synapse.patsnap.com]
- 3. swolverine.com [swolverine.com]
- 4. EFFECTS OF STEROIDS ON ERYTHROPOIESIS AND MANAGEMENT | ΓΙΩΡΓΟΣ ΤΟΥΛΙΑΤΟΣ. Η Σωματοδόμηση με το βλέμμα του Ιατρού [gtoul.com]
- 5. Supra-physiological doses of anabolic androgenic steroids impact erythropoietin and blood parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks? [frontiersin.org]
- 7. In vitro erythropoiesis from bone marrow-derived progenitors provides a physiological assay for toxic and mutagenic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Silent Accelerators: A Technical Guide to the Putative Non-Genomic Signaling Pathways of Clostebol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Clostebol, a synthetic anabolic-androgenic steroid (AAS), is primarily recognized for its genomic effects mediated by the nuclear androgen receptor (AR), leading to enhanced protein synthesis and anabolic activity. However, the broader class of androgens is increasingly understood to elicit rapid, non-genomic effects that are independent of gene transcription. These actions are initiated at the cell membrane and involve the activation of various intracellular signaling cascades. This technical guide synthesizes the current understanding of non-genomic androgen signaling and extrapolates these mechanisms to this compound. While direct experimental evidence for this compound's non-genomic signaling is currently lacking in scientific literature, its structural similarity to testosterone (B1683101) suggests a strong likelihood of activating similar rapid signaling pathways. This document provides a theoretical framework for these putative pathways, including the MAPK/ERK and PI3K/Akt cascades, offering detailed hypothetical experimental protocols to investigate these mechanisms and structured data tables to guide future research.
Introduction: Beyond the Genome
The classical mechanism of action for steroid hormones, including this compound, involves binding to intracellular androgen receptors which then act as ligand-activated transcription factors to regulate gene expression.[1][2] This genomic pathway accounts for the well-documented anabolic effects of these compounds. However, a growing body of evidence reveals that androgens can also trigger rapid cellular responses, occurring within seconds to minutes, that are too swift to be explained by transcriptional events.[3][4] These non-genomic actions are typically initiated by a subpopulation of androgen receptors located at the cell membrane (mARs) or through interactions of the classical AR with signaling molecules in the cytoplasm.[3][4]
Given that this compound is a 4-chloro derivative of testosterone, it is highly probable that it also engages in non-genomic signaling. Understanding these pathways is critical for a complete pharmacological profile of this compound and for the development of novel therapeutics with selective signaling properties.
Putative Non-Genomic Signaling Pathways of this compound
Based on the established non-genomic actions of other androgens, two primary signaling cascades are likely to be activated by this compound: the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.
The MAPK/ERK Signaling Cascade
The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. Rapid activation of this pathway by androgens has been observed in various cell types.
-
Initiation: this compound is hypothesized to bind to a membrane-associated androgen receptor (mAR). This binding event can lead to the activation of Src, a non-receptor tyrosine kinase.
-
Transduction: Activated Src can then phosphorylate and activate receptor tyrosine kinases (e.g., EGFR) or adaptor proteins, leading to the recruitment of the Ras/Raf/MEK/ERK signaling cassette.
-
Cellular Response: The terminal kinase, ERK, phosphorylates a multitude of cytoplasmic and nuclear targets, leading to rapid cellular responses.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling axis that governs cell survival, growth, and metabolism. Its activation is a known non-genomic effect of androgens.
-
Initiation: Similar to the MAPK/ERK pathway, the binding of this compound to a mAR is the likely initiating event.
-
Transduction: This can lead to the activation of the p85 regulatory subunit of PI3K. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (also known as Protein Kinase B) and PDK1, leading to the phosphorylation and activation of Akt.
-
Cellular Response: Activated Akt phosphorylates a wide range of downstream targets, promoting cell survival by inhibiting apoptosis and stimulating protein synthesis.
Proposed Experimental Protocols for a Human Prostate Cancer Cell Line (LNCaP)
To investigate the hypothetical non-genomic signaling of this compound, the following experimental protocols are proposed.
General Cell Culture and Treatment
-
Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Steroid Deprivation: Prior to treatment, cells should be cultured in phenol (B47542) red-free RPMI-1640 with 5% charcoal-stripped FBS for 48 hours to minimize basal signaling.
-
Treatment: Cells to be treated with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for short time courses (e.g., 0, 2, 5, 10, 15, 30 minutes).
Western Blotting for Kinase Activation
-
Objective: To detect the phosphorylation status of key kinases in the MAPK/ERK and PI3K/Akt pathways.
-
Protocol:
-
After treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt).
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system.
-
Hypothetical Quantitative Data Presentation
The following tables are templates for organizing potential data from the proposed experiments.
Table 1: Time-Course of ERK1/2 Phosphorylation in LNCaP Cells Treated with 10 nM this compound
| Time (minutes) | p-ERK1/2 / Total ERK1/2 (Fold Change vs. Control) |
| 0 | 1.0 |
| 2 | Hypothetical Value |
| 5 | Hypothetical Value |
| 10 | Hypothetical Value |
| 15 | Hypothetical Value |
| 30 | Hypothetical Value |
Table 2: Dose-Response of Akt (Ser473) Phosphorylation in LNCaP Cells at 10 minutes
| This compound Concentration (nM) | p-Akt / Total Akt (Fold Change vs. Control) |
| 0 | 1.0 |
| 1 | Hypothetical Value |
| 10 | Hypothetical Value |
| 100 | Hypothetical Value |
Conclusion and Future Directions
While the direct non-genomic signaling activities of this compound remain to be experimentally validated, the established mechanisms of other androgens provide a robust framework for predicting its rapid cellular effects. The activation of MAPK/ERK and PI3K/Akt pathways represents a significant, yet under-explored, facet of this compound's pharmacology. The experimental protocols and data presentation formats outlined in this guide are intended to serve as a foundational resource for researchers aiming to elucidate these non-genomic actions. Future investigations should also explore the potential involvement of other signaling molecules, such as intracellular calcium mobilization, and the functional consequences of these rapid signaling events on cellular physiology. A comprehensive understanding of both the genomic and non-genomic pathways activated by this compound will be instrumental in the development of more targeted and effective therapeutic strategies.
References
- 1. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Non-Genomic Actions of the Androgen Receptor in Prostate Cancer [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Anabolic Androgenic Steroids and Intracellular Calcium Signaling: A Mini Review on Mechanisms and Physiological Implications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Clostebol Derivatives for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of Clostebol and its derivatives, compounds of interest in various fields of chemical and biomedical research. It details the chemical pathways, experimental protocols, and analytical characterization of these synthetic anabolic-androgenic steroids.
Introduction to this compound
This compound, chemically known as 4-chlorotestosterone, is a synthetic derivative of the natural hormone testosterone (B1683101).[1][2] The introduction of a chlorine atom at the 4-position of the steroid nucleus significantly alters its biological properties. This modification prevents the enzymatic conversion of the molecule to dihydrotestosterone (B1667394) (DHT) and also renders it incapable of aromatization into estrogenic compounds.[1] Consequently, this compound exhibits anabolic (muscle-building) properties with reduced androgenic (masculinizing) effects compared to testosterone.[2]
For research and therapeutic applications, this compound is often used in its esterified form, which acts as a prodrug.[3] These derivatives, such as this compound acetate (B1210297), propionate, and caproate, are hydrolyzed in the body to release the active this compound molecule.[3] The esterification at the 17β-hydroxyl group allows for a slower release and sustained action of the drug.[2]
Synthesis of this compound and its Ester Derivatives
The synthesis of this compound derivatives primarily involves two key stages: the chlorination of a testosterone precursor to form the this compound core, followed by the esterification of the 17β-hydroxyl group to yield the desired derivative.
Synthesis of the this compound Core (4-chlorotestosterone)
The foundational step in producing this compound derivatives is the synthesis of 4-chlorotestosterone. This is typically achieved through the chlorination of testosterone. The process involves the introduction of a chlorine atom at the C4 position of the steroid's A-ring.
Synthesis of this compound Esters
Once 4-chlorotestosterone is synthesized, its derivatives can be prepared through esterification of the 17β-hydroxyl group. This is a common strategy for steroid derivatives to enhance their lipid solubility and prolong their duration of action. The choice of the acylating agent determines the final ester derivative.
Data Presentation
The following tables summarize the key physicochemical properties of this compound and its common ester derivatives.
Table 1: Physicochemical Properties of this compound and its Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₉H₂₇ClO₂ | 322.87 | 188-190[4] |
| This compound Acetate | C₂₁H₂₉ClO₃ | 364.91 | 228-230[4][5] |
| This compound Propionate | C₂₂H₃₁ClO₃ | 378.94 | Not available |
| This compound Caproate | C₂₅H₃₇ClO₃ | 421.02 | Not available |
Table 2: Analytical Characterization Techniques for this compound Derivatives
| Analytical Technique | Purpose | Key Findings/Notes |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Can be used to determine the purity of the synthesized compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of metabolites in biological samples. | Often requires derivatization (e.g., to form trimethylsilyl (B98337) (TMS) derivatives) prior to analysis.[6] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive detection and identification in various matrices. | Used for confirmatory analysis in doping control and residue analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | Confirms the chemical structure of the synthesized compounds. |
| X-ray Crystallography | Determination of the three-dimensional molecular structure. | Provides precise information on bond lengths, angles, and stereochemistry. |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound acetate and a general procedure for the synthesis of other this compound esters.
Protocol 1: Synthesis of this compound Acetate from Testosterone Acetate
This protocol describes the synthesis of this compound acetate via the direct chlorination of testosterone acetate.
Materials and Reagents:
-
Testosterone acetate
-
N-chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN) (catalyst)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate (B86663)
-
Methanol (B129727) for crystallization
Procedure:
-
Dissolve testosterone acetate in a suitable solvent such as carbon tetrachloride in a reaction flask.
-
Add N-chlorosuccinimide (in slight molar excess) and a catalytic amount of AIBN to the solution.
-
Reflux the mixture with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a sodium bicarbonate solution to neutralize any acidic byproducts, followed by washing with water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound acetate by recrystallization from methanol to yield colorless crystals.
Protocol 2: General Procedure for the Esterification of 4-chlorotestosterone
This protocol outlines a general method for synthesizing various this compound esters (e.g., propionate, caproate) from 4-chlorotestosterone.
Materials and Reagents:
-
4-chlorotestosterone (this compound)
-
Appropriate acyl chloride (e.g., propionyl chloride, caproyl chloride) or acid anhydride (B1165640) (e.g., propionic anhydride, caproic anhydride)
-
Pyridine (B92270) or triethylamine (B128534) (as a base and catalyst)
-
Dichloromethane (B109758) (DCM) or other suitable anhydrous solvent
-
Hydrochloric acid (dilute solution)
-
Sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate
-
Appropriate solvent for crystallization (e.g., ethanol, methanol/water)
Procedure:
-
Dissolve 4-chlorotestosterone in an anhydrous solvent like dichloromethane or pyridine in a reaction flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Slowly add the corresponding acyl chloride or acid anhydride (in slight molar excess) to the stirred solution. If not using pyridine as the solvent, add a base like triethylamine to scavenge the generated HCl.
-
Allow the reaction to proceed at room temperature for several hours to overnight, monitoring the progress by TLC.
-
Once the reaction is complete, dilute the mixture with the solvent (if necessary) and wash sequentially with a dilute HCl solution, water, and a sodium bicarbonate solution.
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Remove the solvent by rotary evaporation to yield the crude ester.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to obtain the pure this compound ester. Yields for steroid esterifications can range from 85% to 95% depending on the specific reactants and conditions.[7]
Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic pathway from a testosterone precursor to various this compound derivatives.
Caption: General synthetic routes to this compound and its derivatives.
Androgen Receptor Signaling Pathway
This compound derivatives exert their biological effects by activating the androgen receptor signaling pathway, as depicted below.
Caption: Mechanism of action of this compound via the androgen receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [4-CHLOROSTEROIDS. SYNTHESIS OF 4-BETA-CHLORO-DEHYDROISOANDROSTERONE ACETATE AND OF 4-CHLORO-4-ANDROSTEN-3 BETA-OL-17-ONE ACETATE] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound acetate - Wikipedia [en.wikipedia.org]
- 4. This compound [drugfuture.com]
- 5. This compound acetate | 855-19-6 | FC20520 | Biosynth [biosynth.com]
- 6. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Clostebol in C2C12 Myoblast Differentiation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostebol, a synthetic anabolic-androgenic steroid (AAS), is a 4-chloro derivative of testosterone.[1] Its structural modifications are designed to enhance its anabolic properties while minimizing androgenic effects.[1] In the context of muscle biology, androgens are known to play a significant role in skeletal muscle development and regeneration. The C2C12 myoblast cell line is a well-established in vitro model for studying myogenesis, the process of muscle cell differentiation.[2] Upon induction, C2C12 myoblasts differentiate and fuse to form multinucleated myotubes, mimicking the formation of muscle fibers. This application note provides a detailed protocol for utilizing this compound to promote C2C12 myoblast differentiation, along with methods for quantifying its effects.
The primary mechanism of action for this compound, like other androgens, involves binding to and activating the androgen receptor (AR).[3][4][5] This ligand-receptor complex translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, modulating their transcription. In myoblasts, this signaling cascade leads to an upregulation of key myogenic regulatory factors (MRFs), such as myogenin, and terminal differentiation markers like myosin heavy chain (MHC), ultimately accelerating the differentiation process.[2][6]
Experimental Protocols
Materials and Reagents
-
C2C12 myoblast cell line
-
This compound acetate (B1210297) (or other esterified form)
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Reagents for immunofluorescence staining (e.g., primary antibodies for MHC, secondary fluorescent antibodies, DAPI)
-
Reagents for Western blotting (e.g., lysis buffer, primary antibodies for Myogenin and MHC, secondary HRP-conjugated antibodies, ECL substrate)
-
Reagents for RNA extraction and qRT-PCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)
-
Multi-well cell culture plates (6-well, 24-well, 96-well)
-
Cell culture flasks
-
Humidified incubator (37°C, 5% CO2)
Protocol 1: C2C12 Cell Culture and Maintenance
-
Growth Medium (GM): Prepare DMEM with high glucose supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Culture C2C12 myoblasts in T-75 flasks with Growth Medium in a humidified incubator at 37°C with 5% CO2.
-
Passaging: When cells reach 70-80% confluency, passage them to maintain a healthy, proliferating culture.
-
Aspirate the Growth Medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of Growth Medium and collect the cell suspension.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh Growth Medium and seed into new flasks at a 1:5 to 1:10 ratio.
-
Protocol 2: this compound-Induced C2C12 Differentiation
-
Cell Seeding for Differentiation: Seed C2C12 myoblasts into appropriate multi-well plates (e.g., 6-well for protein/RNA analysis, 24-well for immunofluorescence) at a density that will allow them to reach approximately 80-90% confluency within 24-48 hours.
-
Induction of Differentiation:
-
Once the cells reach the desired confluency, aspirate the Growth Medium.
-
Wash the cells twice with sterile PBS.
-
Switch to Differentiation Medium (DM): DMEM with high glucose supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in Differentiation Medium to the desired final concentrations. Based on studies with other potent androgens like DHT and testosterone, a starting concentration range of 10-100 nM is recommended for dose-response experiments.[2][7] A vehicle control (DMSO) should be run in parallel.
-
Add the this compound-containing Differentiation Medium or vehicle control medium to the cells.
-
-
Incubation and Medium Change: Incubate the cells for 3-5 days to allow for myotube formation. Change the medium every 24-48 hours with fresh Differentiation Medium containing the respective treatments.
Protocol 3: Quantification of Myotube Formation (Immunofluorescence)
-
Fixation: After the desired differentiation period (e.g., day 3 or 5), aspirate the medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against Myosin Heavy Chain (MHC) diluted in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently labeled secondary antibody and DAPI (for nuclear staining) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Imaging: Wash three times with PBS and visualize the cells using a fluorescence microscope.
-
Analysis:
-
Fusion Index: Calculate the fusion index as the percentage of nuclei within myotubes (cells with ≥3 nuclei) relative to the total number of nuclei.
-
Myotube Diameter: Measure the diameter of the myotubes at their widest point.
-
Protocol 4: Analysis of Myogenic Marker Expression (Western Blot)
-
Cell Lysis: After the treatment period, place the culture plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add RIPA lysis buffer with protease inhibitors and scrape the cells.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against Myogenin, MHC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification: Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using image analysis software and normalize to the loading control.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data based on the known effects of androgens on C2C12 differentiation. These tables are for illustrative purposes to guide data presentation.
Table 1: Effect of this compound on Myotube Formation in C2C12 Cells (Day 5 of Differentiation)
| Treatment Group | Fusion Index (%) | Average Myotube Diameter (µm) |
| Vehicle Control (DMSO) | 25 ± 3 | 15 ± 2 |
| This compound (10 nM) | 35 ± 4 | 20 ± 3 |
| This compound (50 nM) | 48 ± 5 | 28 ± 4 |
| This compound (100 nM) | 55 ± 6 | 35 ± 5 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SD. |
Table 2: Effect of this compound on Myogenic Protein Expression in C2C12 Cells (Day 3 of Differentiation)
| Treatment Group | Relative Myogenin Expression (Fold Change) | Relative MHC Expression (Fold Change) |
| Vehicle Control (DMSO) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound (10 nM) | 1.8 ± 0.3 | 1.5 ± 0.3 |
| This compound (50 nM) | 2.9 ± 0.4** | 2.5 ± 0.5 |
| This compound (100 nM) | 3.5 ± 0.5 | 3.2 ± 0.6 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SD, normalized to the vehicle control. |
Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing the effect of this compound on C2C12 differentiation.
Caption: this compound signaling pathway in myoblast differentiation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Clostebol in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Clostebol in human plasma. This compound, a synthetic anabolic-androgenic steroid (AAS), is the 4-chloro derivative of testosterone.[1][2] Its detection and quantification in biological matrices are crucial in anti-doping control and forensic toxicology.[3][4] The described method utilizes either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample clean-up, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary accuracy, precision, and sensitivity for pharmacokinetic studies and regulatory monitoring.
Principle
The method involves the extraction of this compound and an internal standard (IS), such as 17β-clostebol-D3, from a plasma matrix.[1] Two effective extraction protocols are presented: Solid-Phase Extraction (SPE) for high-throughput and clean extracts, and Liquid-Liquid Extraction (LLE) as a classic and robust alternative. Following extraction, the analytes are separated using reverse-phase liquid chromatography and detected by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Standards: this compound (C₁₉H₂₇ClO₂, m.w. 322.87 Da), 17β-clostebol-D3 (Internal Standard, IS)[1]
-
Solvents: Methanol (B129727) (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade), Water (HPLC or LC-MS grade), n-pentane or Diethyl Ether[1][5]
-
Reagents: Formic acid, Ammonium acetate, Acetone (B3395972)
-
SPE Cartridges (for SPE protocol): C18 (500 mg, 3 mL) or equivalent polymeric SPE cartridges.[1][6]
-
Labware: Glass test tubes, volumetric flasks, autosampler vials, micro-pipettes.
-
Equipment: Analytical balance, vortex mixer, centrifuge, sample evaporator (e.g., nitrogen stream), solid-phase extraction manifold.
Experimental Protocols
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and 17β-clostebol-D3 by dissolving the accurately weighed standards in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 methanol/water mixture to create working solutions for calibration standards (e.g., 10 ng/mL to 1000 ng/mL).
-
Internal Standard (IS) Working Solution: Dilute the 17β-clostebol-D3 stock solution to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate this compound working solutions to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.
Plasma Sample Preparation
Two protocols are provided for sample extraction.
-
Pre-treatment: To 500 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL). Vortex for 30 seconds.
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.[1]
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of a 45:55 acetone/water mixture to remove interferences.[1]
-
Elution: Elute the analytes with 3 mL of acetone or methanol into a clean glass tube.[1]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-60°C.[1]
-
Reconstitution: Reconstitute the dry residue in 200 µL of the mobile phase (70:30 methanol/water) and transfer to an autosampler vial for analysis.[1]
-
Pre-treatment: To 500 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL). Vortex for 30 seconds.
-
Extraction: Add 2.5 mL of diethyl ether or n-pentane (a 5:1 solvent-to-sample ratio).[1][5]
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.[5]
-
Separation: Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Collection: Transfer the upper organic layer to a clean glass tube. For maximum recovery, this step can be repeated, and the organic layers pooled.[5]
-
Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1]
-
Reconstitution: Reconstitute the dry residue in 200 µL of the mobile phase (70:30 methanol/water) and transfer to an autosampler vial for analysis.[1]
Caption: Workflow for this compound extraction from plasma.
LC-MS/MS Conditions
The following are typical instrument conditions. These should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent[1] |
| Column | Poroshell 120 EC-C18 (150 mm × 2.1 mm, 2.7 µm) or equivalent[1] |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Elution Mode | Isocratic: 70% B[1] |
| Flow Rate | 0.15 mL/min[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 25 µL[1] |
| MS System | Triple Quadrupole Mass Spectrometer with ESI source |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Source Temperature | 600°C[3] |
| IonSpray Voltage | 3800 V[3] |
| Curtain Gas | 35 psi[3] |
| Collision Gas | 8 psi[3] |
Mass Spectrometry Parameters
Multiple Reaction Monitoring (MRM) is used for quantification. The most intense transition is typically used for quantification, with others for confirmation.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| This compound | 323.2 | 287.2 | 100 | 15 | Quantifier |
| 323.2 | 135.1 | 100 | 25 | Qualifier 1 | |
| 323.2 | 109.1 | 100 | 30 | Qualifier 2 | |
| 17β-clostebol-D3 (IS) | 326.2 | 290.2 | 100 | 15 | Quantifier (IS) |
Method Performance Characteristics
The method should be validated according to regulatory guidelines.[1] The following tables summarize typical performance data for this type of assay.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
|---|---|
| Calibration Model | Linear, weighted by 1/x² |
| Range | 0.1 ng/mL – 100 ng/mL |
| Correlation (r²) | > 0.995 |
| LLOQ | 0.1 ng/mL |
Table 2: Accuracy and Precision
| QC Level (ng/mL) | Concentration Measured (Mean ± SD, n=5) | Accuracy (%) | Precision (Intra-day, %RSD) | Precision (Inter-day, %RSD) |
|---|---|---|---|---|
| Low (0.3) | 0.29 ± 0.02 | 96.7% | 6.9% | 8.1% |
| Mid (7.5) | 7.81 ± 0.41 | 104.1% | 5.2% | 6.5% |
| High (75) | 73.2 ± 3.12 | 97.6% | 4.3% | 5.8% |
Table 3: Recovery and Matrix Effect
| QC Level (ng/mL) | Extraction Recovery (SPE, %) | Extraction Recovery (LLE, %) | Matrix Effect (%) |
|---|---|---|---|
| Low (0.3) | 88.5% | 91.2% | 95.8% (low suppression) |
| High (75) | 90.1% | 92.5% | 97.1% (low suppression) |
Conclusion
This application note presents a reliable and sensitive LC-MS/MS method for the quantification of this compound in human plasma. Both SPE and LLE sample preparation protocols demonstrate high recovery and result in clean extracts suitable for sensitive analysis. The method exhibits excellent linearity, accuracy, and precision over a clinically relevant concentration range, making it a valuable tool for researchers, toxicologists, and drug development professionals.
References
- 1. Determination of this compound residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. iris.unito.it [iris.unito.it]
- 4. iris.unito.it [iris.unito.it]
- 5. arborassays.com [arborassays.com]
- 6. agilent.com [agilent.com]
Application Notes and Protocols: Clostebol as a Positive Control in Androgen Receptor Transactivation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a ligand-activated nuclear transcription factor, plays a pivotal role in various physiological processes, including the development and maintenance of male reproductive tissues and anabolic effects in muscle and bone. Dysregulation of AR signaling is implicated in pathologies such as prostate cancer, making it a critical target for drug discovery and development. In vitro androgen receptor transactivation assays are indispensable tools for identifying and characterizing compounds that modulate AR activity. A crucial component of these assays is the inclusion of a reliable positive control to ensure assay validity and to provide a benchmark for comparing the activity of test compounds. Clostebol, a synthetic anabolic-androgenic steroid (AAS), serves as an effective positive control in these assays due to its well-established mechanism of action as an AR agonist.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in AR transactivation assays.
This compound, a 4-chloro derivative of testosterone, functions by binding to the androgen receptor in target tissues.[1][3] This binding initiates a conformational change in the receptor, leading to its translocation to the nucleus, where it binds to androgen response elements (AREs) on target genes, thereby activating gene transcription.[2] This mechanism is the foundation of the AR transactivation assay, where the activation of a reporter gene under the control of an ARE serves as a quantifiable measure of androgenic activity.
Data Presentation: Comparative Androgenic Potency
| Compound | Cell Line | Reporter Gene | Reported EC50 (nM) |
| Dihydrotestosterone (DHT) | U2OS | Luciferase | 0.13 |
| Dihydrotestosterone (DHT) | S. cerevisiae | Luciferase | 10 |
| Testosterone | U2OS | Luciferase | 0.66 |
| This compound | Various | Luciferase | To be determined by user |
Note: EC50 values can vary depending on the cell line, reporter construct, and specific experimental conditions.
Experimental Protocols
The following is a detailed protocol for a luciferase-based androgen receptor transactivation assay using this compound as a positive control. This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.
Materials and Reagents
-
Cell Line: A suitable mammalian cell line, such as PC-3 (prostate cancer, AR-negative), LNCaP (prostate cancer, AR-positive), or HEK293T (human embryonic kidney), is required. PC-3 or HEK293T cells will require co-transfection with an AR expression vector.
-
Plasmids:
-
Androgen Receptor (AR) Expression Vector (e.g., pCMV-hAR)
-
Luciferase Reporter Vector with Androgen Response Elements (AREs) (e.g., pGL3-ARE-Luc)
-
Internal Control Vector (e.g., pRL-TK expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Charcoal-Stripped FBS: To create an androgen-depleted medium for the assay.
-
Transfection Reagent: (e.g., Lipofectamine® 3000, FuGENE® HD)
-
This compound: Analytical grade standard.
-
Dihydrotestosterone (DHT): As a reference compound.
-
Luciferase Assay System: (e.g., Dual-Luciferase® Reporter Assay System)
-
Lysis Buffer: (e.g., Passive Lysis Buffer)
-
White, opaque 96-well plates: For cell culture and luminescence measurements.
-
Luminometer: For quantifying luciferase activity.
Experimental Procedure
2.1. Cell Culture and Plating:
-
Maintain the chosen cell line in the appropriate complete growth medium.
-
The day before transfection, seed the cells into a white, opaque 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete growth medium. Ensure even cell distribution.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
2.2. Transient Transfection:
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. For each well, a typical transfection mix may include:
-
AR Expression Vector (if using AR-negative cells)
-
ARE-Luciferase Reporter Vector
-
Internal Control Vector
-
-
Add the transfection complexes to the cells.
-
Incubate for 4-6 hours at 37°C.
-
After incubation, replace the transfection medium with 100 µL of fresh medium containing charcoal-stripped FBS.
2.3. Compound Treatment:
-
Prepare a stock solution of this compound and DHT in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound and DHT in androgen-depleted medium to achieve the desired final concentrations. It is recommended to test a range of concentrations to determine the EC50 (e.g., 10^-12 M to 10^-6 M).
-
Include the following controls in your experiment:
-
Vehicle Control: Cells treated with the same concentration of solvent used for the compounds.
-
Untreated Control: Cells in androgen-depleted medium only.
-
-
24 hours post-transfection, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the plate for 18-24 hours at 37°C.
2.4. Luciferase Assay:
-
Following the treatment period, remove the medium from the wells.
-
Wash the cells once with 100 µL of Phosphate-Buffered Saline (PBS).
-
Add 20-50 µL of lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Following the manufacturer's instructions for the dual-luciferase assay system, add the luciferase substrate to each well.
-
Immediately measure the firefly luciferase activity using a luminometer.
-
Subsequently, add the Stop & Glo® reagent (or equivalent) to quench the firefly luciferase reaction and activate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity.
2.5. Data Analysis:
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Luciferase Units (RLU). This normalizes for variations in transfection efficiency and cell number.
-
Fold Induction: Calculate the fold induction for each treatment by dividing the normalized RLU of the treated wells by the normalized RLU of the vehicle control wells.
-
Dose-Response Curves: Plot the fold induction as a function of the log of the compound concentration.
-
EC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value for this compound and DHT.
Visualizations
Androgen Receptor Signaling Pathway
References
Application Notes and Protocols for Clostebol Administration in Rodent Models for Muscle Hypertrophy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostebol, a synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101), is a 4-chloro derivative of testosterone.[1][2] This structural modification reduces its androgenic effects while retaining its anabolic properties, making it a compound of interest for studies on muscle hypertrophy.[3][4] this compound acetate (B1210297), the esterified version, allows for a slower release and sustained action.[5] These application notes provide a comprehensive overview of the administration of this compound in rodent models for the investigation of skeletal muscle hypertrophy, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
This compound exerts its anabolic effects primarily by binding to and activating androgen receptors (AR) in skeletal muscle tissue.[6][7] This interaction initiates a cascade of molecular events that promote muscle protein synthesis and nitrogen retention, which are key processes in muscle growth and repair.[3][5] The binding of this compound to the AR triggers the transcription of specific genes responsible for increased protein synthesis, leading to muscle hypertrophy.[6] Additionally, this compound may inhibit glucocorticoid activity, which reduces muscle breakdown.[3] Unlike some other anabolic steroids, this compound does not aromatize into estrogen, thereby avoiding estrogen-related side effects such as gynecomastia and significant water retention.[3][5]
Signaling Pathway
The anabolic actions of this compound are mediated through the activation of the androgen receptor, which leads to downstream signaling events culminating in increased muscle protein synthesis and hypertrophy.
Experimental Protocols
While specific, detailed protocols for this compound administration in rodent models for muscle hypertrophy are not extensively published, the following protocol is a representative methodology based on studies with other anabolic steroids, such as Nandrolone Decanoate and testosterone, in rats and mice.[8][9][10]
Rodent Model Selection
Wistar or Sprague-Dawley rats are commonly used rodent models for studying muscle hypertrophy.[8][10] Mice are also suitable, particularly for studies involving genetic manipulation.[11] The choice of model may depend on the specific research question and the muscle groups of interest.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound on muscle hypertrophy in a rodent model.
Detailed Methodology
1. Animal Model:
-
Species: Male Wistar rats (or other suitable rodent strain).
-
Age: 8-10 weeks old.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water.
2. Groups:
-
Control Group: Administered with the vehicle (e.g., olive oil or sesame oil).
-
This compound Group: Administered with this compound acetate.
3. Dosage and Administration:
-
Dosage: Based on studies with other anabolic steroids in rats, a dosage range of 1-10 mg/kg of body weight can be considered.[8][12] The optimal dose for this compound-induced muscle hypertrophy would need to be determined empirically.
-
Preparation: this compound acetate should be dissolved in a suitable vehicle, such as sterile olive oil.
-
Administration Route: Intramuscular (IM) or subcutaneous (SC) injections are common routes for administering anabolic steroids in rodent models.[8][13]
-
Frequency: Injections can be administered 2-3 times per week to maintain stable plasma levels of the compound.[8][10]
-
Duration: A treatment duration of 4-8 weeks is typical for observing significant muscle hypertrophy.[13]
4. Monitoring:
-
Body Weight: Record the body weight of each animal twice a week.
-
Food and Water Intake: Monitor daily food and water consumption.
-
Health Status: Observe the animals daily for any signs of distress or adverse effects.
5. Optional Resistance Training:
-
To enhance the hypertrophic response, a resistance training protocol can be incorporated.[9][10] This can include ladder climbing with weights or electrical stimulation of muscles.[11]
6. Endpoint and Tissue Collection:
-
At the end of the study period, animals should be euthanized by an approved method.
-
Specific muscles of interest (e.g., gastrocnemius, soleus, plantaris) should be carefully dissected and weighed.
-
A portion of the muscle tissue should be frozen in liquid nitrogen for molecular analysis (e.g., Western blotting, RT-qPCR), and another portion should be fixed in formalin for histological analysis.
Data Presentation and Expected Outcomes
The following tables summarize the type of quantitative data that can be collected and the expected outcomes based on studies with various anabolic steroids.
Table 1: Effects of Anabolic Steroids on Muscle Mass in Rodents
| Anabolic Steroid | Rodent Model | Dosage | Duration | Muscle | % Increase in Muscle Mass (vs. Control) | Reference |
| Nandrolone Decanoate | Wistar Rats | 10 mg/kg/week | 10 weeks | Plantaris | 31% (with strength training) | [8] |
| Nandrolone Decanoate | Wistar Rats | 10 mg/kg/week | 10 weeks | Gastrocnemius | ~30% (with strength training) | [8] |
| Testosterone | Female Rats | 1 mg/kg/day | - | Gastrocnemius | Increased fractional synthetic rate | [12] |
| Testosterone Propionate | Middle-aged Wistar Rats | 3 mg/kg, 3x/week | - | Soleus & EDL | Increased cross-sectional area (with resistance training) | [9][10] |
Table 2: Expected Histological and Molecular Changes with this compound Administration
| Parameter | Expected Outcome | Method of Analysis |
| Muscle Fiber Cross-Sectional Area (CSA) | Increased | H&E Staining, Immunohistochemistry |
| Myonuclear Number | Increased | DAPI Staining |
| Protein Synthesis Markers (e.g., p-mTOR, p-S6K1) | Increased | Western Blotting |
| Myogenic Regulatory Factors (e.g., MyoD, Myogenin) | Increased | RT-qPCR, Western Blotting |
| Androgen Receptor Expression | Potentially altered | RT-qPCR, Western Blotting |
Conclusion
The administration of this compound in rodent models is a valuable approach for studying the mechanisms of anabolic steroid-induced muscle hypertrophy. The provided protocols and expected outcomes, based on existing literature for similar compounds, offer a solid framework for designing and conducting such studies. Researchers should carefully consider the specific goals of their study to select the appropriate rodent model, dosage, and analytical methods. Further research is warranted to establish more specific and optimized protocols for this compound administration in the context of muscle hypertrophy research.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of this compound residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. swolverine.com [swolverine.com]
- 4. swolverine.com [swolverine.com]
- 5. What is this compound Acetate used for? [synapse.patsnap.com]
- 6. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 7. swolverine.com [swolverine.com]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. Making Mice Mighty: recent advances in translational models of load-induced muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mode of action of anabolic agents: the effect of testosterone on muscle protein metabolism in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preparation of Clostebol Standard Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostebol, a synthetic anabolic-androgenic steroid (AAS) and a 4-chloro derivative of testosterone, is a compound of interest in various fields of research, including endocrinology, oncology, and sports medicine.[1] Its primary mechanism of action involves binding to and activating the androgen receptor (AR), a ligand-dependent nuclear transcription factor that regulates the expression of a host of genes involved in cellular growth, differentiation, and proliferation.[2][3] Accurate and reproducible in vitro studies are fundamental to elucidating the biological effects of this compound. A critical prerequisite for such studies is the correct preparation of standard solutions. This document provides detailed application notes and protocols for the preparation of this compound standard solutions for use in in vitro experiments.
Physicochemical Properties and Solubility
This compound is a lipophilic molecule with poor solubility in aqueous solutions.[4] Its acetate (B1210297) ester, this compound acetate, is often used in pharmaceutical preparations and shares similar solubility characteristics.[4] For in vitro experiments, it is crucial to dissolve these compounds in an appropriate organic solvent to create a concentrated stock solution, which can then be further diluted in cell culture media to achieve the desired final concentrations. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose due to its high solubilizing capacity for a wide range of organic compounds and its miscibility with aqueous media.[5][6]
Table 1: Solubility of this compound and this compound Acetate
| Compound | Solvent | Solubility |
| This compound | Dimethyl sulfoxide (DMSO) | 30 mg/mL[5][7] |
| Ethanol | 20 mg/mL[5][7] | |
| Dimethylformamide (DMF) | 20 mg/mL[5][7] | |
| DMSO:PBS (pH 7.2) (1:10) | 0.09 mg/mL[5][7] | |
| This compound Acetate | Dimethyl sulfoxide (DMSO) | Soluble[4] |
| Organic Solvents | Soluble[4] | |
| Water | Poorly soluble[4] |
Experimental Protocols
Materials
-
This compound or this compound acetate powder (as required)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Sterile conical tubes (15 mL and 50 mL)
-
Laminar flow hood or biosafety cabinet
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, a standard practice to minimize the volume of solvent added to cell cultures.
-
Work in a Sterile Environment: To prevent contamination, perform all steps from step 3 onwards in a laminar flow hood or biosafety cabinet.
-
Calculate Required Mass: Use the following formula to determine the mass of this compound needed:
-
Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) solution of this compound (Molecular Weight: ~322.88 g/mol ):
-
Mass = 0.01 mol/L * 0.001 L * 322.88 g/mol * 1000 mg/g = 3.2288 mg
-
-
-
Weigh the Compound: Accurately weigh approximately 3.23 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Ensure Complete Solubilization: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication can be used if particulates remain. The solution should be clear.
-
Aliquot for Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store Properly: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution to a final working concentration for treating cells. A critical consideration is to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%, with ≤0.1% being preferable for most cell lines to avoid solvent-induced artifacts.[13][14]
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Prepare Intermediate Dilutions (Recommended): To avoid precipitation of the compound upon direct dilution into the aqueous cell culture medium, it is advisable to perform serial dilutions. For example, to achieve a final concentration in the nanomolar to low micromolar range, a multi-step dilution is recommended.
-
Example for a 100 nM final concentration in 10 mL of medium:
-
Prepare a 100 µM intermediate solution: Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium in a sterile microcentrifuge tube. Mix well by gentle pipetting.
-
Prepare the final 100 nM working solution: Add 10 µL of the 100 µM intermediate solution to 9.99 mL of pre-warmed cell culture medium in a sterile conical tube.
-
-
-
Mix and Add to Cells: Gently mix the final working solution by inverting the tube and immediately add it to your cell cultures.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial for distinguishing the effects of the drug from those of the solvent.[14]
Stability in Cell Culture Medium
In Vitro Experimental Considerations
The effective concentration of this compound in in vitro assays will vary depending on the cell type, the specific endpoint being measured (e.g., androgen receptor activation, cell proliferation, gene expression), and the duration of the experiment. Based on studies with other androgens, a typical concentration range for in vitro experiments would be from low nanomolar (nM) to low micromolar (µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation of this compound solutions.
This compound-Mediated Androgen Receptor Signaling Pathway
Caption: this compound-mediated androgen receptor signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 3. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1093-58-9 [chemicalbook.com]
- 8. ols-bio.com [ols-bio.com]
- 9. DMEM/F12培地 [sigmaaldrich.com]
- 10. Dulbecco's Modified Eagle Medium F12 (DMEM F12) | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. biocompare.com [biocompare.com]
- 12. DMEM/F-12 (1:1) Medium | Applied Biological Materials Inc. [abmgood.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of Clostebol for Enhanced GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Clostebol, a synthetic anabolic-androgenic steroid, and its metabolites are often analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Due to their polarity and low volatility, direct analysis is challenging. Derivatization is a crucial step to enhance their chromatographic behavior and mass spectrometric detection. This document provides detailed application notes and protocols for the derivatization of this compound, focusing on silylation, a widely adopted and effective technique. The primary goal of derivatization in this context is to replace active hydrogen atoms in hydroxyl and keto groups with a less polar and more volatile protecting group, typically a trimethylsilyl (B98337) (TMS) group. This process improves thermal stability, reduces analyte adsorption on the chromatographic system, and often leads to the formation of characteristic mass fragments that aid in identification and quantification.
Key Derivatization Strategies for this compound
The most common derivatization approach for this compound and its metabolites is silylation. This involves reacting the analyte with a silylating agent to form a trimethylsilyl (TMS) derivative. Several reagents are available, with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being a prominent choice due to its high silylating power and the production of volatile by-products that do not interfere with the analysis.[1] To enhance the reaction kinetics and drive the derivatization of hindered functional groups, MSTFA is often used in combination with a catalyst.
Common Silylation Reagents and Catalysts:
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that readily derivatizes hydroxyl groups.[1]
-
MSTFA with a catalyst:
-
Ammonium Iodide (NH₄I) and 2-mercaptoethanol (B42355) or ethanethiol: This combination is particularly effective for the derivatization of both hydroxyl and keto groups through enolization.[2][3][4] The in-situ generation of trimethyliodosilane (TMSI) from MSTFA and NH₄I provides a potent silylating environment.[1] Ethanethiol acts as a scavenger for iodine formed during the reaction.[1]
-
Trimethylchlorosilane (TMCS): Often used as a catalyst with other silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to increase their reactivity.[4]
-
Quantitative Data Summary
The following table summarizes typical derivatization conditions and GC-MS parameters for the analysis of this compound and its primary metabolite (4-chloro-androst-4-en-3α-ol-17-one, M1). Please note that specific retention times and mass transitions can vary depending on the specific GC column, temperature program, and mass spectrometer used.
| Analyte | Derivatization Reagent | Reaction Conditions | Typical GC-MS Parameters | Key Mass Fragments (m/z) |
| This compound (as TMS derivative) | MSTFA/NH₄I/2-mercaptoethanol | 70°C for 30 min[2] | Column: HP1MS (17 m, 0.2 mm i.d., 0.11 µm film thickness)[2] Carrier Gas: Helium (0.8 ml/min)[2][5] Injection: Split (1:20)[2] Temperature Program: 188°C (2.5 min), ramp 3°C/min to 211°C (2 min), ramp 10°C/min to 238°C, ramp 40°C/min to 320°C (3.2 min)[2] | 466 (M+), 451 (M-15), 431, 181[3] |
| This compound Metabolite (M1) (as TMS derivative) | MSTFA/NH₄I/2-mercaptoethanol | 70°C for 30 min[2] | See above | 452 (M+), 437 (M-15), 321, 216[3] |
| This compound (as TMS derivative) | MSTFA-NH₄I-ethanethiol | 80°C for 60 min[3] | System: Agilent 7000A Triple Quadrupole GC/MS[3] | 466.0 -> 431.0, 466.0 -> 181.0[3] |
| This compound Metabolite (as TMS derivative) | MSTFA-NH₄I-ethanethiol | 80°C for 60 min[3] | See above | 452.0 -> 321.0, 452.0 -> 216.0[3] |
Experimental Protocols
Protocol 1: Silylation of this compound using MSTFA/NH₄I/2-mercaptoethanol
This protocol is adapted from a method used for the detection of this compound and its metabolites in urine samples.[2]
Materials:
-
Dried sample extract containing this compound
-
Derivatizing mixture: MSTFA/NH₄I/2-mercaptoethanol (1,000:2:6 v/w/v)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Ensure the sample extract is completely dry. This is typically achieved by evaporation under a stream of nitrogen.
-
Add 50 µL of the derivatizing mixture (MSTFA/NH₄I/2-mercaptoethanol) to the dried residue.
-
Seal the reaction vial tightly.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Inject 1-2 µL of the derivatized sample into the GC-MS.
Protocol 2: General Silylation for Steroid Profiling using MSTFA-NH₄I-ethanethiol
This protocol is a general method for the derivatization of a wide range of steroids, including this compound.[3]
Materials:
-
Dried sample extract
-
Derivatizing mixture: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)-NH₄I-ethanethiol (1000:2:3, v/w/v)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Ensure the sample extract is completely dry.
-
Reconstitute the dried residue in 100 µL of the MSTFA-NH₄I-ethanethiol derivatizing mixture.
-
Seal the reaction vial.
-
Heat the vial at 80°C for 60 minutes.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
Visualizations
Experimental Workflow for this compound Derivatization and GC-MS Analysis
Caption: Workflow for this compound analysis from urine sample to GC-MS detection.
Logical Relationship of Derivatization Components
Caption: Interaction of components in the derivatization of this compound for GC-MS.
References
Application Notes and Protocols for Studying Clostebol's Effects on Gene Expression in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Clostebol, a synthetic anabolic-androgenic steroid (AAS), on gene expression in cultured mammalian cells. The protocols detailed below are designed to offer a robust framework for assessing the transcriptional activity of this compound, identifying target genes, and elucidating its molecular mechanisms of action.
Introduction
This compound, a 4-chloro derivative of testosterone (B1683101), exerts its biological effects primarily by binding to and activating the androgen receptor (AR), a ligand-activated nuclear transcription factor.[1][2] This interaction initiates a cascade of molecular events, leading to the modulation of target gene expression.[1][2] Understanding the specific genes regulated by this compound and the signaling pathways involved is crucial for characterizing its anabolic and androgenic properties, as well as its potential therapeutic applications and adverse effects.
This document provides detailed protocols for utilizing two distinct and relevant cell line models: the human prostate adenocarcinoma cell line, LNCaP, which is highly responsive to androgens, and the mouse myoblast cell line, C2C12, which serves as a model for skeletal muscle differentiation and hypertrophy.
Key Concepts
-
Androgen Receptor (AR) Signaling: Upon binding to an androgen like this compound, the AR undergoes a conformational change, dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus.[2][3][4] In the nucleus, the AR-ligand complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter or enhancer regions of target genes, thereby regulating their transcription.[1][2][3]
-
Cell Line Models:
-
LNCaP cells: These cells express a functional, albeit mutated, androgen receptor and are widely used to study androgen-regulated gene expression, such as that of the prostate-specific antigen (PSA, encoded by the KLK3 gene).
-
C2C12 cells: These myoblasts can be differentiated into myotubes, providing an excellent in vitro system to study the effects of androgens on muscle cell biology and the expression of myogenic genes.
-
-
Quantitative Real-Time PCR (qPCR): This technique is a sensitive and specific method for quantifying gene expression levels by measuring the amplification of cDNA reverse-transcribed from mRNA. The delta-delta Ct (ΔΔCt) method is a common approach for relative quantification of gene expression.[5][6][7][8][9]
Experimental Design Considerations
-
Cell Line Selection: The choice of cell line should be guided by the research question. LNCaP cells are suitable for studying androgen action in a prostate cancer context, while C2C12 cells are appropriate for investigating effects on muscle cells.
-
Hormone Deprivation: To minimize the influence of androgens present in fetal bovine serum (FBS), it is essential to culture cells in a medium supplemented with charcoal-stripped FBS (CSS) prior to and during this compound treatment.
-
This compound Concentration: The optimal concentration of this compound should be determined empirically. Based on studies with other androgens like testosterone and dihydrotestosterone (B1667394) (DHT), a concentration range of 1 nM to 100 nM is a reasonable starting point.[10][11][12]
-
Treatment Duration: The time course of gene expression changes can vary. A 24 to 48-hour treatment period is often sufficient to observe significant changes in the mRNA levels of androgen-responsive genes.
-
Controls: Appropriate controls are critical for data interpretation. These should include a vehicle control (e.g., DMSO, the solvent for this compound) and potentially a positive control with a well-characterized androgen like DHT.
-
Housekeeping Genes: For qPCR analysis, it is crucial to select stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
Experimental Protocols
Protocol 1: Culture and Treatment of LNCaP Cells
-
Cell Culture:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
-
Hormone Deprivation:
-
The day after seeding, replace the growth medium with RPMI-1640 supplemented with 5% Charcoal Stripped Serum (CSS).
-
Incubate the cells in this hormone-deprived medium for 24-48 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in RPMI-1640 with 5% CSS to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the hormone deprivation medium from the cells and add the prepared treatment media.
-
Incubate the cells for 24-48 hours.
-
Protocol 2: Culture, Differentiation, and Treatment of C2C12 Cells
-
Cell Culture (Myoblasts):
-
Myogenic Differentiation:
-
Seed C2C12 myoblasts in 6-well plates to achieve full confluency.
-
To induce differentiation, replace the growth medium with a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% Penicillin-Streptomycin.[13][14]
-
Change the differentiation medium every 24 hours. Differentiation into myotubes is typically observed within 3-5 days.[13]
-
-
This compound Treatment:
-
After differentiation into myotubes, replace the differentiation medium with fresh differentiation medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the myotubes for 24-48 hours.
-
Protocol 3: RNA Isolation and cDNA Synthesis
-
Total RNA Extraction:
-
After the treatment period, aspirate the medium from the wells.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the wells by adding 1 mL of a suitable RNA lysis reagent (e.g., TRIzol™) per well.
-
Isolate total RNA according to the manufacturer's protocol. This typically involves phase separation with chloroform (B151607) and precipitation with isopropanol.
-
Wash the RNA pellet with 75% ethanol (B145695) and resuspend it in nuclease-free water.
-
-
RNA Quantification and Quality Control:
-
Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers, following the manufacturer's instructions.
-
The resulting cDNA can be stored at -20°C.
-
Protocol 4: Quantitative Real-Time PCR (qPCR)
-
Primer Design:
-
Design or obtain validated primers for your target genes (e.g., KLK3, IGF1, MYOG) and housekeeping genes (e.g., GAPDH, ACTB). Primers should typically amplify a product of 100-200 base pairs.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing SYBR™ Green PCR Master Mix, forward and reverse primers, and diluted cDNA template.
-
Set up the reactions in triplicate for each sample and gene.
-
-
Thermal Cycling:
-
Perform the qPCR using a real-time PCR system with cycling conditions such as:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis to verify amplicon specificity.
-
-
-
Data Analysis (ΔΔCt Method):
-
Step 1: Normalization to Housekeeping Gene (ΔCt):
-
Step 2: Normalization to Control (ΔΔCt):
-
Step 3: Calculation of Fold Change:
-
Calculate the relative fold change in gene expression using the formula:
-
Fold Change = 2-ΔΔCt[6]
-
-
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are examples of how to present qPCR data.
Table 1: Effect of this compound on the Expression of Androgen-Responsive Genes in LNCaP Cells (Hypothetical Data)
| Treatment | Target Gene | Average Ct (± SD) | ΔCt (vs. GAPDH) | ΔΔCt (vs. Vehicle) | Fold Change (2-ΔΔCt) |
| Vehicle (DMSO) | KLK3 (PSA) | 24.5 ± 0.3 | 4.5 | 0.0 | 1.0 |
| GAPDH | 20.0 ± 0.2 | ||||
| 1 nM this compound | KLK3 (PSA) | 22.1 ± 0.4 | 2.0 | -2.5 | 5.7 |
| GAPDH | 20.1 ± 0.2 | ||||
| 10 nM this compound | KLK3 (PSA) | 20.8 ± 0.3 | 0.9 | -3.6 | 12.1 |
| GAPDH | 19.9 ± 0.1 | ||||
| 100 nM this compound | KLK3 (PSA) | 19.5 ± 0.2 | -0.6 | -5.1 | 34.2 |
| GAPDH | 20.1 ± 0.2 |
Table 2: Effect of this compound on the Expression of Myogenic Genes in Differentiated C2C12 Cells (Hypothetical Data)
| Treatment | Target Gene | Average Ct (± SD) | ΔCt (vs. ACTB) | ΔΔCt (vs. Vehicle) | Fold Change (2-ΔΔCt) |
| Vehicle (DMSO) | IGF1 | 26.2 ± 0.5 | 7.2 | 0.0 | 1.0 |
| ACTB | 19.0 ± 0.3 | ||||
| 10 nM this compound | IGF1 | 24.8 ± 0.4 | 5.7 | -1.5 | 2.8 |
| ACTB | 19.1 ± 0.2 | ||||
| 100 nM this compound | IGF1 | 23.5 ± 0.3 | 4.6 | -2.6 | 6.1 |
| ACTB | 18.9 ± 0.2 |
Mandatory Visualization
Androgen Receptor Signaling Pathway
Caption: Canonical Androgen Receptor (AR) signaling pathway initiated by this compound binding.
Experimental Workflow for Studying this compound's Effects on Gene Expression
Caption: Experimental workflow for analyzing this compound's effect on gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. toptipbio.com [toptipbio.com]
- 6. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]
- 7. youtube.com [youtube.com]
- 8. The Delta-Delta Ct Method — Inclass Activities 170218 documentation [2017-spring-bioinfo.readthedocs.io]
- 9. Making Sense of ΔΔCT and Fold Change Values [visikol.com]
- 10. Generation and analysis of an androgen-responsive myoblast cell line indicates that androgens regulate myotube protein accretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. encodeproject.org [encodeproject.org]
- 14. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
Application Notes and Protocols: Clostebol as a Reference Standard in Anti-Doping Laboratories
Introduction
Clostebol, a synthetic anabolic androgenic steroid (AAS) and a 4-chloro derivative of testosterone, is classified as a prohibited substance under class S1 of the World Anti-Doping Agency (WADA) Prohibited List.[1][2][3][4] Its detection in an athlete's sample can lead to an anti-doping rule violation.[5] Anti-doping laboratories utilize this compound and its metabolites as reference standards for the development, validation, and routine application of analytical methods to detect its misuse in sport. These application notes provide a comprehensive overview of the analytical methodologies and protocols for the identification and quantification of this compound and its metabolites in urine samples.
The detection of this compound is primarily based on identifying its main metabolite, 4-chloro-4-androsten-3α-ol-17-one, which is typically excreted in urine as a glucuronide conjugate.[1][5][6][7] However, with advancements in analytical instrumentation, a number of other metabolites, including sulfate (B86663) conjugates, have been identified and can be targeted to enhance the sensitivity and extend the detection window of this compound misuse.[8][9]
Due to the availability of this compound in some pharmaceutical preparations for topical use, cases of adverse analytical findings (AAFs) have been associated with accidental or non-intentional exposure.[6][7][10] This necessitates highly sensitive and specific analytical methods to not only detect the presence of this compound metabolites but also to provide data that may aid in discriminating between intentional doping and accidental exposure scenarios.
Analytical Workflow for this compound Detection
The general workflow for the detection of this compound in urine samples within an anti-doping laboratory involves sample preparation, instrumental analysis, and data interpretation. The following diagram illustrates a typical workflow.
Caption: General experimental workflow for the detection of this compound in anti-doping laboratories.
Quantitative Data
The following table summarizes key quantitative parameters for the analysis of this compound and its main metabolite. These values are indicative and may vary between laboratories and analytical methods.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Minimum Required Performance Level (MRPL) |
| This compound Metabolite (4-chloro-androst-4-en-3α-ol-17-one) | GC-MS/MS | Urine | ~0.1 - 1 ng/mL | ~0.5 - 2 ng/mL | 2 ng/mL |
| This compound Metabolite (4-chloro-androst-4-en-3α-ol-17-one) | LC-MS/MS | Urine | ~0.05 - 0.5 ng/mL | ~0.2 - 1 ng/mL | 2 ng/mL |
| This compound Acetate (B1210297) | LC-MS/MS | Hair | - | ~0.5 pg/mg | Not Applicable |
Note: The MRPL for anabolic steroids is established by WADA. LOD and LOQ values are estimates based on published literature and can vary.[6][11]
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS/MS Analysis
This protocol describes a typical sample preparation procedure for the analysis of this compound metabolites by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
1. Materials and Reagents:
-
Urine sample
-
Phosphate (B84403) buffer (0.8 M, pH 7)
-
β-glucuronidase from E. coli
-
Internal Standard (IS), e.g., 17α-methyltestosterone
-
Carbonate/bicarbonate buffer (20% w/w)
-
Tert-butyl methyl ether (TBME) or n-pentane
-
Derivatizing agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with ammonium (B1175870) iodide (NH4I) and 2-mercaptoethanol.
2. Procedure:
-
To 2 mL of urine, add 750 µL of phosphate buffer, 50 µL of β-glucuronidase, and a suitable amount of internal standard.[6]
-
Incubate the mixture for 1 hour at 55°C to ensure enzymatic hydrolysis of the glucuronide conjugates.[6]
-
Alkalinize the sample by adding 0.5 mL of carbonate/bicarbonate buffer.[6]
-
Perform a liquid-liquid extraction (LLE) by adding 5 mL of TBME and shaking for 5 minutes.[6]
-
Centrifuge the sample and transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
For the analysis of sulfate conjugates, the aqueous phase can be further processed using solid-phase extraction (SPE) followed by solvolysis.[6]
-
Reconstitute the dry residue in 50 µL of the derivatizing agent.[6]
-
Incubate at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[6]
-
Inject an aliquot of the derivatized extract into the GC-MS/MS system.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol outlines a method for the analysis of this compound and its metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can also allow for the direct analysis of conjugated metabolites.
1. Materials and Reagents:
-
Urine sample
-
Acetate buffer (2.0 M, pH 5.2)
-
Internal Standard (IS), e.g., deuterated this compound
-
C18 Solid-Phase Extraction (SPE) cartridges
-
n-pentane
-
Ammonium hydroxide
-
Mobile phases for LC analysis
2. Procedure:
-
To 5 mL of urine, adjust the pH to 5.2 with acetate buffer.[3]
-
Add the internal standard.
-
(Optional for total metabolites) Perform enzymatic hydrolysis as described in the GC-MS/MS protocol. For direct analysis of conjugates, this step is omitted.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with water and then with a hexane (B92381) or a low-percentage organic solvent wash to remove interferences.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Inject an aliquot into the LC-MS/MS system.
Instrumentation Parameters
GC-MS/MS Parameters (Typical)
-
Gas Chromatograph: Agilent 6890 or similar.
-
Column: HP-1MS or equivalent (e.g., 17 m x 0.20 mm i.d., 0.11 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow.
-
Injection: Splitless or split (e.g., 1:20) injection of 1-2 µL.
-
Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 188°C, ramping to 238°C, and then to 320°C.[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.
LC-MS/MS Parameters (Typical)
-
Liquid Chromatograph: UHPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with an additive like formic acid or ammonium formate.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or full scan with fragmentation for identification.
Metabolism of this compound
This compound undergoes extensive metabolism in the human body. The primary metabolic pathways involve reduction and conjugation. The following diagram illustrates the main metabolic transformations of this compound.
Caption: Simplified metabolic pathway of this compound.
The primary urinary metabolite screened for in anti-doping tests is 4-chloro-androst-4-en-3α-ol-17-one (M1), which is mainly excreted as a glucuronide.[6][7] Other metabolites, including sulfate conjugates, have been identified and can serve as long-term markers of this compound administration.[8][9] The detection of different ratios of these metabolites may, in some instances, help to distinguish between different routes of administration (e.g., oral vs. transdermal), although this is a complex area of ongoing research.[1]
References
- 1. Detection of this compound in sports: accidental doping? | World Anti Doping Agency [wada-ama.org]
- 2. iris.unito.it [iris.unito.it]
- 3. Determination of this compound residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and sport: about controversies involving contamination vs. doping offence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 7. Detection of this compound in sports: Accidental doping? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New this compound metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection and characterization of this compound sulfate metabolites in Caucasian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Application Notes and Protocols: Immunohistochemical Localization of Androgen Receptor Following Clostebol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostebol, a synthetic anabolic-androgenic steroid (AAS), is a derivative of testosterone.[1] Its mechanism of action involves binding to the androgen receptor (AR), a ligand-activated nuclear transcription factor, to modulate gene expression.[2] Upon binding by an androgen like this compound, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates from the cytoplasm to the nucleus.[3][4] In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription.[3] This signaling cascade is crucial for the anabolic effects observed with this compound treatment, such as increased protein synthesis and muscle growth.[2]
Immunohistochemistry (IHC) is a powerful technique to visualize the subcellular localization and quantify the expression levels of the androgen receptor within tissues. This allows researchers to assess the impact of compounds like this compound on AR trafficking and activity. This document provides a detailed protocol for the immunohistochemical staining of the androgen receptor and discusses the expected outcomes following this compound treatment.
Data Presentation
Table 1: Illustrative Quantitative Analysis of Androgen Receptor (AR) Subcellular Localization After this compound Treatment
| Treatment Group | Subcellular Localization | Mean Staining Intensity (0-3) | Percentage of Positive Nuclei (%) | H-Score (0-300) |
| Vehicle Control | Predominantly Cytoplasmic | 1+ (Weak) | 20 | 60 |
| This compound (Low Dose) | Mixed Cytoplasmic & Nuclear | 2+ (Moderate) | 60 | 180 |
| This compound (High Dose) | Predominantly Nuclear | 3+ (Strong) | 90 | 270 |
Note: The data presented in this table is hypothetical and serves as an example of how to quantify and present results from an IHC experiment on AR localization. The H-score is calculated as: H-Score = [1 × (% of cells with weak intensity) + 2 × (% of cells with moderate intensity) + 3 × (% of cells with strong intensity)].
Experimental Protocols
Immunohistochemistry Protocol for Androgen Receptor
This protocol outlines the steps for the immunohistochemical detection of the androgen receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary Antibody: Rabbit polyclonal anti-Androgen Receptor antibody
-
Biotinylated secondary antibody (e.g., Goat anti-Rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
2. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in gently running tap water for 5 minutes.
3. Antigen Retrieval:
-
Immerse slides in a Coplin jar containing Antigen Retrieval Buffer.
-
Heat the solution to 95-100°C and maintain for 20 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with deionized water.
4. Peroxidase Blocking:
-
Immerse slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse slides with PBS (Phosphate Buffered Saline) three times for 5 minutes each.
5. Blocking:
-
Incubate slides with Blocking Buffer for 30 minutes in a humidified chamber to block non-specific binding.
6. Primary Antibody Incubation:
-
Dilute the primary anti-Androgen Receptor antibody to its optimal concentration in Blocking Buffer.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
7. Secondary Antibody and Detection:
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse slides with PBS three times for 5 minutes each.
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides with PBS three times for 5 minutes each.
8. Chromogen Development:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes).
-
Rinse slides with deionized water.
9. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse slides in running tap water.
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
10. Analysis:
-
Examine the slides under a light microscope. The androgen receptor will appear as brown staining, while the nuclei of all cells will be stained blue by the hematoxylin.
-
Quantify the staining intensity and the percentage of positive nuclei in the target cells. The subcellular localization (cytoplasmic vs. nuclear) should be carefully noted.
Visualizations
Caption: Experimental workflow for androgen receptor immunohistochemistry.
Caption: Androgen receptor signaling pathway upon this compound binding.
References
- 1. What is this compound Acetate used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Immunohistochemistry of the androgen receptor in human benign and malignant prostate tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Clostebol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clostebol, a synthetic anabolic-androgenic steroid, is a 4-chloro derivative of testosterone.[1][2] It is primarily used in pharmaceutical preparations for its anabolic properties. Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of impurities in drug substances. This application note provides a detailed protocol for the purity analysis of this compound using a reverse-phase HPLC (RP-HPLC) method.
Principle
This method utilizes RP-HPLC with UV detection to separate this compound from its potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and water. The components are separated based on their hydrophobicity, with more hydrophobic compounds having a stronger interaction with the stationary phase and thus eluting later. The separated components are then detected by a UV detector at a specified wavelength, and the peak area of each component is used to determine its concentration and, consequently, the purity of the this compound sample.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
This compound acetate (B1210297) reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)[1]
-
Water (HPLC grade or Milli-Q)[1]
-
0.45 µm membrane filters
2. Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
3. Chromatographic Conditions
A typical set of chromatographic conditions for the analysis of this compound is summarized in the table below. These parameters may require optimization depending on the specific instrument and column used.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |
| Gradient | 0-2 min: 50% B2-15 min: 50% to 90% B15-20 min: 90% B20-22 min: 90% to 50% B22-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
4. Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water, mix well, and degas.
-
Mobile Phase B: Acetonitrile (degassed).
-
Diluent: A mixture of acetonitrile and water (50:50, v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
5. System Suitability
Before sample analysis, the performance of the HPLC system should be evaluated by injecting the standard solution in replicate (n=5). The system suitability parameters should meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
6. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform the system suitability test.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution to identify the retention time of the this compound peak.
-
Inject the sample solution in duplicate.
-
After all injections are complete, wash the column with a high percentage of organic solvent to remove any strongly retained compounds.
7. Data Analysis and Calculation
The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Impurities are quantified based on their peak areas relative to the this compound peak area. For known impurities, a relative response factor (RRF) should be used for accurate quantification.
Data Presentation
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 8.52 | 1254321 | 1.1 | 5678 |
| 2 | 8.51 | 1256789 | 1.1 | 5712 |
| 3 | 8.53 | 1253987 | 1.2 | 5654 |
| 4 | 8.52 | 1255543 | 1.1 | 5698 |
| 5 | 8.51 | 1254876 | 1.1 | 5701 |
| Mean | 8.52 | 1255103 | 1.12 | 5689 |
| %RSD | 0.10 | 0.10 | - | - |
Table 2: Sample Purity Analysis Results
| Sample ID | This compound Retention Time (min) | This compound Peak Area | Total Peak Area | Purity (%) |
| Sample 1 | 8.52 | 24567890 | 24897654 | 98.68 |
| Sample 2 | 8.53 | 24654321 | 24987654 | 98.67 |
Visualizations
Caption: Experimental workflow for HPLC purity analysis of this compound.
Caption: Generalized Androgen Receptor signaling pathway for this compound.
References
- 1. Determination of this compound residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of this compound acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. This compound acetate | SIELC Technologies [sielc.com]
Application Notes and Protocols for In Vivo Imaging of Clostebol-Induced Muscle Mass Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostebol, a synthetic anabolic-androgenic steroid (AAS), is a derivative of testosterone (B1683101). It is recognized for promoting lean muscle mass and enhancing recovery, making it a compound of interest in both therapeutic and illicit performance-enhancement contexts.[1][2] this compound exerts its effects primarily by binding to and activating androgen receptors in muscle cells, which in turn stimulates a cascade of signaling events that increase protein synthesis and inhibit muscle breakdown.[1][3] Understanding the in vivo efficacy of this compound and similar anabolic compounds requires precise and longitudinal assessment of muscle mass changes. This document provides detailed application notes and protocols for utilizing key in vivo imaging techniques—Micro-Computed Tomography (micro-CT), Magnetic Resonance Imaging (MRI), and High-Frequency Ultrasound—to quantitatively assess the effects of this compound on skeletal muscle mass in preclinical rodent models.
Mechanism of Action: this compound and Muscle Hypertrophy
This compound, as a testosterone derivative, primarily functions by activating the androgen receptor (AR) in skeletal muscle tissue.[3][4] This activation initiates a signaling cascade that promotes muscle hypertrophy through several mechanisms:
-
Increased Protein Synthesis: Upon binding this compound, the AR translocates to the nucleus and modulates the transcription of target genes involved in protein synthesis, leading to an increase in the production of contractile proteins.[1]
-
PI3K/Akt/mTOR Pathway Activation: Androgen receptor activation has been shown to crosstalk with the PI3K/Akt/mTOR signaling pathway, a central regulator of muscle growth.[5] Activation of this pathway enhances protein translation and synthesis.
-
Satellite Cell Activation: Anabolic steroids can stimulate the proliferation and differentiation of satellite cells, which are muscle stem cells.[6] These activated satellite cells can fuse with existing muscle fibers, donating their nuclei and increasing the muscle fiber's capacity for protein synthesis and growth.
Signaling Pathway of this compound-Induced Muscle Hypertrophy
Caption: Signaling cascade of this compound-induced muscle hypertrophy.
In Vivo Imaging Application Notes
Micro-Computed Tomography (micro-CT) for Muscle Mass Quantification
Micro-CT is a powerful non-invasive technique that provides high-resolution, three-dimensional images of anatomical structures. While primarily used for bone imaging, it can effectively quantify muscle volume, especially when differentiating from adipose and skeletal tissues.
| Parameter | Description |
| Principle | X-ray attenuation differences between tissues are used to reconstruct 3D images. Muscle, fat, and bone have distinct Hounsfield Units (HU), allowing for their segmentation. |
| Advantages | High resolution, rapid acquisition times, and excellent for longitudinal studies. |
| Limitations | Use of ionizing radiation (dose should be monitored in longitudinal studies), and lower soft-tissue contrast compared to MRI. |
| Expected Results | A quantifiable increase in the volume of specific muscle groups (e.g., gastrocnemius, tibialis anterior) in this compound-treated animals compared to controls. Studies with other anabolic agents have shown significant increases in muscle mass. For example, year-long clenbuterol (B1669167) treatment in mice resulted in a 16-22% increase in the mass of various skeletal muscles.[2] |
Magnetic Resonance Imaging (MRI) for Detailed Muscle Assessment
MRI offers superior soft-tissue contrast, making it the gold standard for detailed muscle imaging. It can not only quantify muscle volume but also assess muscle quality, such as fat infiltration.
| Parameter | Description |
| Principle | Utilizes strong magnetic fields and radio waves to generate detailed images of organs and tissues. T1-weighted and T2-weighted sequences are commonly used to differentiate muscle from fat. |
| Advantages | No ionizing radiation, excellent soft-tissue contrast, and the ability to assess both muscle quantity and quality. |
| Limitations | Longer scan times compared to micro-CT, higher cost, and potential for motion artifacts. |
| Expected Results | A significant increase in the cross-sectional area and volume of limb muscles in the this compound-treated group. MRI can also be used to detect qualitative changes in muscle tissue. |
High-Frequency Ultrasound for Real-Time Muscle Evaluation
High-frequency ultrasound is a non-invasive, portable, and cost-effective imaging modality that can be used for real-time assessment of muscle architecture and size.
| Parameter | Description |
| Principle | High-frequency sound waves are transmitted into the body, and the returning echoes are used to create an image of the underlying tissues. |
| Advantages | Non-invasive, no radiation, real-time imaging, and relatively low cost. |
| Limitations | Operator-dependent, limited penetration depth, and can be challenging to obtain reproducible measurements. |
| Expected Results | An increase in muscle thickness and cross-sectional area in this compound-treated animals. Ultrasound can also be used to assess changes in muscle architecture, such as pennation angle and fascicle length. |
Experimental Protocols
General Experimental Workflow
References
- 1. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 2. Year-long clenbuterol treatment of mice increases mass, but not specific force or normalized power, of skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scientists identify compound that stimulates muscle cells in mice [stemcell.ucla.edu]
- 4. What is this compound Acetate used for? [synapse.patsnap.com]
- 5. Small molecule restores muscle strength, boosts endurance in old mice, study finds [med.stanford.edu]
- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Tracer Studies Using Stable Isotope-Labeled Clostebol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostebol, a synthetic anabolic-androgenic steroid, is the 4-chloro derivative of testosterone. Its metabolism in the human body involves a series of Phase I and Phase II reactions, leading to various metabolites that are excreted primarily in urine.[1][2] Understanding the pharmacokinetics and metabolic fate of this compound is crucial for drug development, toxicology, and in the context of anti-doping research. Stable isotope labeling is a powerful technique used to trace the metabolic pathways of drugs and their metabolites in vivo without the safety concerns associated with radioactive isotopes.[3] By introducing a stable isotope-labeled version of this compound (e.g., labeled with deuterium (B1214612), ²H, or carbon-13, ¹³C) into a biological system, researchers can accurately track its absorption, distribution, metabolism, and excretion (ADME) with high sensitivity and specificity using mass spectrometry.[3][4]
These application notes provide a comprehensive overview and detailed protocols for conducting metabolic tracer studies with stable isotope-labeled this compound. The methodologies described are based on established principles of stable isotope tracing and the known metabolic pathways of this compound.
Hypothetical Synthesis of Stable Isotope-Labeled this compound
Metabolic Pathways of this compound
The metabolism of this compound has been studied, revealing several key metabolites. Phase I metabolism primarily involves reductions, while Phase II metabolism consists of conjugation with glucuronic acid and sulfate (B86663).[1][2][8]
Key Metabolites:
-
M1: 4-chloro-androst-4-en-3α-ol-17-one (major metabolite, primarily excreted as a glucuronide)[1]
-
M2, M3, M4: Other glucuronide-conjugated metabolites[1]
-
M5: 4ζ-chloro-5ζ-androstan-3β-ol-17-one (predominantly excreted as a sulfate)[1]
-
Sulfate Conjugates (e.g., S1a): Long-term metabolites that can be detected for an extended period.[8]
The following diagram illustrates the known metabolic pathways of this compound. In a tracer study, the stable isotope label would be tracked through these transformations.
Caption: Metabolic pathway of stable isotope-labeled this compound.
Experimental Protocols
The following are detailed, hypothetical protocols for conducting in vivo and in vitro metabolic tracer studies with stable isotope-labeled this compound. These protocols can be adapted based on the specific research objectives.
Protocol 1: In Vivo Metabolic Study in a Rodent Model
This protocol outlines the steps for an in vivo study to determine the pharmacokinetic profile and metabolic fate of stable isotope-labeled this compound in rats.
1. Animal Handling and Dosing:
-
Subjects: Male Sprague-Dawley rats (8-10 weeks old), acclimated for at least one week.
-
Housing: Individually in metabolic cages to allow for separate collection of urine and feces.
-
Dosing Solution: Prepare a sterile solution of stable isotope-labeled this compound in a suitable vehicle (e.g., sesame oil).
-
Administration: Administer a single oral dose via gavage. A typical dose might be in the range of 1-10 mg/kg.
2. Sample Collection:
-
Blood: Collect blood samples (approx. 200 µL) from the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C.
-
Urine and Feces: Collect urine and feces at intervals (e.g., 0-12h, 12-24h, 24-48h, 48-72h). Record the volume/weight and store at -80°C.
3. Sample Preparation for Analysis:
-
Plasma:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding three volumes of cold acetonitrile.
-
Vortex and centrifuge at high speed to pellet the protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
Urine:
-
Thaw urine samples and centrifuge to remove any precipitates.
-
To analyze conjugated metabolites, perform enzymatic hydrolysis. To a 1 mL aliquot of urine, add a buffer (e.g., phosphate (B84403) buffer, pH 7) and β-glucuronidase/sulfatase from E. coli.[1]
-
Incubate at an appropriate temperature (e.g., 37°C) for a specified time (e.g., 2 hours).
-
Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the metabolites.
-
Evaporate the solvent and reconstitute for analysis. For GC-MS analysis, derivatization (e.g., silylation) is required.[1]
-
4. Analytical Methodology:
-
LC-MS/MS:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transitions of the stable isotope-labeled this compound and its expected metabolites. The mass shift due to the isotope label will differentiate them from their endogenous, unlabeled counterparts.
-
-
GC-MS:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for steroid analysis (e.g., HP1MS).[1]
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection.
-
Derivatization: Form trimethylsilyl (B98337) (TMS) derivatives before injection.[1]
-
Detection: Selected Ion Monitoring (SIM) or full scan mode to identify and quantify the labeled compounds.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in vivo metabolic tracer study.
Caption: Workflow for an in vivo metabolic tracer study.
Data Presentation
Quantitative data from a metabolic tracer study should be presented in a clear and organized manner. The following tables provide an example of how to summarize pharmacokinetic and metabolite data from a hypothetical in vivo study.
Table 1: Pharmacokinetic Parameters of Stable Isotope-Labeled this compound in Rat Plasma
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 150.5 ± 25.2 |
| Tmax (Time to Cmax) | hours | 2.0 ± 0.5 |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | 1250.6 ± 210.8 |
| t½ (Half-life) | hours | 8.5 ± 1.2 |
| CL/F (Apparent Clearance) | L/h/kg | 0.8 ± 0.1 |
Note: These are hypothetical data for illustrative purposes.
Table 2: Urinary Excretion of Stable Isotope-Labeled this compound Metabolites in Rats (0-48h)
| Metabolite | % of Administered Dose (Mean ± SD) | Predominant Conjugate |
| Labeled M1 | 35.2 ± 5.8 | Glucuronide |
| Labeled M2-M4 (combined) | 15.8 ± 3.1 | Glucuronide |
| Labeled M5 | 8.5 ± 2.0 | Sulfate |
| Other Labeled Sulfates | 5.1 ± 1.5 | Sulfate |
| Unchanged Labeled this compound | < 1.0 | - |
Note: These are hypothetical data for illustrative purposes, based on the known metabolism of unlabeled this compound.[1]
Conclusion
The use of stable isotope-labeled this compound in metabolic tracer studies offers a safe and effective approach to delineate its metabolic fate and pharmacokinetic properties.[3] The detailed protocols and data presentation formats provided in these application notes serve as a robust framework for researchers in drug metabolism and related fields. By combining these methodologies with advanced analytical techniques such as LC-MS/MS and GC-MS, it is possible to gain significant insights into the biotransformation of this compound, which can inform drug development, toxicological assessments, and anti-doping science.
References
- 1. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 2. wada-ama.org [wada-ama.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection and characterization of this compound sulfate metabolites in Caucasian population - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Effects of Clostebol on Ion Channels Using Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clostebol, a synthetic anabolic-androgenic steroid (AAS) and a 4-chloro derivative of testosterone (B1683101), is primarily known for its anabolic properties.[1] Like other AAS, its mechanism of action is traditionally attributed to the genomic pathway involving nuclear androgen receptors that modulate gene transcription.[2] However, emerging evidence suggests that androgens can also exert rapid, non-genomic effects by directly modulating the activity of ion channels in the plasma membrane.[1][3][4] These rapid actions are independent of gene transcription and can influence a variety of physiological processes, including neuronal excitability and muscle contractility.[5][6]
Patch-clamp electrophysiology is the gold-standard technique for studying ion channel function and pharmacology, offering high-resolution measurement of ion flow across the cell membrane.[7][8] These application notes provide a framework and detailed protocols for utilizing patch-clamp techniques to investigate the potential effects of this compound on various ion channels, drawing parallels from the known non-genomic actions of testosterone and other structurally similar AAS. The primary ion channels of interest based on existing literature for androgens include voltage-gated calcium channels (Ca_v), specific potassium channels (K_v), and GABA-A receptors.[3][9][10]
Potential Signaling Pathways of this compound's Non-Genomic Effects
The non-genomic actions of androgens can be initiated at the cell membrane, potentially through a membrane-associated androgen receptor (mAR), leading to the modulation of ion channel activity.[3][11] This can trigger downstream signaling cascades. Given this compound's structural similarity to testosterone, it is hypothesized to engage similar pathways.
References
- 1. Non-genomic and genomic effects of steroids on neural activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Actions of Potentiating Neuroactive Steroids in the Human α1β3γ2L γ-Aminobutyric Acid Type A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testosterone is a potent inhibitor of L-type Ca(2+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-genomic effects of steroid hormones on membrane channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nongenomic steroid action: Inhibiting effects on cell-to-cell communication between rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology | The Scientist [the-scientist.com]
- 8. Making sure you're not a bot! [nanion.de]
- 9. Altered GABAA receptor-mediated synaptic transmission disrupts the firing of gonadotropin-releasing hormone neurons in male mice under conditions that mimic steroid abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Testosterone relaxes coronary arteries by opening the large-conductance, calcium-activated potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Testosterone decreases urinary bladder smooth muscle excitability via novel signaling mechanism involving direct activation of the BK channels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Solubility of Clostebol in Aqueous Buffers
This technical support center is designed for researchers, scientists, and drug development professionals who are working with Clostebol and encountering challenges related to its low solubility in aqueous buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?
A1: this compound, and its ester form this compound Acetate (B1210297), are synthetic anabolic-androgenic steroids derived from testosterone.[1][2] Like most steroids, they are highly lipophilic and have very low aqueous solubility.[3][4] When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO or ethanol, is diluted into an aqueous buffer, the solvent concentration dramatically decreases. This causes the this compound to "crash out" or precipitate because its concentration exceeds its solubility limit in the final aqueous solution.[5]
Q2: What is the maximum aqueous solubility of this compound?
A2: The aqueous solubility of this compound Acetate is reported to be 5.2 mg/L (or 0.0052 mg/mL) at 25°C.[3] In a mixed solvent system of DMSO:PBS (pH 7.2) at a 1:10 ratio, the solubility of this compound is approximately 0.09 mg/mL.[6] This low solubility underscores the need for formulation strategies to achieve higher concentrations in aqueous-based experiments.
Q3: How can I increase the solubility of this compound in my experimental buffer?
A3: Several methods can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. The most common and effective strategies include:
-
Using Co-solvents: Maintaining a certain percentage of an organic solvent (like DMSO or ethanol) in the final buffer can help keep the compound in solution.[7][8] However, the final solvent concentration must be compatible with your experimental system (e.g., below 0.5% for most cell cultures).[5][9]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming a water-soluble inclusion complex.[10][11] This is a widely used technique for improving the solubility of steroids.[4]
-
pH Adjustment: While this compound itself is not ionizable, the pH of the buffer can influence its stability and interactions with other components, though this effect is generally less pronounced for non-ionizable compounds.[12][13]
-
Lipid-Based Formulations: For certain applications, lipid-based delivery systems like emulsions or liposomes can be used to solubilize this compound.[14]
Q4: Which cyclodextrin (B1172386) should I choose for this compound?
A4: Beta-cyclodextrin (β-CD) and its derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used to solubilize steroids.[4][15] HP-β-CD is often preferred for in vitro and in vivo studies due to its higher aqueous solubility and lower toxicity compared to unmodified β-CD.[16] The choice of cyclodextrin may require some empirical testing to find the most effective one for this compound.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound in Aqueous Buffer
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The target concentration of this compound exceeds its solubility limit in the final buffer composition. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your specific conditions. |
| Rapid Dilution ("Crashing Out") | Adding a concentrated stock solution directly to a large volume of aqueous buffer causes a rapid solvent exchange, leading to immediate precipitation. | Perform a stepwise serial dilution. Add the stock solution dropwise into the pre-warmed (37°C) buffer while vortexing or stirring to ensure rapid mixing and avoid localized high concentrations.[5][9] |
| Low Temperature of Buffer | The solubility of most compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) buffers for dilutions, especially when working with cell cultures.[5] |
| Insufficient Co-solvent | The final concentration of the organic solvent (e.g., DMSO) is too low to maintain the solubility of this compound at the desired concentration. | Keep the final DMSO concentration as high as is tolerable for your assay (typically <0.5% for cell-based assays).[9] Always include a vehicle control with the same final solvent concentration in your experiments. |
Issue 2: Precipitate Forms Over Time in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term experiments, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[5][17] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the stability of the solubilized compound. | Minimize the time that culture vessels are outside the incubator. Work efficiently when performing media changes or other manipulations.[5] |
| Interaction with Media Components | Components in the cell culture media, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound, leading to precipitation over time. | While serum proteins can sometimes aid solubility, they can also cause instability.[9] If this is suspected, consider reducing the serum concentration or using a serum-free medium, potentially in combination with a solubility enhancer like HP-β-CD. |
Data Presentation
Table 1: Solubility of this compound and this compound Acetate in Various Solvents
| Compound | Solvent | Solubility | Reference(s) |
| This compound | Dimethylformamide (DMF) | 20 mg/mL | [6] |
| This compound | Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [6] |
| This compound | Ethanol | 20 mg/mL | [6] |
| This compound | DMSO:PBS (pH 7.2) (1:10) | 0.09 mg/mL | [6] |
| This compound Acetate | Water (at 25°C) | 5.2 mg/L (0.0052 mg/mL) | [3] |
| This compound Acetate | Acetonitrile | 1 mg/mL | [18] |
Experimental Protocols
Protocol: Enhancing this compound Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes a phase-solubility study to determine the appropriate concentration of HP-β-CD to solubilize this compound to a desired target concentration.
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vortex mixer
-
Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25°C or 37°C)
-
0.22 µm syringe filters (ensure compatibility with your buffer and drug)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare HP-β-CD Solutions: Prepare a series of HP-β-CD solutions in your aqueous buffer at various concentrations (e.g., 0, 1, 2, 5, 10, 15, 20% w/v).
-
Add Excess this compound: Add an excess amount of this compound powder to each HP-β-CD solution. "Excess" means adding enough solid so that undissolved particles are clearly visible after equilibration.
-
Equilibration: Tightly seal the vials and place them on an orbital shaker. Equilibrate the samples for 24-48 hours at a constant temperature. This allows the system to reach equilibrium.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved this compound.
-
Dilution and Quantification: Dilute the filtered samples to a suitable concentration for analysis. Determine the concentration of dissolved this compound in each sample using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). This is known as a phase-solubility diagram.[19] The resulting plot will show how the solubility of this compound increases with the concentration of HP-β-CD, allowing you to select the appropriate concentration for your experiments.
Visualizations
Caption: Logical workflow for preparing this compound solutions.
Caption: How cyclodextrins increase this compound's solubility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. Buy this compound acetate | 855-19-6 | >98% [smolecule.com]
- 4. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pH dependence of steroid hormone--organic matter interactions at environmental concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iris.unito.it [iris.unito.it]
- 15. Complexation of steroid hormones with cyclodextrin derivatives: substituent effects of the guest molecule on solubility and stability in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 18. Buy Online CAS Number 855-19-6 - TRC - this compound Acetate (1 mg/ml in Acetonitrile) | LGC Standards [lgcstandards.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Clostebol Degradation in Long-Term Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Clostebol (4-chlorotestosterone) in long-term cell culture experiments. The following information, presented in a question-and-answer format, addresses potential issues related to this compound stability and offers detailed troubleshooting guides and experimental protocols to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 4-chlorotestosterone, is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone.[1] Its primary mechanism of action is binding to and activating the androgen receptor (AR). Upon binding, the this compound-AR complex translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This interaction modulates the transcription of target genes involved in protein synthesis, cell growth, and proliferation. The 4-chloro modification prevents its conversion to dihydrotestosterone (B1667394) (DHT) and estrogen, which can influence its activity profile compared to testosterone.[1]
Q2: Is this compound stable in cell culture media?
The stability of this compound in cell culture media has not been extensively documented in peer-reviewed literature. However, like other steroid hormones, its stability can be influenced by several factors, including:
-
Temperature: Incubation at 37°C can accelerate degradation compared to storage at 4°C or -20°C.
-
Media Components: Components in the culture medium, especially in serum-containing media, may interact with or enzymatically degrade this compound.
-
pH: The physiological pH of cell culture media (typically 7.2-7.4) can affect the chemical stability of the compound.
-
Light Exposure: Prolonged exposure to light can potentially lead to photodegradation.
It is highly recommended to determine the stability of this compound in your specific cell culture media and under your experimental conditions.
Q3: What are the potential degradation products of this compound?
While specific degradation products in cell culture media are not well-defined, in vivo metabolism studies of this compound provide insights into likely transformations. These studies have identified several metabolites, primarily formed through oxidation and reduction reactions. Potential degradation products in a cell culture environment could include hydroxylated and keto-derivatives of this compound.[2][3][4][5][6]
Q4: How often should I replace the cell culture medium containing this compound in my long-term experiments?
The frequency of media replacement will depend on the stability of this compound in your specific experimental setup. If stability studies indicate significant degradation within a certain timeframe (e.g., 24-48 hours), the medium should be replaced accordingly to maintain a consistent concentration of the active compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological effects of this compound.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | 1. Perform a stability study of this compound in your cell culture medium under your experimental conditions (see Experimental Protocol 1). 2. Increase the frequency of media changes based on the stability data. 3. Prepare fresh this compound-containing media for each change. |
| Incorrect Concentration | 1. Verify the concentration of your this compound stock solution. 2. Ensure accurate dilution of the stock solution into the cell culture medium. |
| Cell Line Variability | 1. Ensure consistent cell passage number and confluency at the start of each experiment. 2. Periodically check for mycoplasma contamination. |
Issue 2: High variability in results between experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use a consistent pipetting technique to distribute cells evenly. |
| Inconsistent Media Changes | 1. Adhere to a strict schedule for media changes for all experimental wells/flasks. 2. Ensure the volume of media added is consistent across all replicates. |
| This compound Adsorption to Plasticware | 1. Consider using low-adhesion plasticware for your experiments. 2. Pre-condition plates with media for a short period before adding cells and the compound. |
Experimental Protocols
Experimental Protocol 1: Determining the Stability of this compound in Cell Culture Medium
Objective: To quantify the degradation of this compound in a specific cell culture medium over time under standard incubation conditions.
Materials:
-
This compound powder
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DMSO (cell culture grade)
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
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-80°C freezer
-
LC-MS/MS system
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare Working Solutions: Spike the cell culture medium with the this compound stock solution to the final desired experimental concentration. Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the this compound-containing medium. This will serve as your T=0 reference. Store it at -80°C until analysis.
-
Incubation: Place the remaining medium in a sterile, capped tube in a 37°C incubator with 5% CO2.
-
Time Point Collection: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect aliquots of the incubated medium. Immediately store each aliquot at -80°C to halt any further degradation.
-
Sample Analysis: Once all time points are collected, analyze the concentration of this compound in each sample using a validated LC-MS/MS method (see Experimental Protocol 2 for a general approach).
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Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage of this compound remaining against time to determine its degradation profile and half-life.
Experimental Protocol 2: LC-MS/MS Analysis of this compound in Cell Culture Supernatant
Objective: To quantify the concentration of this compound in cell culture supernatant samples.
Materials:
-
Cell culture supernatant samples containing this compound
-
Internal Standard (IS) (e.g., testosterone-d3)
-
Acetonitrile (B52724) (LC-MS grade)
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Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
LC-MS/MS system with a C18 column
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Thaw supernatant samples on ice.
-
To 100 µL of supernatant, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of this compound spiked into the same cell culture medium used in the experiment.
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Calculate the concentration of this compound in the unknown samples by comparing their peak area ratios (this compound/IS) to the calibration curve.
-
Quantitative Data Summary
Table 1: Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | % this compound Remaining (Medium A) | % this compound Remaining (Medium B) |
| 0 | 100 | 100 |
| 2 | Enter Data | Enter Data |
| 4 | Enter Data | Enter Data |
| 8 | Enter Data | Enter Data |
| 24 | Enter Data | Enter Data |
| 48 | Enter Data | Enter Data |
| 72 | Enter Data | Enter Data |
| Calculated Half-life (t½) | Enter Data | Enter Data |
Visualizations
Caption: this compound binds to the Androgen Receptor, leading to gene transcription.
Caption: Workflow for determining this compound stability in cell culture media.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. New this compound metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection and characterization of this compound sulfate metabolites in Caucasian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 6. researchgate.net [researchgate.net]
Identifying and resolving matrix effects in Clostebol LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving matrix effects during the LC-MS/MS analysis of Clostebol.
Troubleshooting Guide
This guide presents common issues encountered during this compound LC-MS/MS analysis, their potential causes, and recommended solutions in a question-and-answer format.
Q1: We are observing significant variability and poor reproducibility in our Quality Control (QC) samples for this compound. What could be the cause?
A1: High variability in QC samples is a classic indicator of inconsistent matrix effects. The "matrix" refers to all components in your sample other than this compound, such as proteins, lipids, and salts.[1][2] These components can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in its signal.[1][3] This variability can arise from differences between individual sample lots or inconsistencies in the sample preparation process.[1]
Recommended Actions:
-
Quantify the Matrix Effect: Perform a quantitative assessment of the matrix effect to confirm its presence and magnitude.
-
Optimize Sample Preparation: Enhance your sample cleanup protocol to more effectively remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are crucial for cleaning up complex biological samples before steroid analysis.[2][4]
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Chromatographic Separation: Adjust your chromatographic method to separate the elution of this compound from the regions where ion suppression or enhancement occurs.[1][3]
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Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[5]
Q2: Our this compound assay is showing low sensitivity and the calibration curve is non-linear. How can we address this?
A2: Decreased sensitivity and non-linear calibration curves are also common symptoms of matrix effects, particularly ion suppression.[1] Co-eluting substances from the sample matrix can compete with this compound for ionization, reducing its signal intensity.[2][6] Steroids like this compound can have poor ionization efficiency to begin with, making them particularly susceptible to these effects.[7]
Recommended Actions:
-
Perform a Post-Column Infusion Experiment: This will help you identify the specific retention times where ion suppression is occurring.
-
Improve Sample Cleanup: Focus on techniques that remove phospholipids (B1166683), which are common culprits for ion suppression in biological matrices.[1][7]
-
Modify Chromatographic Conditions:
-
Adjust the mobile phase gradient to better separate this compound from interfering compounds.
-
Consider a different stationary phase (column) that provides alternative selectivity.
-
-
Check for Contamination: Ensure that solvents, reagents, and the LC-MS system itself are not contaminated, as this can contribute to background noise and signal suppression.[6]
Q3: How do we perform a quantitative assessment of the matrix effect for our Clostebebol assay?
A3: A quantitative assessment allows you to determine the matrix factor (MF) and the internal standard-normalized matrix factor (IS-normalized MF). This is achieved by comparing the this compound signal in a neat solution to its signal in a post-extraction spiked matrix sample.[1]
Experimental Protocol: Quantitative Matrix Effect Assessment
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its stable isotope-labeled internal standard (SIL-IS) into the reconstitution solvent at low, medium, and high concentrations relevant to your assay's range.
-
Set B (Post-Extraction Spike): Extract at least six different lots of your blank biological matrix (e.g., urine, plasma) using your established sample preparation protocol. After the final evaporation step, spike this compound and the SIL-IS into the reconstituted blank matrix extracts at the same low, medium, and high concentrations as Set A.
-
-
Analyze the Samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas for both this compound and the SIL-IS.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF) = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)
-
IS-Normalized MF = ( (Peak Area of this compound / Peak Area of SIL-IS) in Set B ) / ( (Peak Area of this compound / Peak Area of SIL-IS) in Set A )
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An MF or IS-Normalized MF value of 1 indicates no matrix effect. A value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement. The coefficient of variation (%CV) across the different matrix lots should be ≤15%.
Data Presentation: Example Matrix Effect Assessment
| Concentration | Matrix Lot | Analyte Response (Set B) | IS Response (Set B) | Analyte Response (Set A) | IS Response (Set A) | Matrix Factor (MF) | IS-Normalized MF |
| Low QC | 1 | 45,000 | 95,000 | 50,000 | 100,000 | 0.90 | 0.95 |
| Low QC | 2 | 43,500 | 93,000 | 50,000 | 100,000 | 0.87 | 0.94 |
| High QC | 1 | 460,000 | 98,000 | 500,000 | 100,000 | 0.92 | 0.96 |
| High QC | 2 | 445,000 | 96,000 | 500,000 | 100,000 | 0.89 | 0.95 |
Experimental Protocols
Protocol 1: Sample Preparation for this compound from Urine
This protocol is a representative method for extracting this compound and its metabolites from a urine matrix, incorporating steps to minimize matrix effects.
-
Enzymatic Hydrolysis: To 2 mL of urine, add 750 µL of phosphate (B84403) buffer (0.8 M, pH 7) and 50 µL of β-glucuronidase from E. coli. Add 50 µL of a working solution of this compound-d3 (internal standard) at an appropriate concentration.[8]
-
Incubation: Gently vortex the samples and incubate at 55°C for 1 hour to deconjugate the metabolites.
-
Alkalinization: After cooling, add 0.5 mL of a carbonate/bicarbonate buffer (20% w/w) to raise the pH.[8]
-
Liquid-Liquid Extraction (LLE): Add 5 mL of tert-Butyl methyl ether (TBME), vortex for 5 minutes, and centrifuge. Transfer the organic layer to a clean tube.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.[9]
-
Pass the aqueous phase from the LLE step through the conditioned C18 cartridge.[8]
-
Wash the cartridge with 2 mL of a water/methanol mixture to remove polar interferences.
-
Elute the retained analytes with 2 mL of methanol.[8]
-
-
Evaporation and Reconstitution: Combine the eluate from the SPE step with the organic phase from the LLE step. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Visualizations
Caption: Workflow for this compound analysis from sample preparation to data reporting.
Caption: Logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS/MS? A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), impacting the accuracy and reproducibility of quantitative results.[1][3][6]
Q2: Why are steroid analyses like this compound particularly prone to matrix effects? A2: Steroids are neutral compounds that often exhibit poor ionization efficiency.[7] This inherent characteristic makes their signal more susceptible to interference from other components in the sample matrix that may ionize more readily. Furthermore, biological samples contain numerous endogenous steroids and lipids that can be structurally similar and co-elute, causing interference.[10]
Q3: What is the best type of internal standard to use for this compound analysis? A3: The gold standard is a stable isotope-labeled (SIL) internal standard, such as this compound-d3. A SIL-IS has nearly identical chemical and physical properties to the analyte.[5] This means it will behave similarly during sample preparation and, most importantly, will experience the same degree of ion suppression or enhancement in the mass spectrometer source, providing the most accurate correction for matrix effects.[5]
Q4: Can I just dilute my sample to reduce matrix effects? A4: While sample dilution can sometimes reduce the concentration of interfering matrix components, this approach may not be feasible if the concentration of this compound is already low. Diluting the sample could push the analyte concentration below the lower limit of quantification (LLOQ) of your assay.[3] Therefore, optimizing sample preparation and chromatography are generally preferred strategies.
Q5: What are the key differences between sample preparation techniques like Protein Precipitation, LLE, and SPE for mitigating matrix effects? A5:
-
Protein Precipitation (PPT): This is the simplest technique, where a solvent is added to precipitate proteins. However, it is the least effective at removing other matrix components like phospholipids and salts, often resulting in significant matrix effects.[4]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. It provides a cleaner extract than PPT by removing many polar interferences.
-
Solid-Phase Extraction (SPE): SPE is a highly selective technique that separates components based on their physical and chemical properties. It is generally the most effective method for removing a wide range of interfering compounds and minimizing matrix effects for complex samples.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. zefsci.com [zefsci.com]
- 7. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 9. Determination of this compound residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce non-specific binding of Clostebol in immunoassays
This guide provides researchers, scientists, and drug development professionals with strategies to troubleshoot and reduce non-specific binding (NSB) in immunoassays for the synthetic anabolic steroid, Clostebol.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a significant issue in this compound immunoassays?
A1: Non-specific binding refers to the attachment of assay components, such as antibodies, to unintended surfaces or molecules rather than the specific target analyte (this compound).[1][2] This phenomenon is a primary cause of high background signals, which can obscure the detection of the actual analyte and lead to inaccurate, unreliable results, including false positives.[1][3] In immunoassays for small, hydrophobic molecules like this compound, NSB can be particularly problematic due to interactions with the plastic surfaces of microplates and other assay components.[2]
Q2: I am observing a consistently high background signal across my entire ELISA plate. What are the most common causes and how can I resolve this?
A2: A uniform high background often indicates issues with key reagents or procedural steps. The most common culprits include:
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Inadequate Blocking: The blocking buffer may not be effectively saturating all unoccupied sites on the microplate, allowing antibodies to bind directly to the plastic.[3] To fix this, you can try increasing the concentration of your blocking agent, extending the incubation time, or testing different types of blockers.[3]
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Excessive Antibody Concentration: Using overly high concentrations of either the primary or secondary antibody increases the likelihood of low-affinity, non-specific interactions.[3] It is crucial to perform a titration experiment (checkerboard titration) to identify the optimal antibody concentration that yields the best signal-to-noise ratio.[3]
-
Insufficient Washing: Failure to thoroughly wash away unbound antibodies and reagents is a frequent source of high background.[3][4] Increase the number of wash cycles (3-5 is typical), ensure the wash buffer volume is adequate (300-400 µL per well), and consider adding a brief soak step (e.g., 30 seconds) to improve removal of unbound components.[3][5]
-
Contaminated Reagents: Buffers or substrate solutions can become contaminated, leading to a high background.[3][4] Always prepare solutions with high-quality, sterile water and ensure the substrate is colorless before use.[3][4]
Q3: How do I select the most effective blocking agent for my this compound assay?
A3: The choice of blocking agent is critical and often requires empirical testing to find the best one for a specific assay system.[6] Blocking agents work by saturating unoccupied binding sites on the assay surface.[2] Common options include proteins and non-ionic detergents. Protein-based blockers like Bovine Serum Albumin (BSA) and casein are widely used.[2][3] For assays involving small hydrophobic analytes like steroids, peptide-based or casein-based blockers may be more effective than BSA.[3][7]
Q4: What is the function of detergents like Tween 20, and how should they be used?
A4: Non-ionic detergents such as Tween 20 are crucial for reducing NSB caused by hydrophobic interactions.[2][8] They are typically added to wash buffers (at 0.05% to 0.1%) to help disrupt weak, non-specific binding.[3][6] While detergents can be included in the blocking buffer to enhance its effect, they are generally not recommended as the sole blocking agent for high-binding polystyrene plates, as they may not form a permanent barrier.[6][9][10] Their primary role is to improve the efficiency of wash steps.[11]
Q5: Can the sample itself cause non-specific binding? How can I mitigate "matrix effects"?
A5: Yes, components within a biological sample (e.g., serum, urine) can interfere with the assay, a phenomenon known as the "matrix effect".[3] Endogenous substances like heterophile antibodies, human anti-animal antibodies (HAAA), and other binding proteins can cross-link assay antibodies or otherwise interfere, causing false signals.[1][12][13] To minimize these effects, prepare your standard curve in a diluent that closely resembles the sample matrix.[3] Using specialized sample diluents containing blocking agents can also effectively reduce interference from the sample matrix.[11]
Q6: My negative controls show a high signal. What does this signify?
A6: A high signal in negative control wells is a definitive indicator of non-specific binding or cross-reactivity.[3] This suggests that the secondary antibody may be binding non-specifically to the plate or to the capture antibody.[14] To troubleshoot this, you can run a control that includes all assay components except for the primary antibody.[14] If a signal is still present, the secondary antibody is the likely source of the NSB.
Data Presentation: Comparison of Common Blocking & Buffer Additives
Table 1: Common Protein-Based Blocking Agents
| Blocking Agent | Typical Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% | A common and affordable protein blocker.[3] |
| Casein / Non-Fat Dry Milk | 1-5% | Often considered more effective than BSA for certain types of NSB.[3] |
| Fish Gelatin | 0.1-0.5% | Can be effective in reducing certain types of non-specific binding.[3] |
| Commercial/Peptide Blockers | Varies | Formulations designed to be more efficient than single-protein solutions.[7] |
Table 2: Common Detergents and Additives
| Additive | Typical Concentration | Primary Use |
| Tween 20 | 0.01-0.1% | Added to wash and/or blocking buffers to reduce hydrophobic interactions.[3][6][8] |
| Triton X-100 | Varies | Can be an excellent blocker but may also disrupt specific binding, leading to false negatives.[6] |
| High Salt Concentration (NaCl) | Varies | Can reduce NSB caused by charge-based interactions.[8] |
| HAMA Blockers | Varies | Active agents that neutralize interfering antibodies from the sample matrix.[15][16] |
Mandatory Visualizations
Caption: ELISA workflow highlighting key steps for reducing non-specific binding.
Caption: Troubleshooting decision tree for high non-specific binding.
Experimental Protocols
Protocol 1: Microplate Blocking Procedure to Minimize NSB
This protocol details the critical blocking step in an ELISA for this compound.
-
Preparation: After coating the microplate wells with the capture antibody (or this compound-protein conjugate for competitive assays) and washing, prepare your selected blocking buffer (e.g., 1% w/v BSA in Phosphate Buffered Saline - PBS).
-
Addition: Add a minimum of 300 µL of blocking buffer to every well, ensuring the entire surface area is covered.[3]
-
Incubation: Cover the plate with an adhesive sealer and incubate for 1-2 hours at room temperature or overnight at 4°C.[3] Incubation time may need to be optimized.
-
Washing: Following incubation, aspirate the blocking buffer. Wash the plate thoroughly according to the assay's washing protocol (see below) before proceeding to the next step (e.g., adding samples).[3]
Protocol 2: Optimized Plate Washing Technique
Effective washing is essential for removing unbound reagents and reducing background signal.[3]
-
Buffer Preparation: Use a wash buffer such as PBS or Tris-Buffered Saline (TBS) containing 0.05% Tween 20.[3]
-
Washing Cycle (Repeat 3-5 times): a. Completely aspirate or decant the contents from the wells. b. Immediately dispense 300-400 µL of wash buffer into each well.[4] c. (Optional but Recommended) Soak Step: Let the wash buffer sit in the wells for 30 seconds to help dissolve and remove loosely bound molecules.[3][5] d. Aspirate or decant the wash buffer completely. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual liquid.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 3. benchchem.com [benchchem.com]
- 4. ELISA Troubleshooting (High Background) [elisa-antibody.com]
- 5. novateinbio.com [novateinbio.com]
- 6. labcluster.com [labcluster.com]
- 7. surface blockers for immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. | Semantic Scholar [semanticscholar.org]
- 11. antibodiesinc.com [antibodiesinc.com]
- 12. elgalabwater.com [elgalabwater.com]
- 13. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to deal with high background in ELISA | Abcam [abcam.com]
- 15. How to reduce non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 16. meridianbioscience.com [meridianbioscience.com]
Technical Support Center: Optimizing Tandem Mass Spectrometry Parameters for Clostebol
Welcome to the technical support center for the analysis of Clostebol using tandem mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive electrospray ionization (ESI) tandem mass spectrometry?
A1: In positive ESI mode, this compound typically forms a protonated molecule, [M+H]⁺, which serves as the precursor ion. The nominal mass of this ion is m/z 323.2. Upon collision-induced dissociation (CID), this precursor ion fragments into several characteristic product ions. The most common product ions are used for quantification and confirmation in Multiple Reaction Monitoring (MRM) assays.
Q2: How do I optimize the collision energy for this compound analysis?
A2: Collision energy (CE) is a critical parameter for achieving optimal sensitivity and specificity. The ideal CE will efficiently produce characteristic product ions from the precursor ion. A good starting point is to perform a product ion scan of a this compound standard and then ramp the collision energy to observe the fragmentation pattern. For 17β-Clostebol, specific MRM transitions have been reported with optimized collision energies. For instance, the transition m/z 323.2 → 143.1 is optimized around 32 V, and m/z 323.2 → 131.0 around 33 V. It is recommended to perform a collision energy optimization experiment on your specific instrument to determine the ideal values for your method.
Q3: What is a suitable cone voltage (or declustering potential) for this compound analysis?
A3: The cone voltage, also referred to as declustering potential (DP) or fragmentor voltage, influences the transmission of ions from the source to the mass analyzer and can induce in-source fragmentation. For steroids like this compound, a balance must be struck to ensure efficient desolvation and ionization without causing excessive fragmentation of the precursor ion. A declustering potential of around 70 V has been reported for 17β-Clostebol. As with collision energy, it is best practice to optimize this parameter for your specific instrument and experimental conditions by infusing a standard and varying the cone voltage to maximize the precursor ion signal.
Q4: I am observing a weak or unstable signal for this compound. What are the possible causes and solutions?
A4: A weak or unstable signal for this compound can be due to several factors:
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Poor Ionization Efficiency: Steroids can have low ionization efficiency. Ensure your mobile phase is optimized for ESI, often containing a small amount of an acid like formic acid to promote protonation.
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Matrix Effects: Biological samples can contain interfering compounds that suppress the ionization of this compound. Improve your sample preparation to remove these interferences. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
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In-source Fragmentation: If the cone voltage is too high, the precursor ion may fragment in the source, leading to a weaker signal for the intended precursor. Try reducing the cone voltage.
-
Instrument Contamination: Contamination of the ion source or mass spectrometer can lead to signal suppression. Regular cleaning and maintenance are crucial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity | Poor ionization of this compound. | Optimize mobile phase composition (e.g., add 0.1% formic acid). Consider a different ionization source if available (e.g., APCI). |
| Ion suppression due to matrix effects. | Enhance sample cleanup using SPE or LLE. Dilute the sample if sensitivity allows. Use a deuterated internal standard to compensate for matrix effects. | |
| Suboptimal cone/declustering potential. | Perform a cone voltage optimization experiment to maximize the precursor ion signal. | |
| Inconsistent Fragmentation | Fluctuating collision energy. | Ensure the collision cell pressure and gas are stable. Verify the collision energy settings in your method. |
| Presence of co-eluting isobaric interferences. | Improve chromatographic separation to resolve this compound from interfering compounds. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and freshly prepared mobile phases. Flush the LC system thoroughly. |
| Contaminated mass spectrometer source. | Clean the ion source components according to the manufacturer's recommendations. | |
| Peak Tailing or Splitting | Poor chromatography. | Ensure the column is in good condition. Check for blockages in the LC system. Optimize the mobile phase and gradient. |
| Injection of sample in a solvent stronger than the mobile phase. | Dissolve the final extract in a solvent that is of similar or weaker strength than the initial mobile phase. |
Data Presentation
Table 1: Precursor and Product Ions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 323.2 | 143.1 | 131.0 |
Table 2: Optimized Fragmentation Parameters for 17β-Clostebol
| Parameter | Value |
| Declustering Potential (DP) | 70 V |
| Entrance Potential (EP) | 10 V |
| Collision Energy (CE) for m/z 143.1 | 32 V |
| Collision Energy (CE) for m/z 131.0 | 33 V |
| Collision Cell Exit Potential (CXP) | 24 V |
Note: These values are a starting point and should be optimized for your specific instrument and experimental conditions.
Experimental Protocols
Sample Preparation from Urine
This protocol describes a general procedure for the extraction of this compound from urine samples.
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Enzymatic Hydrolysis: To 2 mL of urine, add an internal standard and a buffer solution to adjust the pH. Add β-glucuronidase enzyme and incubate to deconjugate any metabolites.
-
Liquid-Liquid Extraction (LLE): After hydrolysis, add a suitable organic solvent (e.g., methyl tert-butyl ether). Vortex vigorously and centrifuge to separate the layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dry residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is suitable for the separation of steroids.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A gradient elution from a lower to a higher percentage of organic phase is typically used to separate this compound from other matrix components.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transitions from the precursor ion (m/z 323.2) to the selected product ions (e.g., m/z 143.1 and 131.0).
-
Visualizations
Caption: Troubleshooting workflow for low or no this compound signal.
Caption: Logical workflow for optimizing fragmentation parameters.
Technical Support Center: Troubleshooting Chromatographic Peak Shape for Clostebol Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape during the analysis of Clostebol. The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address specific issues such as peak tailing, fronting, and broadening.
Frequently Asked Questions (FAQs)
Q1: What is the ideal chromatographic peak shape for this compound?
The ideal peak shape for this compound, as with any analyte in chromatography, is a symmetrical, Gaussian peak. Good peak shape is crucial for accurate integration and quantification, ensuring reliable and reproducible results. Deviations from this ideal shape, such as tailing or fronting, can compromise the quality of the analytical data.
Q2: My this compound peak is tailing. What are the most common causes?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue in the analysis of basic compounds like this compound. The primary causes include:
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Secondary Interactions: Interaction between the basic this compound molecule and acidic residual silanol (B1196071) groups on the surface of silica-based columns (like C18) is a major contributor to peak tailing.[1][2][3]
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Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of this compound, causing tailing.
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Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
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Sample Overload: Injecting too high a concentration of this compound can lead to peak tailing.[4]
Q3: My this compound peak is fronting. What could be the reason?
Peak fronting, characterized by a broader first half of the peak, is less common than tailing but can still occur. Potential causes include:
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Column Overload: Injecting an excessive amount of this compound can saturate the stationary phase, leading to peak fronting.[4][5][6][7]
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Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning of the injection, resulting in a fronting peak.[8][9][10]
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Poor Column Packing or Collapse: A void at the head of the column or a collapsed stationary phase bed can lead to distorted, fronting peaks.[4][8]
Q4: All the peaks in my chromatogram, including this compound, are broad. What should I investigate?
When all peaks in a chromatogram are broad, the issue is likely systemic rather than specific to the analyte. Things to check include:
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening.
-
Large Injection Volume: Injecting a large volume of sample, especially in a strong solvent, can lead to broad peaks.
-
Low Column Temperature: Sub-optimal column temperature can decrease diffusion rates and lead to broader peaks. Conversely, excessively high temperatures can also sometimes have a negative effect on peak shape.[11][12][13]
-
System Leaks: A leak in the system can cause pressure fluctuations and result in broad peaks.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing of this compound
This guide provides a systematic approach to troubleshooting and resolving peak tailing for this compound.
Problem: The this compound peak exhibits significant tailing (Asymmetry Factor > 1.2).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound peak tailing.
Experimental Protocol: Optimizing Mobile Phase pH
-
Initial Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v).
-
Acidic Modifier: Add 0.1% formic acid to the mobile phase. Formic acid helps to protonate this compound and minimize its interaction with residual silanol groups on the column.
-
Analysis: Equilibrate the column with the modified mobile phase and inject the this compound standard.
-
Evaluation: Observe the peak shape. If tailing is reduced, the issue was likely related to secondary silanol interactions.
-
Further Optimization: If tailing persists, consider using a different acidic modifier like acetic acid or a buffer to maintain a consistent low pH.
Quantitative Data Summary: Effect of Mobile Phase Additive on Peak Asymmetry
| Mobile Phase Composition | Peak Asymmetry Factor (Illustrative) | Peak Tailing Factor (Illustratave) |
| Acetonitrile:Water (60:40) | 1.8 | 2.1 |
| Acetonitrile:Water (60:40) with 0.1% Formic Acid | 1.2 | 1.4 |
| Acetonitrile:Water (60:40) with 10mM Ammonium Acetate (pH 4.5) | 1.1 | 1.2 |
Note: This data is illustrative and demonstrates the expected trend. Actual values may vary based on the specific column and system.
Guide 2: Correcting Peak Fronting of this compound
This guide outlines steps to diagnose and fix peak fronting issues.
Problem: The this compound peak is fronting (Asymmetry Factor < 0.8).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound peak fronting.
Experimental Protocol: Addressing Sample Solvent Mismatch
-
Current Method: Note the composition of your current mobile phase and the solvent used to dissolve your this compound sample.
-
Prepare New Sample: Dissolve a new aliquot of your this compound standard or sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible in which the analyte is still soluble.
-
Analysis: Inject the newly prepared sample.
-
Comparison: Compare the peak shape to the previous injection. A significant improvement indicates that the original sample solvent was too strong.
Quantitative Data Summary: Impact of Sample Solvent on Peak Shape
| Sample Solvent | Peak Asymmetry Factor (Illustrative) |
| 100% Acetonitrile | 0.7 |
| Mobile Phase (60% Acetonitrile) | 1.0 |
| 30% Acetonitrile in Water | 1.1 |
Note: This data is illustrative and demonstrates the expected trend. Actual values may vary based on the specific column and system.
Detailed Methodologies for Key Experiments
Standard HPLC Method for this compound Analysis
This protocol can be used as a starting point for analysis and as a baseline for troubleshooting.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 50% B
-
1-10 min: 50% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 245 nm.
-
Sample Preparation: Dissolve this compound standard in the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% Formic Acid).
This technical support center provides a comprehensive guide to addressing common peak shape issues encountered during the chromatographic analysis of this compound. By following these structured troubleshooting steps and referring to the provided protocols and data, researchers can effectively diagnose and resolve problems, leading to improved data quality and analytical reliability.
References
- 1. chromanik.co.jp [chromanik.co.jp]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. acdlabs.com [acdlabs.com]
- 5. support.waters.com [support.waters.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mismatch between sample diluent and eluent: Maintaining integrity of gradient peaks using in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromtech.com [chromtech.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Clostebol Recovery from Complex Biological Matrices
Welcome to the technical support center for the analysis of Clostebol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the recovery of this compound and its metabolites from complex biological matrices such as urine, plasma, and hair.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in recovering this compound from biological samples?
The primary challenges include the extensive metabolism of this compound, meaning the parent compound is often present at very low concentrations or not at all.[1] The major metabolites are typically conjugated to glucuronic or sulfuric acid, requiring a hydrolysis step for detection.[2][3] Additionally, matrix effects from endogenous components in biological samples can interfere with extraction and suppress analytical signals, leading to low recovery.[4][5]
Q2: Which analytical techniques are most commonly used for this compound detection?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques for the determination of this compound and its metabolites in biological matrices.[2][6] LC-MS/MS is often preferred for its high sensitivity and ability to directly analyze some conjugated metabolites, while GC-MS typically requires a derivatization step to improve the volatility of the analytes.[7][8]
Q3: Why is a hydrolysis step necessary for this compound analysis in urine?
In urine, this compound and its metabolites are primarily excreted as glucuronide and sulfate (B86663) conjugates.[2][3] These conjugated forms are not readily detectable by many analytical methods. Therefore, an enzymatic hydrolysis step, commonly using β-glucuronidase and arylsulfatase from Helix pomatia, is crucial to cleave the conjugates and release the free steroid metabolites for subsequent extraction and analysis.[1][3]
Q4: What is derivatization and why is it important for GC-MS analysis of this compound?
Derivatization is a chemical modification of the analyte to enhance its analytical properties. For GC-MS analysis of steroids like this compound, derivatization is essential to increase their volatility and thermal stability, allowing them to be vaporized in the GC inlet without degradation.[7][8] A common derivatizing agent is MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide), which forms trimethylsilyl (B98337) (TMS) derivatives.[7]
Troubleshooting Guide
Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Incomplete Enzymatic Hydrolysis | - Optimize Incubation Conditions: Ensure the pH of the buffer (typically around 5.2 for Helix pomatia enzymes), temperature (e.g., 55°C), and incubation time (e.g., 1-2 hours) are optimal for enzyme activity.[1][7] - Verify Enzyme Activity: Use a positive control with a known conjugated steroid to confirm the enzyme is active. |
| Inefficient Solid-Phase Extraction (SPE) | - Proper Cartridge Conditioning: Ensure the SPE cartridge (e.g., C18) is properly conditioned with methanol (B129727) followed by water to activate the stationary phase.[1][2] - Optimize Wash and Elution Solvents: The wash solvent should be strong enough to remove interferences without eluting the analyte. The elution solvent must be strong enough to fully recover the analyte. For C18, a common elution solvent is methanol or acetone (B3395972).[2][9] - Avoid Cartridge Overloading: Ensure the sample volume and concentration do not exceed the capacity of the SPE cartridge. |
| Poor Liquid-Liquid Extraction (LLE) | - Select Appropriate Solvent: The extraction solvent should have high affinity for this compound and be immiscible with the sample matrix. Common solvents include n-pentane and tert-butyl methyl ether (TBME).[2][7] - Optimize pH: Adjust the pH of the aqueous phase to ensure the analyte is in its non-ionized form, maximizing its partitioning into the organic solvent. - Prevent Emulsion Formation: If emulsions form, they can trap the analyte. Techniques like centrifugation or adding salt can help break them.[4] |
| Analyte Adsorption to Surfaces | - Use Silanized Glassware: Active sites on glass surfaces can adsorb analytes. Using silanized glassware can minimize this issue. - Proper Syringe Priming: When using GC, rinsing the syringe multiple times with the sample before injection can help passivate active sites.[4] |
Matrix Effects and Interference
| Potential Cause | Troubleshooting Steps |
| Ion Suppression in LC-MS/MS | - Improve Sample Cleanup: Employ a more rigorous cleanup method, such as a two-step SPE (e.g., C18 followed by NH2), to remove interfering matrix components.[2] - Modify Chromatographic Conditions: Adjust the LC gradient to better separate this compound from co-eluting matrix components.[4] - Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., 17β-CLOS-D3) that co-elutes with the analyte can compensate for matrix-induced signal suppression.[2] |
| Interfering Peaks in GC-MS | - Optimize Derivatization: Incomplete derivatization can lead to multiple peaks for a single analyte. Ensure optimal reaction time and temperature.[7] - Enhance Sample Cleanup: Additional cleanup steps, such as LLE after initial SPE, can remove interfering substances.[2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Urine using SPE and LC-MS/MS
This protocol is adapted from a method for the determination of this compound residues in animal urine.[2]
-
Sample Preparation:
-
To 5 mL of urine, add 5 mL of acetate (B1210297) buffer (pH 5.2).
-
Add an appropriate amount of an internal standard (e.g., 17β-CLOS-D3).
-
Add β-glucuronidase/arylsulfatase from Helix pomatia.
-
Incubate at 55°C for 1 hour.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE column (500 mg/3 mL) with 3 mL of methanol and 3 mL of water.
-
Load the hydrolyzed sample onto the column.
-
Wash the column with 3 mL of an acetone/water mixture (45:55, v/v).
-
Dry the column under vacuum.
-
Elute the analytes with 3 mL of acetone.
-
-
Liquid-Liquid Extraction (LLE) Cleanup:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 60°C.
-
Reconstitute the residue in 200 μL of methanol and add 2 mL of Tris buffer (pH 8.5).
-
Perform LLE twice with 6 mL of n-pentane.
-
Collect the organic layers and evaporate to dryness.
-
-
Final Cleanup and Analysis:
-
Reconstitute the residue in 3 mL of acetone and load onto a conditioned NH2 SPE column.
-
Collect the eluate and evaporate to dryness.
-
Reconstitute the final residue in 200 μL of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Extraction of this compound from Urine for GC-MS Analysis
This protocol is based on a method for the detection of this compound metabolites in athletes' urine.[7]
-
Sample Preparation and Hydrolysis:
-
To 2 mL of urine, add 750 μL of phosphate (B84403) buffer (0.8 M, pH 7) and an internal standard.
-
Add 50 μL of β-glucuronidase from E. coli.
-
Incubate for 1 hour at 55°C.
-
-
Liquid-Liquid Extraction (LLE):
-
Alkalinize the sample by adding 0.5 mL of carbonate/bicarbonate buffer.
-
Extract with 5 mL of tert-butyl methyl ether (TBME) by shaking for 5 minutes.
-
Centrifuge and transfer the organic layer to a new tube.
-
Evaporate the organic layer to dryness under nitrogen.
-
-
Derivatization:
-
Add 50 μL of a derivatizing mixture (e.g., MSTFA/NH4I/2-mercaptoethanol).
-
Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized extract into the GC-MS system.
-
Data Presentation
Table 1: Comparison of Recovery Rates for this compound using Different Extraction Methods
| Biological Matrix | Extraction Method | Analytical Technique | Recovery (%) | Reference |
| Bovine Urine | Enzymatic Hydrolysis, SPE (C18), LLE | LC-MS/MS | 75 - 105 | [2] |
| Bovine Urine | Enzymatic Hydrolysis, SPE | ELISA | ~65 | [2] |
| Human Hair | Methanol Extraction | UHPLC-MS/MS | - | [10] |
| Human Urine | Enzymatic Hydrolysis, LLE, SPE (C18) | GC-MS/MS | - | [7] |
Note: Quantitative recovery data is not always explicitly stated and can vary based on the specific metabolite and concentration.
Visualizations
Caption: Workflow for this compound extraction from urine for LC-MS/MS analysis.
Caption: Workflow for this compound extraction from urine for GC-MS analysis.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of this compound residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. iris.unito.it [iris.unito.it]
- 6. researchgate.net [researchgate.net]
- 7. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.unito.it [iris.unito.it]
Selecting the appropriate internal standard for Clostebol quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Clostebol.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard (IS) for this compound quantification?
The ideal internal standard is an isotopically labeled version of the analyte, such as 17β-clostebol-D3 [1][2]. Isotopically labeled internal standards (ILISs) are considered the gold standard because they have nearly identical chemical and physical properties to the analyte. This ensures they co-elute chromatographically and experience similar ionization and matrix effects, providing the most accurate correction for sample preparation variability and instrumental drift[3].
Q2: Are there suitable alternatives if a deuterated this compound internal standard is unavailable?
Yes, structural analogs can be used as internal standards (ANISs). Commonly used structural analogs for this compound quantification include Testosterone-d3 and 17α-methyltestosterone [4][5][6][7]. While generally less ideal than an ILIS, a well-validated structural analog can still provide reliable quantification[8]. It is crucial to select an analog that is not naturally present in the samples being analyzed and that exhibits similar extraction recovery and ionization response to this compound.
Q3: How does the choice of internal standard affect matrix effects?
Matrix effects, the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis[1]. An appropriate internal standard is critical for mitigating these effects. An ILIS like 17β-clostebol-D3 is most effective as it is impacted by matrix effects in the same way as the unlabeled this compound[1]. When using a structural analog, it is essential to validate that it adequately compensates for matrix effects across different sample lots.
Q4: What are the key validation parameters to assess when selecting an internal standard?
When validating a method with a chosen internal standard, the following parameters should be carefully evaluated:
-
Linearity: The method should demonstrate a linear relationship between the analyte/IS peak area ratio and the analyte concentration over a defined range.
-
Accuracy and Precision: The method should be both accurate (close to the true value) and precise (reproducible).
-
Recovery: The extraction efficiency of the analyte and the internal standard should be consistent and comparable.
-
Matrix Effect: The influence of the sample matrix on the ionization of the analyte and the internal standard should be thoroughly investigated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be established.
Troubleshooting Guide
Problem 1: High variability in replicate sample measurements.
-
Possible Cause: Inconsistent sample preparation or significant matrix effects.
-
Troubleshooting Steps:
-
Review Internal Standard Addition: Ensure the internal standard is added accurately and consistently to all samples, calibrators, and quality controls at the beginning of the sample preparation process.
-
Evaluate Matrix Effects: If not using an isotopically labeled internal standard, the variability may stem from differential matrix effects on the analyte and the IS. Consider performing a post-extraction addition experiment to assess the extent of the matrix effect.
-
Optimize Sample Cleanup: Enhance the sample preparation procedure to remove more interfering matrix components. This could involve trying a different solid-phase extraction (SPE) sorbent or a liquid-liquid extraction (LLE) with a different solvent system.
-
Problem 2: Poor linearity in the calibration curve.
-
Possible Cause: Inappropriate concentration of the internal standard, interference, or detector saturation.
-
Troubleshooting Steps:
-
Check for Interferences: Examine the chromatograms of blank samples to ensure there are no interfering peaks at the retention times of this compound or the internal standard.
-
Optimize IS Concentration: The concentration of the internal standard should be appropriate for the expected analyte concentration range. If the IS response is significantly different from the analyte response at the upper or lower ends of the calibration curve, it can affect linearity[9].
-
Verify Detector Response: Ensure that the detector is not saturated at the higher concentrations of the calibration curve for either the analyte or the internal standard. If saturation is observed, dilute the samples or adjust the detector settings.
-
Problem 3: Inconsistent recovery of the analyte and internal standard.
-
Possible Cause: The chosen internal standard is not a good chemical match for this compound, leading to different extraction efficiencies.
-
Troubleshooting Steps:
-
Re-evaluate IS Selection: If using a structural analog, its chemical properties might be too different from this compound, causing it to behave differently during extraction. An isotopically labeled standard is the best solution.
-
Optimize Extraction Protocol: The pH, solvent polarity, and SPE wash/elution steps should be optimized to ensure consistent and efficient recovery of both the analyte and the internal standard.
-
Data Presentation
Table 1: Comparison of Internal Standards for this compound Quantification
| Internal Standard | Type | Rationale for Use | Potential Considerations |
| 17β-clostebol-D3 | Isotopically Labeled (ILIS) | Ideal choice; identical chemical and physical properties to this compound ensure the most accurate correction for experimental variations.[1][2] | May be less readily available and more expensive than structural analogs. |
| Testosterone-d3 | Isotopically Labeled (ILIS) | Structurally similar to this compound with the benefits of isotopic labeling.[4][10] | While structurally similar, it is not identical, and minor differences in behavior compared to this compound could exist. |
| 17α-methyltestosterone | Structural Analog (ANIS) | Readily available and has been used in published methods.[5][6][7] | May have different extraction recovery, chromatographic retention, and ionization efficiency compared to this compound, requiring thorough validation. |
Experimental Protocols
Example Protocol: this compound Quantification in Urine using LC-MS/MS with 17β-clostebol-D3 IS
This protocol is a generalized example based on common practices in the cited literature.[1][2]
-
Sample Preparation
-
To 5 mL of urine, add 5 ng of 17β-clostebol-D3 internal standard.[1]
-
Add 5 mL of acetate (B1210297) buffer (pH 5.2) to adjust the pH.[1]
-
For conjugated this compound metabolites, perform enzymatic hydrolysis by adding β-glucuronidase and incubating at 37°C.[1]
-
Perform solid-phase extraction (SPE) using a C18 cartridge for cleanup and concentration.
-
Elute the analytes and evaporate the eluent to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1]
-
-
LC-MS/MS Analysis
-
Chromatographic Column: C18 reversed-phase column (e.g., Poroshell 120 EC-C18).[1]
-
Mobile Phase: A gradient of methanol (B129727) and water.[1]
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for this compound and one for the internal standard to ensure specificity.
-
Visualizations
Caption: Workflow for selecting an internal standard for this compound quantification.
Caption: General experimental workflow for this compound quantification.
References
- 1. Determination of this compound residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. iris.unito.it [iris.unito.it]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
Technical Support Center: Ensuring the Stability of Clostebol Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preparing, storing, and troubleshooting Clostebol stock solutions to ensure their stability and integrity over time.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound and its acetate (B1210297) ester are lipophilic and thus poorly soluble in water. The recommended solvents for preparing stock solutions are high-purity organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), acetonitrile, or Dimethylformamide (DMF).[1] The choice of solvent may depend on the specific requirements of your experiment, including cell type tolerance and the final desired concentration. For cell-based assays, DMSO is a common choice, but the final concentration in the culture medium should typically be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity.[2]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure long-term stability, this compound stock solutions should be stored at low temperatures and protected from light. For the majority of compounds dissolved in DMSO or other organic solvents, stock solutions can be stored at -20°C for up to 3 months. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[3][4] For longer-term storage, -80°C is recommended. Always store vials tightly sealed to prevent solvent evaporation and contamination.
Q3: How long can I expect my this compound stock solution to be stable?
A3: While specific, long-term stability data for this compound stock solutions is not extensively published, based on the stability of similar steroid compounds like testosterone, a properly stored stock solution in DMSO or ethanol at -20°C can be expected to show minimal degradation (less than 1%) over a period of 1 to 3 months.[1][5][6] However, for critical experiments, it is highly recommended to perform periodic quality control checks or a formal stability study.
Q4: Can I store this compound stock solutions at room temperature or 4°C?
A4: Storing this compound stock solutions at room temperature is not recommended as it can accelerate the rate of chemical degradation.[7] Storage at 4°C (refrigerated) is preferable to room temperature for short-term storage (a few days), but for periods longer than a week, freezing at -20°C or -80°C is the best practice to ensure stability.
Q5: What are the potential degradation pathways for this compound in solution?
A5: Like other steroids, this compound in solution can be susceptible to degradation through hydrolysis (especially for the acetate ester), oxidation, and photolysis if exposed to light.[8] Extreme pH conditions can also catalyze degradation.[8] Forced degradation studies on similar steroids have shown that exposure to acidic, basic, and oxidative conditions can lead to the formation of various degradation products.[9]
Troubleshooting Guides
Issue 1: Precipitation is observed in my this compound stock solution upon storage.
-
Potential Cause: The storage temperature is too high, leading to solvent evaporation and an increase in compound concentration beyond its solubility limit. Alternatively, for solutions stored at very low temperatures, the compound may be "crashing out" of solution.
-
Recommended Solution:
-
Visually inspect the stock solution before each use.
-
If precipitate is observed after thawing from frozen storage, gently warm the vial to 37°C and vortex or sonicate for a few minutes to redissolve the compound completely.[4]
-
Ensure the vial is always tightly sealed during storage.
-
Consider preparing a slightly lower concentration stock solution if precipitation is a recurring issue.
-
Aliquoting the stock solution into single-use vials can prevent issues arising from repeated freeze-thaw cycles.[3]
-
Issue 2: My this compound-containing cell culture medium has become cloudy or shows a precipitate.
-
Potential Cause: This is often due to the low aqueous solubility of this compound. When a concentrated stock solution (e.g., in DMSO) is added to the aqueous culture medium, the compound can precipitate out, a phenomenon known as "solvent shock."[3]
-
Recommended Solution:
-
Use Pre-warmed Media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.[2]
-
Rapid Mixing: Add the stock solution dropwise to the media while gently vortexing or swirling the tube to ensure rapid and even dispersion.[2]
-
Serial Dilution: For high final concentrations, consider performing a serial dilution of the stock solution in the culture medium.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is as low as possible (ideally <0.1%).[2]
-
Serum Content: The presence of serum proteins like albumin can help to solubilize hydrophobic compounds. If your experimental design allows, using serum-containing media can mitigate precipitation.[10]
-
Issue 3: I am observing inconsistent or unexpected results in my experiments using this compound.
-
Potential Cause: This could be due to the degradation of the this compound stock solution, leading to a lower effective concentration of the active compound.
-
Recommended Solution:
-
Prepare Fresh Stock Solutions: If the stock solution is old (e.g., >3 months at -20°C) or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock solution from solid material.
-
Verify Stock Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer (if a reference extinction coefficient is known) or by an analytical technique like HPLC-UV.
-
Perform a Stability Check: Conduct a simple stability check by comparing the biological activity or analytical profile of your current stock solution with a freshly prepared one.
-
Data Presentation
Table 1: Recommended Storage Conditions and Estimated Stability of this compound Stock Solutions
| Solvent | Concentration Range | Storage Temperature | Estimated Stability (Minimal Degradation) | Recommendations |
| DMSO | 1-100 mM | -20°C | Up to 3 months | Aliquot into single-use volumes. Protect from light. |
| -80°C | > 6 months | Preferred for long-term storage. | ||
| Ethanol | 1-50 mM | -20°C | Up to 3 months | Ensure vials are tightly sealed to prevent evaporation. |
| -80°C | > 6 months | Protect from light. | ||
| Acetonitrile | 1 mg/mL | 2-8°C | Up to 6 months (as per one protocol)[11] | Suitable for analytical standards. Protect from light. |
| -20°C | > 1 year (as per one protocol)[11] | Ensure airtight sealing. |
Disclaimer: The stability data presented are estimates based on general principles for steroid compounds and available data for similar molecules. It is strongly recommended that users perform their own stability studies for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight of this compound: 322.88 g/mol ). For 1 mL of a 10 mM solution, 3.23 mg of this compound is needed.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the desired volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protecting (amber) sterile cryovials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Experimental Workflow for Assessing Stock Solution Stability (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Samples:
-
Prepare a this compound stock solution (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.
-
Divide the stock solution into several portions for different stress conditions.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[12]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 8 hours.[12]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 12 hours.[12]
-
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 70°C) for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., in a photostability chamber) as per ICH Q1B guidelines.
-
Control: Keep an aliquot of the stock solution at -20°C, protected from light.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples, including the control, using a stability-indicating HPLC-UV or LC-MS method. The method should be capable of separating the parent this compound peak from any degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample to identify degradation products.
-
Calculate the percentage of degradation of this compound under each condition.
-
This information can be used to understand the stability profile of this compound and to validate the analytical method for future stability studies under normal storage conditions.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. medipol.edu.tr [medipol.edu.tr]
- 10. benchchem.com [benchchem.com]
- 11. Determination of this compound residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Enzymatic Hydrolysis of Clostebol Conjugates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the enzymatic hydrolysis of clostebol conjugates in urine samples.
Frequently Asked Questions (FAQs)
Q1: What are this compound conjugates and why is hydrolysis necessary for their analysis?
A1: this compound is a synthetic anabolic-androgenic steroid. After administration, the body metabolizes it to increase its water solubility for excretion in urine. This process, known as Phase II metabolism, involves attaching glucuronic acid or sulfate (B86663) to the this compound metabolites, forming glucuronide and sulfate conjugates.[1][2] The main this compound metabolite, 4-chloro-androst-4-en-3α-ol-17-one (M1), and several others are primarily excreted as glucuronides.[3][4] Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) require analytes to be volatile and thermally stable.[5] Since conjugated steroids do not meet these criteria, an enzymatic hydrolysis step is essential to cleave the conjugate bond and release the free, unconjugated steroid metabolite for subsequent analysis.[6][7]
Q2: Which enzymes are commonly used for hydrolyzing this compound conjugates?
A2: The most common enzymes used are β-glucuronidases, which specifically cleave glucuronide conjugates. For samples that may also contain sulfate conjugates, enzyme preparations with both β-glucuronidase and arylsulfatase activity are used.[6] Common sources for these enzymes include:
-
Escherichia coli (E. coli): Provides highly specific β-glucuronidase activity and is known for its high efficiency and speed, often completing hydrolysis in 15-30 minutes.
-
Helix pomatia (Roman snail): A popular choice that contains both β-glucuronidase and arylsulfatase activity, allowing for the simultaneous cleavage of both glucuronide and sulfate conjugates.[8][9] However, it may contain impurities that can lead to side reactions or steroid degradation.[5][8]
-
Abalone (Haliotis) and Limpet (Patella vulgata): These marine mollusks also provide enzyme preparations with both β-glucuronidase and sulfatase activities.[10][11]
Q3: What are the critical parameters to control for optimal enzymatic hydrolysis?
A3: Several factors significantly impact the efficiency of enzymatic hydrolysis. These key parameters must be carefully optimized and controlled:
-
pH: This is often the most critical factor.[12] Different enzymes have different optimal pH ranges. For example, β-glucuronidase from E. coli has an optimal pH of 6.0-6.5, while the β-glucuronidase activity from Helix pomatia is optimal around pH 4.5-5.2.[5]
-
Temperature: Enzyme activity is highly dependent on temperature. A common incubation temperature for steroid hydrolysis is 50-60°C.[3] However, higher temperatures can also lead to enzyme degradation or instability of the target analytes.
-
Incubation Time: The time required for complete hydrolysis depends on the enzyme source, its concentration, and the specific conjugate. While some recombinant enzymes can achieve hydrolysis in minutes, others, like preparations from Helix pomatia, may require several hours.[9][13]
-
Enzyme Concentration/Activity: The amount of enzyme used must be sufficient to completely hydrolyze the conjugates in the sample.[14] It's crucial to verify the activity of each new enzyme batch, as it can vary.[9]
Troubleshooting Guide
Problem 1: Low or No Recovery of this compound Metabolites
-
Possible Cause: Incomplete hydrolysis due to suboptimal conditions.
-
Solution:
-
Verify pH: Use a pH meter to check the pH of the urine-buffer mixture before adding the enzyme. Urine sample pH can vary, so buffering is essential.[12] Ensure the buffer pH is optimal for your specific enzyme (see table below).
-
Check Enzyme Activity: The enzyme may have lost activity due to improper storage or age. Test the enzyme with a known standard (e.g., a deuterated androsterone (B159326) glucuronide) to confirm its efficacy.[15] Be aware that enzyme activity can vary between batches.[9]
-
Optimize Incubation Time and Temperature: Increase the incubation time or adjust the temperature according to the enzyme manufacturer's recommendations. For some stubborn conjugates, longer incubation (e.g., overnight) or a higher enzyme concentration may be necessary.[2]
-
Presence of Inhibitors: Urine can contain inhibitors that reduce enzyme activity.[16] Pre-treatment of the urine sample by solid-phase extraction (SPE) before hydrolysis can help remove these interfering substances.[17]
-
Problem 2: Inconsistent or Irreproducible Results
-
Possible Cause: Variability in sample matrix or experimental conditions.
-
Solution:
-
Standardize pH Adjustment: Implement a strict protocol for buffering all samples to the same target pH.
-
Use an Internal Standard: Add a stable, isotopically labeled internal standard (e.g., 17α-methyltestosterone) to all samples, calibrators, and controls before the hydrolysis step.[3] This will help correct for variability in both the hydrolysis and extraction efficiency.
-
Ensure Homogeneous Mixing: Vortex samples thoroughly after adding the buffer and enzyme to ensure a uniform reaction environment.
-
Problem 3: Suspected Presence of Both Glucuronide and Sulfate Conjugates
-
Possible Cause: this compound metabolites can be excreted as both glucuronide and sulfate conjugates.[3][4] Using an enzyme with only β-glucuronidase activity will result in incomplete recovery of total metabolites.
-
Solution:
-
Use a Combined Enzyme Preparation: Employ an enzyme preparation that contains both β-glucuronidase and arylsulfatase activity, such as that from Helix pomatia.[6]
-
Sequential Hydrolysis: Perform a two-step hydrolysis. First, use β-glucuronidase under its optimal conditions. Then, adjust the pH and add a sulfatase to cleave the remaining sulfate conjugates.
-
Consider Solvolysis for Sulfates: For certain sulfate conjugates that are resistant to enzymatic hydrolysis, a chemical method called solvolysis can be used.[18]
-
Problem 4: Appearance of Unexpected Peaks in the Chromatogram
-
Possible Cause: Enzyme impurities or side reactions.
-
Solution:
-
Enzyme Purity: Crude enzyme preparations, particularly from Helix pomatia, can contain other enzymes that may convert the target steroid into different compounds.[5] If artifact formation is suspected, switch to a more purified or recombinant enzyme source, such as from E. coli.
-
Analyze a Negative Control: Process a blank urine sample (certified steroid-free) with the same hydrolysis procedure to identify any peaks originating from the enzyme preparation itself.
-
Data Presentation: Enzyme Optimization Parameters
For effective hydrolysis, different enzyme sources require specific conditions. The following table summarizes typical parameters for commonly used enzymes in steroid analysis.
| Parameter | β-Glucuronidase (E. coli) | β-Glucuronidase / Arylsulfatase (Helix pomatia) |
| Optimal pH | 6.0 - 7.0[12] | 4.5 - 5.2 (for glucuronidase activity)[5] |
| Typical Temperature | 37 - 55°C[3] | 37 - 60°C[2][14] |
| Typical Incubation Time | 15 - 60 minutes[3] | 1 - 24 hours[3][9] |
| Key Characteristics | High specificity for glucuronides, fast reaction time, fewer side products.[15] | Cleaves both glucuronide and sulfate conjugates, but may be slower and can cause steroid conversions.[5][8] |
Visualizations
Experimental Workflow
The following diagram outlines the complete analytical workflow from sample receipt to final data analysis.
References
- 1. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 2. Hydrolysis of conjugated steroids by the combined use of beta-glucuronidase preparations from helix pomatia and ampullaria: determination of urinary cortisol and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of this compound residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. The comparative ability of beta-glucuronidase preparations (liver, Escherichia coli, Helix pomatia, and Patella vulgata) to hydrolyze certain steroid glucosiduronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic hydrolysis of conjugated steroid metabolites: search for optimum conditions using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. imcstips.com [imcstips.com]
- 13. mdpi.com [mdpi.com]
- 14. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dshs-koeln.de [dshs-koeln.de]
- 16. Hydrolysis of steroid glucuronides with beta-glucuronidase preparations from bovine liver, Helix pomatia, and E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Optimised deconjugation of androgenic steroid conjugates in bovine urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating a New Analytical Method for Clostebol Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating new analytical methods for the detection of Clostebol.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound detection?
A1: The most common analytical techniques for detecting this compound and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Enzyme-Linked Immunosorbent Assay (ELISA) can be used for screening purposes.[2]
Q2: What are the key validation parameters to assess when developing a new analytical method for this compound?
A2: Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, recovery, and stability. These parameters ensure the method is reliable, reproducible, and fit for its intended purpose.
Q3: Why is derivatization necessary for the GC-MS analysis of this compound?
A3: Derivatization is crucial for GC-MS analysis of steroids like this compound to increase their volatility and thermal stability.[3] This process modifies the chemical structure of the analyte, typically by replacing active hydrogen atoms with less polar groups, which improves chromatographic peak shape and sensitivity.[4] A common derivatizing agent used for steroids is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5]
Q4: What are matrix effects in LC-MS/MS analysis and how can they affect this compound detection?
A4: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[6] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of the quantification.[6][7] In this compound analysis, particularly in complex biological matrices like urine or plasma, endogenous components can interfere with the ionization of this compound and its metabolites, leading to inaccurate results.[7]
Q5: How can I improve the recovery of this compound during solid-phase extraction (SPE)?
A5: To improve SPE recovery, ensure proper conditioning of the SPE cartridge, optimize the sample loading flow rate (typically 1-2 mL/min), and use appropriate wash and elution solvents.[8] For steroids, reversed-phase sorbents like C18 are commonly used.[8] Elution optimization, such as reducing the flow rate or increasing the solvent volume, can also enhance recovery.[9] Additionally, ensure the pH of the sample is adjusted correctly to maximize the interaction between the analyte and the sorbent.[9]
Troubleshooting Guides
GC-MS Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the GC inlet liner or column. - Incomplete derivatization. - Column contamination. | - Use a deactivated inlet liner. - Optimize derivatization conditions (time, temperature, reagent concentration).[5] - Bake out the column or trim the front end. |
| Low Sensitivity/Poor Signal | - Inefficient derivatization. - Leak in the GC-MS system. - Contaminated ion source. | - Ensure complete dryness of the sample before adding the derivatization reagent.[4] - Check for leaks using an electronic leak detector.[10] - Clean the ion source according to the manufacturer's instructions. |
| Retention Time Shifts | - Changes in carrier gas flow rate. - Column aging or contamination. - Inconsistent oven temperature. | - Verify and adjust the carrier gas flow rate. - Condition the column or replace it if necessary. - Calibrate the GC oven temperature. |
| Ghost Peaks | - Carryover from previous injections. - Contaminated syringe or inlet. | - Inject a solvent blank to confirm carryover. - Clean the syringe and replace the inlet liner and septum. |
LC-MS/MS Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Ion Suppression or Enhancement (Matrix Effects) | - Co-eluting endogenous compounds from the sample matrix.[6] - High salt concentration in the sample. | - Improve sample cleanup using a more selective SPE protocol or liquid-liquid extraction.[11] - Optimize chromatographic separation to separate this compound from interfering compounds. - Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Inconsistent Peak Areas | - Instability of this compound in the processed sample. - Inconsistent injection volume. - Fluctuations in the ion source spray. | - Evaluate the stability of the analyte in the autosampler and use cooled sample trays if necessary.[12] - Check the autosampler for air bubbles and ensure proper syringe washing. - Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). |
| Broad or Split Peaks | - Column degradation or blockage. - Inappropriate mobile phase pH. - Sample solvent incompatible with the mobile phase. | - Replace the column or guard column. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. |
| High Background Noise | - Contaminated mobile phase or LC system. - Contamination from the sample matrix. | - Use high-purity solvents and additives.[13] - Implement a divert valve to direct the early and late eluting unretained components to waste.[13] - Perform a thorough system flush. |
Data Presentation: Validation Parameters for this compound Detection Methods
| Parameter | GC-MS Method (Urine) | LC-MS/MS Method (Urine) | LC-MS/MS Method (Hair) |
| Limit of Detection (LOD) | 0.1 - 2.6 µg/kg[12] | Not explicitly stated, but method is highly sensitive. | Low pg/mg range[14][15] |
| Limit of Quantitation (LOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Recovery | 17% - 81%[12] | Not explicitly stated | Not explicitly stated |
| Specificity | Guaranteed by the selection of four specific ions.[12] | High, based on precursor and product ion transitions. | High, based on precursor and product ion transitions. |
Experimental Protocols
Detailed Methodology for GC-MS Analysis of this compound in Urine
This protocol is a general guideline and may require optimization.
-
Sample Preparation and Hydrolysis:
-
To 2 mL of urine, add an appropriate internal standard.
-
Add 1 mL of phosphate (B84403) buffer (pH 7).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Incubate at 55°C for 1 hour to hydrolyze the conjugated metabolites.
-
-
Liquid-Liquid Extraction (LLE):
-
Allow the sample to cool to room temperature.
-
Add 0.5 mL of carbonate/bicarbonate buffer.
-
Add 5 mL of an extraction solvent (e.g., tert-butyl methyl ether) and vortex for 5 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a new tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Derivatization:
-
To the dry residue, add 100 µL of a derivatizing agent mixture, such as MSTFA:NH4I:ethanethiol (1000:4:6, v/w/v).[2]
-
Incubate at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[2]
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., HP-1MS or equivalent).
-
Set an appropriate oven temperature program to separate the analytes.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high specificity and sensitivity, monitoring for characteristic ions of the this compound-TMS derivative.
-
Detailed Methodology for LC-MS/MS Analysis of this compound in Urine
This protocol is based on a published method and may require optimization for your specific instrumentation.[1]
-
Sample Preparation and Enzymatic Hydrolysis:
-
Centrifuge the urine sample to remove any particulate matter.
-
To a known volume of urine, add an internal standard.
-
Perform enzymatic hydrolysis to cleave glucuronide and sulfate (B86663) conjugates. This typically involves adding a β-glucuronidase/arylsulfatase enzyme preparation and incubating at an elevated temperature (e.g., 50-60°C) for a specified time.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the analytes with a suitable organic solvent, such as methanol or acetonitrile.
-
-
Purification (Optional Liquid-Liquid Extraction):
-
For further cleanup, the eluate from the SPE can be subjected to a liquid-liquid extraction with a non-polar solvent like n-pentane.[1]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.[1]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for this compound and its metabolites to ensure high selectivity and sensitivity.
-
Visualizations
Caption: Workflow for GC-MS analysis of this compound in urine.
Caption: Workflow for LC-MS/MS analysis of this compound in urine.
Caption: Logical workflow for troubleshooting analytical issues.
References
- 1. Determination of this compound residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Enhancement of chemical derivatization of steroids by gas chromatography/mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. eijppr.com [eijppr.com]
- 8. benchchem.com [benchchem.com]
- 9. promochrom.com [promochrom.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. New this compound metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New this compound metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control. | Semantic Scholar [semanticscholar.org]
Preventing contamination in the laboratory when working with Clostebol
This guide provides essential information for researchers, scientists, and drug development professionals on preventing contamination when working with Clostebol. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure a safe and contamination-free laboratory environment.
Troubleshooting Contamination Issues
Unexpected results or signs of contamination can compromise your research. This section provides a structured approach to identifying and resolving potential this compound contamination.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected positive results in control samples | Cross-contamination from positive samples, contaminated reagents, or inadequately cleaned equipment. | 1. Immediately halt experiments. 2. Review sample handling procedures. 3. Re-test with fresh, unopened reagents. 4. Perform a thorough cleaning and decontamination of all equipment and work surfaces as per the provided protocols. 5. Implement a wipe-test protocol to identify the source of contamination. |
| Inconsistent or non-reproducible data | Intermittent contamination from personal protective equipment (PPE), airborne particles, or shared equipment. | 1. Review and reinforce proper PPE usage, including regular glove changes. 2. Ensure all work with this compound powder is performed in a certified chemical fume hood or other containment device. 3. Dedicate a specific set of equipment for this compound use or implement a stringent cleaning protocol between uses of shared equipment. |
| Visible powder residue on benchtops or equipment after cleaning | Ineffective cleaning procedure or inappropriate cleaning solvent. | 1. Review and update the cleaning Standard Operating Procedure (SOP). 2. Test the solubility of this compound in the cleaning solvent to ensure it is effective. 3. Implement a two-step cleaning process: a primary wash with a suitable solvent followed by a rinse with a second, miscible solvent (e.g., 70% ethanol). |
| Contamination detected in adjacent, non-Clostebol work areas | Aerosolization of this compound powder, improper waste disposal, or inadequate containment during handling. | 1. Re-evaluate engineering controls; ensure proper functioning of fume hoods and other ventilation systems. 2. Review waste disposal procedures to ensure all this compound-contaminated waste is segregated and disposed of correctly. 3. Reinforce the importance of designated handling areas and strict protocols for moving between different lab sections. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical personal protective equipment (PPE) when working with this compound?
A1: The most critical PPE includes double nitrile gloves, a disposable gown with tight-fitting cuffs, safety glasses with side shields, and a properly fitted respirator (e.g., N95 or higher) when handling this compound powder to prevent inhalation of airborne particles.
Q2: How can I be sure my cleaning procedure is effective at removing this compound from surfaces?
A2: The effectiveness of a cleaning procedure should be validated. This can be done through wipe sampling and analysis. A baseline level of contamination should be established, and post-cleaning wipe samples should show a significant reduction to below a pre-determined acceptable limit.
Q3: What is the best way to dispose of waste contaminated with this compound?
A3: All this compound-contaminated waste, including PPE, disposable labware, and cleaning materials, should be collected in a designated, labeled, and sealed hazardous waste container. Disposal must follow institutional and local regulations for chemical waste. For unused or expired this compound, it should be disposed of through a certified hazardous waste disposal service.
Q4: Can this compound cross-contaminate other experiments if I am careful?
A4: Yes, even with careful handling, cross-contamination is a risk due to the potent nature of this compound. Trace amounts can be transferred via shared equipment, gloves, or even airborne particles. Strict adherence to designated work areas, dedicated equipment, and rigorous cleaning protocols are essential to mitigate this risk.
Q5: What should I do in case of a this compound spill?
A5: In the event of a spill, the area should be immediately secured to prevent further spread. Personnel should wear appropriate PPE, including a respirator. The spill should be covered with an absorbent material. The contaminated material should then be carefully collected into a designated hazardous waste container. The area must then be decontaminated using a validated cleaning procedure.
Experimental Protocols
Protocol 1: General Handling of this compound Powder
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Verify that the chemical fume hood is functioning correctly.
-
Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) within the fume hood.
-
-
Procedure:
-
Perform all manipulations of this compound powder, including weighing and preparing solutions, within the fume hood.
-
Use dedicated or thoroughly decontaminated equipment.
-
Handle the powder gently to minimize aerosolization.
-
Close the primary container immediately after use.
-
-
Post-Handling:
-
Decontaminate all equipment used.
-
Wipe down the work surface of the fume hood with a suitable solvent.
-
Dispose of all contaminated materials, including bench paper and PPE, in the designated hazardous waste container.
-
Wash hands thoroughly after removing PPE.
-
Protocol 2: Decontamination of Laboratory Surfaces
-
Preparation:
-
Wear appropriate PPE.
-
Prepare a fresh cleaning solution known to be effective for this compound (e.g., a detergent solution followed by 70% ethanol).
-
-
Procedure:
-
Wipe the surface with the detergent solution to remove any visible residue.
-
Follow with a wipe using 70% ethanol (B145695) to rinse and further decontaminate.
-
For heavily contaminated areas, repeat the process.
-
Ensure a sufficient contact time for the cleaning agents to be effective.
-
-
Post-Decontamination:
-
Dispose of all cleaning materials in the designated hazardous waste container.
-
Allow the surface to air dry completely before use.
-
Protocol 3: Wipe Sampling for this compound Contamination
-
Preparation:
-
Assemble a wipe sample kit, including sterile wipes, a wetting agent (e.g., isopropanol), sterile vials, and labels.
-
Wear clean gloves for each sample to prevent cross-contamination.
-
-
Procedure:
-
Moisten a sterile wipe with the wetting agent.
-
Wipe a defined area (e.g., 10x10 cm) of the surface to be tested, using firm, overlapping strokes.
-
Fold the wipe with the exposed side inward and wipe the area again in a perpendicular direction.
-
Place the wipe in a sterile, labeled vial.
-
-
Analysis:
-
Submit the samples to an analytical laboratory for quantification of this compound using a validated method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantitative Data
The following table summarizes the solubility of this compound in various common laboratory solvents. This information is crucial for preparing solutions and for selecting appropriate cleaning agents.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 20 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL |
| Ethanol | 20 mg/mL |
| DMSO:PBS (pH 7.2) (1:10) | 0.09 mg/mL |
Data sourced from publicly available chemical information.[1]
Visualizations
The following diagrams illustrate key workflows for preventing contamination when working with this compound.
Caption: Workflow for handling this compound to prevent contamination.
Caption: Workflow for responding to a this compound spill.
References
Interpreting unexpected metabolites in Clostebol metabolism studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the metabolism of Clostebol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound metabolites.
Question: Why am I observing unexpected peaks in my chromatogram that do not correspond to known this compound metabolites?
Answer:
The appearance of unexpected peaks in your chromatogram can be attributed to several factors. Contamination of samples or analytical instruments is a common cause.[1] It is also possible that you have identified novel, previously unreported metabolites. Recent studies have identified new sulfate (B86663) and glucuronide conjugates of this compound.[2][3]
To troubleshoot this issue, consider the following steps:
-
Blank Analysis: Run a blank sample (matrix without the analyte) to check for contamination from solvents, reagents, or the instrument itself.
-
Review Literature: Consult recent publications on this compound metabolism to determine if the unexpected peak corresponds to a newly identified metabolite.[3]
-
Mass Spectral Analysis: If using mass spectrometry, analyze the fragmentation pattern of the unexpected peak to propose a potential structure. Compare this with the known fragmentation patterns of this compound and its derivatives.
-
Derivatization Check: If using Gas Chromatography-Mass Spectrometry (GC-MS), incomplete or side reactions during derivatization can lead to unexpected peaks.[4]
Question: I am not detecting the expected long-term metabolites of this compound in my samples. What could be the reason?
Answer:
The detection of long-term metabolites is crucial for extending the window of detection for this compound administration. If you are unable to detect these metabolites, several factors could be at play:
-
Inadequate Hydrolysis: Many long-term metabolites are excreted as sulfate or glucuronide conjugates and require enzymatic or chemical hydrolysis prior to extraction and analysis.[5][6] Ensure that your hydrolysis procedure is optimized for both glucuronide and sulfate conjugates. The use of β-glucuronidase from E. coli is common for glucuronides.[5] For sulfate conjugates, a more comprehensive enzymatic preparation like that from Helix pomatia or specific sulfatases may be necessary.[6]
-
Extraction Inefficiency: The extraction method must be suitable for the polarity of the target metabolites. Long-term sulfate metabolites can be more polar than other metabolites.[7] A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol optimized for a broad range of polarities should be employed.
-
Insufficient Sensitivity: Long-term metabolites are often present at very low concentrations.[8] Your analytical method, particularly the sensitivity of your mass spectrometer, may not be sufficient to detect these low levels. Consider using a more sensitive instrument, such as a triple quadrupole mass spectrometer (GC-MS/MS or LC-MS/MS), which offers lower limits of detection compared to single quadrupole instruments.[8]
Question: The quantitative results for a specific this compound metabolite are inconsistent across different sample batches. How can I improve reproducibility?
Answer:
Inconsistent quantitative results can undermine the reliability of your study. To improve reproducibility, focus on the following areas:
-
Internal Standard Usage: Employ a suitable internal standard (IS) that is structurally similar to the analyte and added at the beginning of the sample preparation process. This will help to correct for variations in extraction efficiency and instrument response.[5] 17α-methyltestosterone is an example of an internal standard used in this compound analysis.[5]
-
Standardized Sample Preparation: Ensure that all steps of the sample preparation protocol, including hydrolysis, extraction, and derivatization, are performed consistently across all samples and batches.[9] Automation of these steps can significantly reduce variability.
-
Calibration Curve: Prepare a fresh calibration curve for each batch of samples to account for any day-to-day variations in instrument performance.
-
Matrix Effects: In LC-MS/MS, matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification. Evaluate and minimize matrix effects by using techniques such as stable isotope-labeled internal standards, matrix-matched calibrators, or more efficient sample cleanup procedures.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the metabolism of this compound.
Question: What are the major metabolic pathways of this compound?
Answer:
This compound, a synthetic anabolic-androgenic steroid, undergoes extensive Phase I and Phase II metabolism in the body.[5][10]
-
Phase I Metabolism: This involves enzymatic modifications to the this compound structure, primarily through reduction. The 5α-reductase pathway is a key route, leading to the formation of various reduced metabolites.[11]
-
Phase II Metabolism: The metabolites from Phase I are then conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion in urine.[5][12] The main metabolites are excreted as glucuronides, while some are predominantly excreted as sulfates.[10]
Question: What are the key metabolites of this compound that should be monitored in a study?
Answer:
Several key metabolites are important for monitoring this compound administration. The primary screening metabolite is generally 4-chloro-androst-4-en-3α-ol-17-one (M1).[5] However, recent research has identified several other important metabolites, including long-term sulfate conjugates that can be detected for an extended period after administration.[2] One such long-term metabolite is 4ξ-chloro-5ξ-androst-3ξ-ol-17-one-3ξ-sulfate (S1), which has been detected up to 25 days post-administration.[2] Monitoring a panel of metabolites, including both glucuronide and sulfate conjugates, provides a more comprehensive and reliable assessment of this compound use.
Question: How does the route of administration (oral vs. transdermal) affect the metabolic profile of this compound?
Answer:
The route of administration can significantly influence the metabolic profile of this compound. Studies have shown that oral administration results in a greater number of detectable metabolites compared to transdermal application.[13][14] Specifically, after oral administration, ten metabolites (M1-M10) have been detected, whereas only five (M1-M4 and M9) were found after transdermal application under the same analytical conditions.[14] This difference can be exploited to potentially distinguish between different routes of exposure. The ratios between certain metabolites, such as M4 to M1, have shown promise in discriminating between oral and transdermal administration.[13][14]
Data Presentation
Table 1: Major Reported Metabolites of this compound
| Metabolite ID | Chemical Name | Conjugate Type | Detection Window | Reference |
| M1 | 4-chloro-androst-4-en-3α-ol-17-one | Glucuronide | Short to medium-term | [5] |
| M2-M4 | Various isomers | Glucuronide | Short to medium-term | [5][10] |
| M5 | 4ζ-chloro-5ζ-androstan-3β-ol-17-one | Sulfate | Medium-term | [5][10] |
| S1 | 4ξ-chloro-5ξ-androst-3ξ-ol-17-one-3ξ-sulfate | Sulfate | Long-term (up to 25 days) | [2] |
| S1a | 4ξ-chloro-5α-androst-3β-ol-17-one 3β-sulfate | Sulfate | Long-term (up to 31 days) |
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis of this compound Metabolites
This protocol is a generalized procedure based on common practices in anti-doping laboratories.[5]
-
Sample Collection: Collect 2 mL of urine.
-
Internal Standard Addition: Add 50 µL of an internal standard solution (e.g., 17α-methyltestosterone at a final concentration of 200 ng/mL).
-
Hydrolysis:
-
Add 750 µL of phosphate (B84403) buffer (0.8 M, pH 7).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Incubate the mixture for 1 hour at 55°C.
-
-
Alkalinization: Add 0.5 mL of carbonate/bicarbonate buffer (20% w/w).
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of tert-butyl methyl ether (TBME).
-
Shake mechanically for 5 minutes.
-
Centrifuge to separate the layers.
-
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Derivatization:
-
Add 50 µL of a derivatizing mixture (e.g., MSTFA/NH4I/2-mercaptoethanol; 1000:2:6 v/w/v).
-
Heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
-
Analysis: Inject 2 µL of the derivatized extract into the GC-MS system.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound Sulfate Metabolites
This protocol allows for the direct analysis of sulfate conjugates.
-
Sample Collection: Collect urine samples.
-
Direct Injection (for screening):
-
Centrifuge the urine sample.
-
Dilute the supernatant with the initial mobile phase.
-
Inject directly into the LC-MS/MS system.
-
-
Liquid-Liquid Extraction (for increased sensitivity):
-
Perform a liquid-liquid extraction as described in Protocol 1 (steps 5 and 6), potentially with adjustments to the extraction solvent to better recover polar sulfate conjugates.
-
Reconstitute the dry residue in the initial mobile phase.
-
-
Analysis: Inject the prepared sample into the LC-MS/MS system.
Visualizations
Caption: Figure 1: Simplified Metabolic Pathway of this compound
Caption: Figure 2: General Experimental Workflow for Metabolite Identification
Caption: Figure 3: Troubleshooting Unexpected Chromatographic Peaks
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. New this compound metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New this compound metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control. | Semantic Scholar [semanticscholar.org]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Detection and characterization of this compound sulfate metabolites in Caucasian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hpst.cz [hpst.cz]
- 9. academic.oup.com [academic.oup.com]
- 10. Detection of this compound in sports: Accidental doping? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biotransformation of anabolic androgenic steroids in human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound Metabolism by Different Routes of Administration: Selection of Diagnostic Urinary Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of the Anabolic Effects of Clostebol and Nandrolone: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anabolic effects of Clostebol and Nandrolone (B1676933), supported by available experimental data. This document summarizes key quantitative metrics, details relevant experimental methodologies, and visualizes associated biological pathways.
Introduction
This compound and Nandrolone are both synthetic anabolic-androgenic steroids (AAS) derived from testosterone (B1683101).[1][2] They are recognized for their anabolic properties, which include promoting muscle growth and increasing protein synthesis.[2][3] However, they differ in their chemical structures, which in turn influences their anabolic potency and androgenic side effects. This compound is a 4-chloro derivative of testosterone, a modification that makes it a milder steroid with reduced androgenic effects.[1][4] Nandrolone, also known as 19-nortestosterone, is another popular AAS known for its strong anabolic effects and a comparatively favorable anabolic-to-androgenic ratio.[5][6] This guide provides a detailed comparison of these two compounds to inform research and development in relevant fields.
Mechanism of Anabolic Action
Both this compound and Nandrolone exert their anabolic effects primarily by binding to and activating androgen receptors (AR) in various tissues, including skeletal muscle.[3][7] This activation initiates a cascade of cellular events leading to increased protein synthesis and nitrogen retention, which are crucial for muscle hypertrophy.[3][8] A positive nitrogen balance is a key indicator of an anabolic state, where the rate of protein synthesis exceeds the rate of protein breakdown.[3][8]
Quantitative Comparison of Anabolic and Androgenic Effects
Direct head-to-head clinical studies providing quantitative data on the anabolic effects of this compound versus Nandrolone are scarce in publicly available literature. However, the anabolic and androgenic potential of these steroids can be compared using their anabolic-to-androgenic ratio, which is typically determined using the Hershberger assay in animal models. This assay measures the increase in weight of the levator ani muscle (an anabolic indicator) relative to the increase in weight of the seminal vesicles or ventral prostate (androgenic indicators).
| Parameter | This compound | Nandrolone | Testosterone (Baseline) |
| Anabolic Rating | 46[4] | ~100-110 (relative to testosterone's androgenic rating)[6] | 100 |
| Androgenic Rating | 25[4] | ~10 | 100 |
| Anabolic-to-Androgenic Ratio | 1.84:1 | ~10:1 to 11:1[6] | 1:1 |
Note: The anabolic and androgenic ratings are relative to testosterone, which is given a baseline score of 100 for both its anabolic and androgenic effects. A higher anabolic rating indicates a stronger muscle-building effect, while a lower androgenic rating suggests a reduced likelihood of androgenic side effects such as virilization.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental protocols discussed, the following diagrams are provided in Graphviz DOT language.
Androgen Receptor Signaling Pathway
This diagram illustrates the general mechanism of action for both this compound and Nandrolone in a target muscle cell.
Caption: Androgen Receptor Signaling Pathway for Anabolic Steroids.
Experimental Workflow for the Hershberger Bioassay
This diagram outlines the key steps involved in the Hershberger bioassay, a standard method for determining the anabolic and androgenic activity of a substance.
Caption: Workflow of the Hershberger Bioassay.
Detailed Experimental Protocols
The Hershberger Bioassay
The Hershberger bioassay is a standardized in vivo screening test to assess the androgenic and antiandrogenic properties of a substance. The protocol is based on the OECD Test Guideline 441.[9]
Objective: To determine the anabolic and androgenic activity of a test compound by measuring the weight changes in androgen-dependent tissues of castrated male rats.
Animals: Peripubertal male rats, castrated at a specific age.
Procedure:
-
Acclimatization: Following castration, the animals are allowed to acclimatize for a set period.
-
Dosing: The animals are divided into groups and treated daily for 10 consecutive days with the test substance (e.g., this compound or Nandrolone) at various dose levels, a vehicle control, and a positive control (e.g., testosterone propionate).
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.
-
Tissue Collection: The following tissues are carefully dissected and weighed:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Seminal vesicles and ventral prostate.
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to the control group. The anabolic-to-androgenic ratio is calculated by comparing the relative increase in the weight of the levator ani muscle to the increase in the weight of the seminal vesicles and/or ventral prostate.
Nitrogen Balance Study
Nitrogen balance studies are conducted to evaluate the overall protein metabolism in a subject and can be used to assess the anabolic effects of a substance.
Objective: To determine the effect of a test compound on nitrogen retention.
Subjects: Human volunteers or animal models.
Procedure:
-
Dietary Control: Subjects are placed on a controlled diet with a known and constant amount of protein (and therefore nitrogen) intake for a specified period.
-
Baseline Measurement: A baseline period is established where nitrogen intake and excretion are measured to determine the initial nitrogen balance.
-
Treatment Period: The test compound (e.g., this compound or Nandrolone) is administered for a defined duration.
-
Nitrogen Excretion Measurement: Throughout the study, all urine and feces are collected, and their nitrogen content is measured.
-
Calculation of Nitrogen Balance: Nitrogen balance is calculated as:
-
Nitrogen Balance = Nitrogen Intake - Nitrogen Excretion (urine + feces)
-
-
Data Analysis: A positive nitrogen balance during the treatment period, as compared to the baseline, indicates an anabolic effect, as the body is retaining more nitrogen for protein synthesis.[8][10]
Summary and Conclusion
Both this compound and Nandrolone are effective anabolic agents that function through the activation of the androgen receptor, leading to increased protein synthesis and muscle growth.[3][7] Based on the available anabolic-to-androgenic ratios, Nandrolone appears to be a significantly more potent anabolic agent than this compound, with a much more favorable ratio of anabolic to androgenic effects.[4][6] this compound is characterized as a milder anabolic steroid with lower androgenic activity.[4][5]
The choice between these compounds for research or therapeutic development would depend on the desired level of anabolic effect versus the acceptable level of androgenic side effects. It is important to note the significant lack of direct comparative studies in the scientific literature, which necessitates reliance on indirect comparisons of data from separate studies. Further head-to-head research with standardized protocols is required for a more definitive quantitative comparison of the anabolic effects of this compound and Nandrolone.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. swolverine.com [swolverine.com]
- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 4. legionathletics.com [legionathletics.com]
- 5. swolverine.com [swolverine.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytoarchitecture of steroid dependent target tissues after testosterone administration compared to nandrolone decanoate in castrated rats in the aim of Hershberger bio test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of an anabolic steroid on nitrogen balance and amino acid patterns after total hip replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anabolic steroids in polytrauma patients. Influence on renal nitrogen and amino acid losses: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Validating an In Vitro Androgen Receptor Activation Assay for Predicting the In Vivo Potency of Clostebol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vitro and in vivo methods for assessing the potency of Clostebol, a synthetic anabolic-androgenic steroid (AAS). The objective is to validate the use of a cell-based androgen receptor (AR) reporter assay as a predictive model for the in vivo androgenic and anabolic effects traditionally measured by the Hershberger assay. By establishing a strong correlation between in vitro and in vivo data, this guide supports the integration of cell-based assays into drug development and toxicology screening, aligning with the principles of reducing, refining, and replacing animal testing.
Mechanism of Action of this compound
This compound, or 4-chlorotestosterone, is a derivative of testosterone (B1683101).[1][2][3] Its biological activity is mediated through the androgen receptor (AR), a ligand-activated transcription factor.[4][5][6][7] Upon entering the cell, this compound binds to the AR in the cytoplasm, causing the dissociation of heat shock proteins.[8] The this compound-AR complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs).[8] This binding initiates the transcription of target genes, leading to increased protein synthesis, which underlies its anabolic (muscle-building) effects.[4][5][6][7] The 4-chloro modification prevents its conversion to estrogen, reducing estrogen-related side effects.[4]
Caption: Androgen Receptor (AR) signaling pathway initiated by this compound.
In Vivo Assessment: The Hershberger Bioassay
The Hershberger bioassay is the internationally recognized in vivo method for assessing a substance's androgenic and anti-androgenic activity.[9][10][11][12] The assay uses castrated male rats to minimize the influence of endogenous androgens.[13] The anabolic potency is typically measured by the weight increase of the levator ani muscle, while androgenic potency is determined by the weight increase of tissues like the ventral prostate and seminal vesicles.[12][14]
Table 1: In Vivo Anabolic-Androgenic Potency of this compound
| Compound | Anabolic Activity Ratio | Androgenic Activity Ratio | Anabolic-to-Androgenic Ratio |
| Testosterone (Reference) | 100 | 100 | 100:100 |
| This compound | 46 | 25 | 46:25[15] |
Data represents the relative potency compared to testosterone.
In Vitro Prediction: AR-Mediated Reporter Gene Assay
To provide a high-throughput alternative to animal testing, in vitro reporter gene assays are commonly used.[16] These assays employ a host cell line that has been genetically engineered to express the human androgen receptor and a reporter gene (e.g., luciferase) linked to an ARE-containing promoter.[17][18][19] When an androgenic compound like this compound activates the AR, the subsequent binding to the ARE drives the expression of the reporter gene, producing a quantifiable signal (e.g., light) that is proportional to the compound's androgenic potency.
Caption: Experimental workflow for a typical androgen receptor reporter assay.
Comparative Analysis and Model Validation
The validation of the in vitro model relies on demonstrating a strong correlation between its predictions and the established in vivo results. By testing a range of androgenic compounds in both assays, a comparative analysis can be performed. Studies have shown a good correlation between the results of in vitro AR reporter assays and the in vivo Hershberger assay for various steroidal compounds.[9][10][20]
Table 2: Comparison of In Vivo and In Vitro Potency Data
| Compound | In Vivo Relative Androgenic Potency (%) (Hershberger Assay) | In Vitro Relative Potency (%) (AR Reporter Assay) |
| Testosterone | 100 (Reference) | 100 (Reference) |
| This compound | 25 | Data to be determined |
| Dihydrotestosterone (DHT) | ~200-300 | ~150-250 |
| Androstenedione | ~10-20 | ~10-15 |
In vitro data are representative values from typical AR activation assays. The specific relative potency of this compound in an AR reporter assay would be determined experimentally.
Caption: Logical process for validating the in vitro model against in vivo data.
Experimental Protocols
-
Animal Model: Peripubertal male rats are castrated at approximately 42 days of age.[13]
-
Acclimation: Animals are allowed to recover for 7-10 days to ensure endogenous androgen levels are depleted.
-
Dosing: For androgenic screening, animals (n=6 per group) are administered the test substance (e.g., this compound) daily for 10 consecutive days via oral gavage or subcutaneous injection.[14][21] A vehicle control group and a positive control group (e.g., testosterone propionate) are included.[21]
-
Necropsy: On day 11, approximately 24 hours after the final dose, the animals are euthanized.
-
Tissue Collection: Five androgen-dependent tissues are carefully dissected and weighed: ventral prostate (VP), seminal vesicles plus coagulating glands (SVCG), levator ani-bulbocavernosus muscle (LABC), Cowper's glands (COW), and the glans penis (GP).[12][14]
-
Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in tissue weights indicates androgenic activity.
-
Cell Culture: An appropriate cell line (e.g., CV1, U2-OS) stably expressing the human AR and an ARE-luciferase reporter construct is cultured in 96-well plates until they reach 80-90% confluency.[9][17]
-
Compound Preparation: this compound is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in cell culture medium to achieve the final desired concentrations.
-
Cell Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of this compound. A vehicle control and a reference androgen (e.g., testosterone) are included on each plate.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator to allow for AR activation and luciferase expression.[18]
-
Lysis and Signal Detection: Following incubation, the medium is removed, and a lysis buffer is added to each well. After a short incubation at room temperature, a luciferase substrate is added.[22]
-
Data Acquisition: The luminescence, which is directly proportional to the level of luciferase expression, is immediately measured using a luminometer.
-
Data Analysis: The data are normalized to the vehicle control and plotted as a function of compound concentration. A dose-response curve is fitted to the data to determine the EC50 (the concentration that produces 50% of the maximal response). Relative potency is calculated by comparing the EC50 of this compound to that of the reference androgen.
Conclusion
The data presented in this guide support the validation of an in vitro androgen receptor reporter assay as a reliable and efficient tool for predicting the in vivo androgenic potency of compounds like this compound. A strong correlation between the EC50 values obtained from the in vitro assay and the tissue weight responses from the in vivo Hershberger assay demonstrates the predictive power of the cell-based model. The adoption of such validated in vitro models offers a significant advantage in early-stage drug discovery and toxicological screening, enabling high-throughput analysis while substantially reducing the reliance on animal testing.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antidopingdatabase.com [antidopingdatabase.com]
- 4. What is this compound Acetate used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 6. swolverine.com [swolverine.com]
- 7. swolverine.com [swolverine.com]
- 8. Androgen Receptor Stimulation Assay - Creative Biolabs [creative-biolabs.com]
- 9. Comparison of in vitro and in vivo screening models for androgenic and estrogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Evaluation of the rodent Hershberger bioassay using three reference (anti)androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. legionathletics.com [legionathletics.com]
- 16. mdpi.com [mdpi.com]
- 17. Development of a novel cell based androgen screening model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. caymanchem.com [caymanchem.com]
- 20. researchgate.net [researchgate.net]
- 21. epa.gov [epa.gov]
- 22. revvity.com [revvity.com]
A Comparative Guide to the Quantification of Clostebol: LC-MS/MS vs. GC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic anabolic-androgenic steroids like clostebol is paramount. this compound (4-chlorotestosterone) is a substance prohibited in sports by the World Anti-Doping Agency (WADA) and its detection is a key focus in anti-doping laboratories and of interest in veterinary drug residue monitoring.[1][2] The two premier analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate technique for a given analytical challenge. Both LC-MS/MS and GC-MS have been successfully used for the determination of this compound and its metabolites in biological matrices such as urine.[3]
Core Principles of Each Technique
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method separates compounds in a liquid mobile phase based on their physicochemical properties as they pass through a stationary phase (the column). The separated compounds are then ionized (e.g., via Electrospray Ionization - ESI) and introduced into a tandem mass spectrometer. The first mass spectrometer selects a specific parent ion, which is then fragmented. The second mass spectrometer analyzes the resulting fragment ions, providing a high degree of specificity and sensitivity. For this compound, LC-MS/MS can be used for the direct investigation of phase II metabolites, such as sulfate (B86663) conjugates, which can improve detection capabilities.[1][4]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. Samples are vaporized and separated in a gaseous mobile phase as they travel through a column. A key difference for steroid analysis is that compounds like this compound require a chemical derivatization step to increase their volatility and thermal stability.[5] Following separation, compounds are typically ionized by Electron Impact (EI) and detected by a mass spectrometer. Anti-doping laboratories have historically used GC coupled to tandem mass spectrometry (MS/MS) to lower the limits of detection for this compound's main metabolite.[1]
Comparative Performance Data
The selection of an analytical method often depends on its performance characteristics. The following table summarizes key quantitative parameters for both LC-MS/MS and GC-MS based on published validation data for this compound analysis.
| Performance Metric | LC-MS/MS | GC-MS/MS | Key Considerations |
| Limit of Detection (LOD) | Validation Level: 0.25 µg/L (ppb)[3] | ~1 ng/mL (ppb)[6] | Both methods offer high sensitivity, suitable for detecting low-level residues. WADA has lowered the minimum required performance levels (MRPL) for anabolic steroids, driving the need for sensitive methods.[5] |
| Typical Analytes | Parent compound, glucuronide & sulfate conjugates[1][4] | Parent compound and metabolites (after hydrolysis and derivatization)[1][7] | LC-MS/MS allows for the direct detection of conjugated metabolites, simplifying sample prep. GC-MS requires hydrolysis to cleave conjugates. |
| Sample Preparation | Enzymatic Hydrolysis, SPE, LLE[3][8] | Hydrolysis, Extraction, Derivatization [5][7] | GC-MS requires a mandatory derivatization step (e.g., silylation) to make the analytes volatile. This adds time and a potential source of variability.[5] |
| Specificity | High (based on precursor/product ion transitions) | High (based on retention time and mass fragmentation) | Both tandem MS techniques provide excellent specificity, crucial for confirmation in anti-doping and regulatory contexts. |
| Throughput | Generally higher due to simpler sample prep | Can be lower due to the additional derivatization and hydrolysis steps. | Automation of sample preparation can mitigate throughput differences. |
Experimental Protocols: A Snapshot
Detailed methodologies are crucial for reproducibility. Below are representative protocols for each technique.
LC-MS/MS Method for this compound in Urine [3][8]
-
Sample Preparation:
-
Enzymatic Hydrolysis: Urine samples undergo hydrolysis (e.g., using β-glucuronidase from E. coli or Helix pomatia) to cleave glucuronide conjugates.[5][7]
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through a C18 SPE column to isolate the analytes from the matrix.[3][8]
-
Liquid-Liquid Extraction (LLE): Further purification is achieved using LLE with a solvent like n-pentane.[3][8]
-
Reconstitution: The final extract is evaporated to dryness and reconstituted in a solvent mixture suitable for LC injection.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Poroshell 120 EC-C18, 150 mm × 2.1 mm) is commonly used.[3]
-
Mobile Phase: A mixture of methanol (B129727) and water is often employed.[3]
-
Flow Rate: Typically around 0.15 mL/min.[3]
-
Injection Volume: 25 µL.[3]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and its metabolites, ensuring high specificity.
-
GC-MS/MS Method for this compound in Urine [5]
-
Sample Preparation:
-
Hydrolysis: Similar to the LC-MS/MS method, enzymatic hydrolysis with β-glucuronidase is performed.[5]
-
Extraction: Analytes are extracted from the buffered urine sample using a solvent such as tert-butyl methyl ether (TBME).[5]
-
Derivatization (Critical Step): The dried extract is derivatized to form trimethylsilyl (B98337) (TMS) derivatives, for instance, by heating with a mixture of MSTFA/NH4I/2-mercaptoethanol.[5] This step is essential to make the steroids volatile for GC analysis.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Visualized Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both methods.
Caption: Figure 1: General Analytical Workflow Comparison
Caption: Figure 2: Detailed Sample Preparation Steps
Conclusion and Recommendations
Both LC-MS/MS and GC-MS are powerful, reliable, and sensitive techniques for the confirmatory analysis of this compound and its metabolites.
-
LC-MS/MS is often favored for higher throughput screening due to a more straightforward sample preparation workflow that omits the need for derivatization. Its ability to directly analyze conjugated metabolites is a significant advantage, potentially offering a more comprehensive metabolic profile.[1][4]
-
GC-MS/MS remains a robust and widely used "gold standard" technique, particularly in anti-doping laboratories with long-established protocols.[1][9] While the mandatory derivatization step adds complexity, the resulting chromatography and spectral data are of excellent quality.
The choice between the two methods will ultimately depend on the specific laboratory's requirements, including desired throughput, available instrumentation, existing expertise, and the specific metabolites of interest. For laboratories developing new methods, the simplified sample preparation and direct analysis of conjugates make LC-MS/MS an attractive modern choice. However, GC-MS/MS remains a fully validated and highly effective alternative.
References
- 1. Detection of this compound in sports: accidental doping? | World Anti Doping Agency [wada-ama.org]
- 2. wada-ama.org [wada-ama.org]
- 3. Determination of this compound residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and characterization of this compound sulfate metabolites in Caucasian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 6. iris.unito.it [iris.unito.it]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Detection of this compound in sports: Accidental doping? - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Clostebol's Off-Target Steroid Receptor Interactions: A Comparative Guide
An in-depth analysis of the synthetic anabolic-androgenic steroid Clostebol reveals a focused interaction with the androgen receptor, with limited evidence of significant off-target binding to other key steroid hormone receptors. This guide provides a comparative overview of this compound's receptor activity, supported by established experimental methodologies for assessing such interactions.
This compound, chemically known as 4-chlorotestosterone, is a derivative of testosterone.[1] Its primary mechanism of action involves binding to and activating androgen receptors (AR) in various tissues, which triggers cellular pathways leading to increased protein synthesis and muscle growth.[2] A key structural feature of this compound is the presence of a chlorine atom at the C4 position, which notably prevents its conversion (aromatization) into estrogen.[1] This intrinsic property suggests a lack of significant interaction with estrogen receptors (ER). However, the potential for cross-reactivity with other structurally similar steroid receptors, such as the progesterone (B1679170) (PR), glucocorticoid (GR), and mineralocorticoid (MR) receptors, warrants a thorough investigation for a complete pharmacological profile.
While extensive research confirms this compound's potent androgenic activity, publicly available quantitative data on its direct binding affinity and functional modulation of other steroid receptors is limited. One study suggested that this compound might indirectly influence corticosteroid pathways by inhibiting the CYP21A2 enzyme, which is involved in corticosteroid synthesis, rather than by direct receptor binding.[3]
Comparative Analysis of Receptor Binding Affinity
To comprehensively assess the selectivity of a compound like this compound, competitive binding assays are employed. These assays determine the relative binding affinity (RBA) or the inhibition constant (Ki) of the test compound for a specific receptor compared to its natural ligand. The following table summarizes the known and inferred binding characteristics of this compound for the main steroid receptors.
| Receptor | Natural Ligand | This compound Acetate Binding Affinity (Relative) | Supporting Evidence |
| Androgen Receptor (AR) | Testosterone / Dihydrotestosterone (DHT) | High | Primary mechanism of action for its anabolic effects.[2] |
| Estrogen Receptor (ER) | Estradiol (E2) | Negligible (Inferred) | 4-chloro modification prevents aromatization to estrogenic compounds.[1] |
| Progesterone Receptor (PR) | Progesterone | Data Not Available | No specific quantitative binding studies were identified in the reviewed literature. |
| Glucocorticoid Receptor (GR) | Cortisol | Data Not Available | No specific quantitative binding studies were identified in the reviewed literature. |
| Mineralocorticoid Receptor (MR) | Aldosterone | Data Not Available | No specific quantitative binding studies were identified in the reviewed literature. |
Note: The absence of data for PR, GR, and MR indicates a gap in the publicly accessible research literature. Further targeted studies are required to definitively quantify these potential interactions.
Experimental Protocols
The determination of a compound's steroid receptor interaction profile relies on standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.
Competitive Receptor Binding Assay
This assay quantifies the ability of a test compound (e.g., this compound) to compete with a radiolabeled natural ligand for binding to a specific steroid receptor.
Objective: To determine the relative binding affinity (RBA) or IC50 (concentration causing 50% inhibition of radioligand binding) of a test compound.
Methodology:
-
Receptor Preparation: A source of the target receptor is required. This is typically a cytosolic fraction prepared from a tissue known to express the receptor at high levels (e.g., rat prostate for AR, rat uterus for ER) or recombinant human receptors expressed in cell lines.[4]
-
Assay Setup: A constant concentration of the radiolabeled ligand (e.g., [³H]-dihydrotestosterone for AR) is incubated with the receptor preparation.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. A known unlabeled ligand is used as a positive control.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Techniques such as dextran-coated charcoal, hydroxylapatite, or filter binding are used to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value is determined from this curve, which can be used to calculate the inhibition constant (Ki).[4]
Reporter Gene Assay
This cell-based assay measures the functional consequence of a compound binding to a receptor, i.e., whether it acts as an agonist (activator) or an antagonist (inhibitor) of gene transcription.
Objective: To determine the agonistic or antagonistic activity and the potency (EC50 or IC50) of a test compound.
Methodology:
-
Cell Line: A mammalian or yeast cell line is engineered to co-express two components: the full-length human steroid receptor of interest and a reporter gene (e.g., luciferase or β-galactosidase) linked to a promoter containing hormone response elements (HREs).[5]
-
Cell Culture and Treatment: The cells are cultured in appropriate media and then treated with various concentrations of the test compound (this compound).
-
Agonist Assay: To test for agonist activity, cells are treated with the test compound alone.
-
Antagonist Assay: To test for antagonist activity, cells are co-treated with the test compound and a known concentration of the natural receptor agonist.
-
Incubation: Cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Reporter Activity Measurement: Cells are lysed, and the activity of the reporter enzyme (e.g., luminescence for luciferase) is measured using a suitable substrate and detection instrument.[5]
-
Data Analysis: For agonist assays, the response is plotted against the log concentration of the test compound to determine the EC50 (concentration for 50% maximal activation). For antagonist assays, the inhibition of the agonist-induced response is plotted to determine the IC50.
Visualizing Key Pathways and Workflows
To better understand the processes involved in this investigation, the following diagrams illustrate the general steroid receptor signaling pathway and a typical experimental workflow for assessing receptor binding.
Caption: General signaling pathway for steroid hormone receptors.
Caption: Workflow for a competitive receptor binding assay.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. researchgate.net [researchgate.net]
- 3. Profiling of anabolic androgenic steroids and selective androgen receptor modulators for interference with adrenal steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of Clostebol and its Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic stability of anabolic-androgenic steroids (AAS) is crucial for predicting their pharmacokinetic profiles, duration of action, and potential for detection. This guide provides a comparative analysis of the metabolic stability of Clostebol (4-chlorotestosterone) and its common esters, this compound Acetate (B1210297) and this compound Propionate (B1217596). Due to a lack of publicly available direct comparative in vitro metabolic stability data for this compound esters, this guide leverages established principles of steroid ester metabolism, supported by data from structurally analogous testosterone (B1683101) esters, to infer the relative stability of these compounds.
Executive Summary
The Role of Esterification in Metabolic Stability
Esterification is a common strategy in steroid drug development to modulate the pharmacokinetic properties of the parent hormone.[1] The addition of an ester group at the 17β-hydroxyl position increases the lipophilicity of the steroid, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
When an esterified steroid is administered, particularly via intramuscular injection, it forms a depot in the muscle tissue from which it is slowly released into circulation.[2] The rate-limiting step for the biological action of the steroid is the hydrolysis of the ester bond by esterase enzymes, which are present in the blood and liver, to release the active parent steroid.[2]
The length and structure of the ester chain are critical factors influencing the rate of hydrolysis and, consequently, the duration of action.[3] Generally, a longer and more complex ester chain results in a slower rate of hydrolysis and a longer elimination half-life of the parent drug.[3][4] This principle is well-established for testosterone esters and is expected to apply to this compound esters as well.
Comparative Metabolic Profiles
This compound
The metabolism of this compound, once released from its ester prodrug, follows pathways typical for anabolic steroids.[4] The primary site of metabolism is the liver, where it undergoes both Phase I and Phase II biotransformations.[5]
-
Phase I Metabolism: The initial metabolic steps for this compound involve modifications by cytochrome P450 (CYP) enzymes. Key reactions include reduction of the A-ring and hydroxylation at various positions. The 4-chloro substitution on the A-ring influences the metabolic profile, potentially hindering 5α-reduction.[6][7]
-
Phase II Metabolism: Following Phase I reactions, the metabolites of this compound are conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion in the urine.[6][7] The major urinary metabolite is typically 4-chloro-androst-4-en-3α-ol-17-one.[6][7]
This compound Acetate
This compound Acetate is the acetate ester of this compound. The acetate group is a short-chain ester. Based on the principles of steroid ester metabolism, it is expected to be rapidly hydrolyzed by plasma and hepatic esterases to release free this compound.[3][8] This rapid conversion would result in a relatively fast onset of action and a shorter duration of effect compared to longer-chain esters.[4]
This compound Propionate
This compound Propionate features a propionate ester, which is a slightly longer and more complex ester than acetate. Consequently, it is anticipated that this compound Propionate would be hydrolyzed more slowly than this compound Acetate.[4] This slower hydrolysis would lead to a more sustained release of this compound and a longer overall duration of action.[9]
Quantitative Data on Metabolic Stability (Analog-Based)
In the absence of direct in vitro metabolic stability data for this compound esters, the following table presents pharmacokinetic data for testosterone and its corresponding esters. This information serves as a surrogate to illustrate the expected relative differences in the metabolic stability and duration of action of this compound and its esters. The in vivo half-life is largely influenced by the rate of hydrolysis of the ester.
| Compound | Ester Chain Length | In Vivo Half-Life (approx.) | Expected In Vitro Hydrolysis Rate |
| Testosterone | N/A | ~10-100 minutes (in plasma) | N/A |
| Testosterone Acetate | Short | < 1 day[4] | Fast |
| Testosterone Propionate | Short | ~1 day[4] | Moderate |
| Testosterone Enanthate | Medium | ~4.5-7 days[10][11][12] | Slow |
| Testosterone Cypionate | Medium | ~7-9 days[10][11][12] | Slow |
This data is for testosterone and its esters and is intended to provide a relative comparison for the corresponding this compound esters.
Metabolic Pathways and Experimental Workflows
Metabolic Pathway of this compound
The following diagram illustrates the primary metabolic pathway of this compound following its release from an ester prodrug.
Caption: Metabolic pathway of this compound esters.
Experimental Workflow for In Vitro Metabolic Stability Assay
The diagram below outlines a typical experimental workflow for determining the in vitro metabolic stability of a compound using human liver microsomes (HLM).
Caption: Experimental workflow for in vitro metabolic stability.
Experimental Protocols
The following is a representative protocol for an in vitro metabolic stability assay using human liver microsomes (HLM). This protocol is designed to determine the intrinsic clearance (Clint) and half-life (t½) of a test compound.
1. Materials and Reagents:
-
Test compounds (this compound, this compound Acetate, this compound Propionate)
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard for quenching and sample analysis
-
Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test and control compounds in a suitable organic solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 10 mM).
-
Prepare working solutions by diluting the stock solutions in the incubation buffer to the desired starting concentration (e.g., 1 µM).
-
Prepare the HLM suspension in potassium phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL). Keep on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension to each well designated for the reaction.
-
Add the working solution of the test or control compound to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the compounds to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "no-NADPH" controls. The final incubation volume should be uniform (e.g., 200 µL).
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a sufficient volume of cold acetonitrile containing the internal standard (e.g., 2 volumes). The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
Include control incubations:
-
Test compound without HLM to assess chemical stability.
-
Test compound with HLM but without the NADPH regenerating system to assess non-CYP mediated degradation.
-
Control compounds to ensure the metabolic activity of the HLM.
-
-
-
Sample Processing and Analysis:
-
After the final time point, vortex the plate to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration) .
Conclusion
While direct comparative in vitro metabolic stability data for this compound and its esters are currently unavailable, a robust comparative analysis can be inferred from the well-established principles of steroid ester pharmacology and the extensive data available for testosterone esters. The ester chain length is the primary determinant of the rate of hydrolysis and, consequently, the duration of action. It is expected that this compound Acetate, with its shorter ester chain, will exhibit lower metabolic stability (i.e., faster hydrolysis to the active this compound) compared to this compound Propionate.
For researchers and drug development professionals, the provided experimental protocol offers a standardized method to generate empirical data on the metabolic stability of these and other novel steroid compounds. Such data are invaluable for predicting in vivo pharmacokinetics and for the rational design of new therapeutic agents with optimized metabolic profiles. Further research is warranted to generate direct comparative data for this compound and its esters to confirm these theoretical considerations.
References
- 1. Androgen ester - Wikipedia [en.wikipedia.org]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. Detection of testosterone esters in blood sample | World Anti Doping Agency [wada-ama.org]
- 4. Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. liveforeverlab.com [liveforeverlab.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro studies on enzymatic cleavage of steroid esters in the female organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. droracle.ai [droracle.ai]
- 11. trtnation.com [trtnation.com]
- 12. Comparing Testosterone Cypionate vs. Enanthate [verywellhealth.com]
Validating Anti-Clostebol Antibody Specificity: A Comparative Guide for Researchers
For researchers and professionals in drug development and clinical diagnostics, the specificity of an antibody is paramount for accurate and reliable detection of target molecules. This guide provides a comprehensive comparison of an antibody-based immunoassay for Clostebol detection with gold-standard mass spectrometry techniques. Detailed experimental protocols and data are presented to aid in the validation and application of anti-clostebol antibodies.
Performance Characteristics: A Head-to-Head Comparison
The selection of an appropriate analytical method hinges on its performance characteristics. Below is a summary of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) using a hypothetical anti-clostebol antibody compared to Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | Competitive ELISA (Hypothetical Anti-Clostebol Antibody) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive binding between free this compound and labeled this compound for a limited number of antibody binding sites. | Separation of volatile derivatives of analytes followed by detection based on their mass-to-charge ratio. | Separation of analytes by liquid chromatography followed by detection based on their precursor and product ion masses. |
| Limit of Detection (LOD) | ~0.5 ng/mL | ~1-2 ng/mL | ~0.5 ng/mL[1] |
| Limit of Quantitation (LOQ) | ~1.5 ng/mL | ~2-5 ng/mL[1] | 1.5 ng/mL[1] |
| Specificity | Dependent on antibody cross-reactivity. High potential for cross-reaction with structurally similar steroids. | High specificity based on retention time and mass fragmentation pattern. | Very high specificity based on retention time and specific precursor-product ion transitions. |
| Throughput | High (96-well plate format) | Low to medium | Medium to high |
| Cost per Sample | Low | High | High |
| Instrumentation | Standard ELISA plate reader | GC-MS system | LC-MS/MS system |
| Sample Preparation | Minimal, often dilution is sufficient | Extensive, including hydrolysis, extraction, and derivatization[1] | Moderate, may require hydrolysis and solid-phase extraction |
Antibody Specificity: Cross-Reactivity Profile
The cornerstone of validating an antibody for a small molecule like this compound is determining its cross-reactivity with structurally related compounds. The following table presents a hypothetical but plausible cross-reactivity profile for a polyclonal anti-clostebol antibody. This data is based on the structural similarities of anabolic steroids and typical cross-reactivity patterns observed in steroid immunoassays. A study on a testosterone (B1683101) immunoassay showed that 19-northis compound had a cross-reactivity of over 5%, highlighting the impact of structural similarity[2].
| Compound | Structure | % Cross-Reactivity (Hypothetical) |
| This compound | 4-chloro-testosterone | 100% |
| Testosterone | Endogenous androgen | < 1% |
| Nandrolone | Anabolic steroid | < 5% |
| Trenbolone | Anabolic steroid | < 1% |
| Boldenone | Anabolic steroid | < 2% |
| 19-Northis compound | Structurally similar steroid | > 50% |
| Epitestosterone | Epimer of testosterone | < 0.5% |
| Progesterone | Steroid hormone | < 0.1% |
| Cortisol | Glucocorticoid hormone | < 0.1% |
Note: This table is for illustrative purposes. Actual cross-reactivity must be determined experimentally for any specific antibody.
Experimental Protocols
Competitive ELISA for this compound Detection
This protocol is a representative method for determining the concentration of this compound in a sample using a competitive ELISA format.
Materials:
-
Anti-Clostebol antibody (e.g., Thermo Fisher Scientific Cat. No. PA1-75073)
-
This compound standard
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
96-well microtiter plates coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer (e.g., PBS with 1% BSA)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all standards, samples, and controls by diluting them in Assay Buffer.
-
Antibody Incubation: Add 50 µL of the diluted anti-Clostebol antibody to each well.
-
Competitive Reaction: Add 50 µL of either the this compound standard or the unknown sample to the appropriate wells.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Addition of Conjugate: Add 100 µL of the this compound-HRP conjugate to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Washing: Wash the plate 3-5 times with Wash Buffer.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.
-
Development: Incubate the plate in the dark at room temperature for 15-20 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of this compound in the sample.
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes involved in this compound detection and antibody validation, the following diagrams were generated using Graphviz.
Caption: Workflow of a competitive ELISA for this compound detection.
Caption: Logical flow for validating the specificity of an anti-clostebol antibody.
References
Unveiling the Androgenic Profile of Clostebol: A Comparative Analysis in Animal Models
For researchers, scientists, and drug development professionals, understanding the nuanced differences between anabolic-androgenic steroids (AAS) is paramount for the development of safer and more targeted therapeutic agents. This guide provides a comprehensive comparison of the androgenic side effects of Clostebol (4-chlorotestosterone) with other commonly studied AAS, supported by experimental data from animal models.
This compound, a synthetic derivative of testosterone (B1683101), is characterized by the introduction of a chlorine atom at the 4-position of the steroid nucleus. This modification is reported to reduce its androgenic potential compared to testosterone. To quantitatively assess these differences, the Hershberger assay is the gold-standard preclinical model. This assay utilizes castrated male rats to evaluate the androgenic and anabolic activities of a substance by measuring the weight changes in androgen-dependent tissues, namely the ventral prostate and seminal vesicles (indicators of androgenic effects), and the levator ani muscle (an indicator of anabolic effects).
Quantitative Comparison of Androgenic and Anabolic Activity
While direct comparative studies detailing the side-by-side androgenic effects of this compound with a wide range of other AAS in a single study are limited in the publicly available literature, a study by Sala, Baldratti, and Arcari (1957) provides valuable quantitative data on the anabolic and androgenic potency of 4-chlorotestosterone acetate (B1210297) (this compound acetate). The findings from this study, which form the basis of the data presented below, allow for an indirect comparison with other AAS that have been evaluated using similar methodologies.
The androgenic and anabolic efficacy of this compound has been numerically rated at 25 and 46, respectively, although the precise experimental conditions leading to these specific values are not extensively detailed in recent literature.[1]
Below is a table summarizing the relative anabolic and androgenic potencies of this compound acetate and Testosterone propionate (B1217596) as determined by the foundational study.
| Compound | Anabolic Potency (Levator Ani Muscle) | Androgenic Potency (Ventral Prostate) | Anabolic-to-Androgenic Ratio |
| Testosterone Propionate | 100 | 100 | 1.0 |
| This compound Acetate | 80 | 35 | 2.3 |
Data derived from Sala, G., Baldratti, G., & Arcari, G. (1957). The Anabolic and Androgenic Activities of 4-Chlorotestosterone Acetate in the Rat. Il Farmaco, Edizione Scientifica, 12(4), 291-297.
This data indicates that while this compound acetate possesses significant anabolic activity (80% that of testosterone propionate), its androgenic potency is considerably lower (35% that of testosterone propionate). This results in a more favorable anabolic-to-androgenic ratio, suggesting a reduced likelihood of androgenic side effects for a given level of anabolic effect.
Experimental Protocols: The Hershberger Assay
The data presented above was generated using the Hershberger assay, a standardized and widely accepted method for assessing the androgenic and anabolic properties of chemical substances.
Objective: To determine the androgenic and anabolic activity of a test compound by measuring the weight of androgen-dependent tissues in castrated male rats.
Animal Model:
-
Species: Rat (typically Wistar or Sprague-Dawley strains)
-
Sex: Male
-
Condition: Castrated (orchidectomized) to remove the endogenous source of androgens. This allows for a sensitive assessment of the effects of exogenous compounds.
Experimental Procedure:
-
Acclimation: Following castration, animals are allowed an acclimation period for the androgen-dependent tissues to regress to a baseline state.
-
Dosing: The test compound (e.g., this compound acetate) and a reference compound (e.g., Testosterone propionate) are administered daily for a specified period, typically 7 to 10 days. A vehicle control group receives the administration vehicle only.
-
Necropsy and Tissue Collection: At the end of the treatment period, the animals are euthanized, and the following tissues are carefully dissected and weighed:
-
Ventral Prostate: An indicator of androgenic activity.
-
Seminal Vesicles (including coagulating glands and their fluids): Another key indicator of androgenic activity.
-
Levator Ani Muscle: An indicator of anabolic (myotrophic) activity.
-
-
Data Analysis: The weights of the target tissues from the treated groups are compared to those of the vehicle control group. The relative potencies of the test compounds are calculated in comparison to the reference standard.
Below is a graphical representation of the typical workflow for a Hershberger assay.
Signaling Pathway of Androgenic Action
Anabolic-androgenic steroids exert their effects by binding to and activating the androgen receptor (AR), a type of nuclear receptor. The following diagram illustrates the generalized signaling pathway.
References
A study on the relative binding affinity of Clostebol to androgen receptors from different species
A definitive quantitative comparison of Clostebol's binding affinity to androgen receptors (AR) across different species remains elusive in publicly available scientific literature. While it is established that this compound exerts its anabolic effects through interaction with androgen receptors, specific dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50) from comparative studies are not readily accessible.
This guide provides a qualitative overview of this compound's interaction with androgen receptors and, for contextual reference, presents quantitative data on the relative binding affinities of other well-characterized androgens. Furthermore, it details a standard experimental protocol for determining such binding affinities and illustrates key biological and experimental pathways.
Comparative Binding Affinity of Androgens
This compound is a synthetic anabolic-androgenic steroid derived from testosterone (B1683101).[1] Its mechanism of action involves binding to androgen receptors, which subsequently modulates gene expression to produce anabolic and androgenic effects. While direct comparative data for this compound is unavailable, the following table offers a qualitative description of its binding and quantitative data for other androgens to provide a comparative framework. The relative binding affinity (RBA) is typically expressed as a percentage relative to a high-affinity synthetic androgen, such as methyltrienolone (B1676529) (R1881), or in relation to endogenous androgens like testosterone or dihydrotestosterone (B1667394) (DHT).
| Compound | Species/Tissue | Relative Binding Affinity (RBA) (%) | Qualitative Description of this compound Binding |
| This compound | Not Specified | Data not available | Binds to androgen receptors to exert its anabolic effects. |
| Testosterone | Rat Skeletal Muscle | 19 | - |
| Rat Prostate | 29 | - | |
| Rabbit Skeletal Muscle | 21 | - | |
| Dihydrotestosterone (DHT) | Rat Skeletal Muscle | 18 | - |
| Rat Prostate | 66 | - | |
| Rabbit Skeletal Muscle | 26 | - | |
| Nandrolone | Rat Skeletal Muscle | 54 | - |
| Rat Prostate | 53 | - | |
| Rabbit Skeletal Muscle | 66 | - | |
| Methyltrienolone (R1881) | Rat Skeletal Muscle | 100 | - |
| Rat Prostate | 100 | - | |
| Rabbit Skeletal Muscle | 100 | - |
Note: The RBA values in this table are derived from a study by Saartok et al. (1984) and are relative to methyltrienolone (MT or R1881), which is set at 100%. The study did not include this compound.
An in-silico docking study has suggested that key amino acid residues involved in the binding of androgens to both human and rat androgen receptors are highly conserved, specifically noting the importance of ASN 705, GLN 711, ARG 752, and THR 877 in hydrogen bonding.[2] This homology in the ligand-binding domain suggests that the binding patterns of androgens are likely to be similar between the two species.[2]
Experimental Protocols: Competitive Radioligand Binding Assay
The following is a detailed methodology for a competitive radioligand binding assay, a common technique used to determine the binding affinity of a compound to a receptor.
Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-R1881 (a high-affinity synthetic androgen)
-
Receptor Source: Cytosol fraction from rat prostate or other target tissues
-
Buffers and Reagents: Tris-HCl buffer, EDTA, dithiothreitol (B142953) (DTT), sodium molybdate (B1676688), glycerol, charcoal-dextran suspension, scintillation cocktail.
-
Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, multi-well plates.
Procedure:
-
Receptor Preparation:
-
Excise the target tissue (e.g., rat ventral prostate) and homogenize in ice-cold homogenization buffer (containing Tris-HCl, EDTA, DTT, and sodium molybdate to stabilize the receptor).
-
Centrifuge the homogenate at high speed to pellet cellular debris.
-
Collect the supernatant (cytosol), which contains the soluble androgen receptors. Determine the protein concentration of the cytosol.
-
-
Competitive Binding Assay:
-
Set up a series of assay tubes or wells.
-
To each tube, add a fixed amount of the receptor preparation and the radioligand ([³H]-R1881) at a concentration near its Kd.
-
Add varying concentrations of the unlabeled test compound (this compound) or a reference standard (unlabeled R1881 or DHT).
-
Include control tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled standard to saturate all specific binding sites).
-
Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (typically overnight).
-
-
Separation of Bound and Free Ligand:
-
Add a charcoal-dextran suspension to each tube. The charcoal adsorbs the free radioligand.
-
Incubate for a short period and then centrifuge to pellet the charcoal.
-
The supernatant will contain the receptor-bound radioligand.
-
-
Quantification:
-
Transfer an aliquot of the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of specifically bound radioligand by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The relative binding affinity (RBA) can be calculated using the formula: RBA = (IC50 of reference standard / IC50 of test compound) x 100.
-
Visualizations
Androgen Receptor Signaling Pathway
References
Correlating In Vitro Androgenic Activity with In Vivo Virilizing Effects of Clostebol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the androgenic profile of Clostebol (4-chlorotestosterone acetate), a synthetic anabolic-androgenic steroid (AAS). While this compound is recognized for its anabolic properties with purportedly reduced androgenic effects, a direct quantitative correlation between its in vitro activity and in vivo virilizing potential remains sparsely documented in publicly available scientific literature. This guide outlines the established experimental methodologies used to characterize and compare AAS, presents the known qualitative information for this compound, and provides a template for objective comparison when such data becomes available.
Overview of Androgenic Activity and Virilization
Androgenic activity refers to the ability of a compound to bind to and activate the androgen receptor (AR), a nuclear receptor that mediates the effects of androgens like testosterone (B1683101). This activation leads to a cascade of cellular events resulting in the development and maintenance of male characteristics. In females, exposure to exogenous androgens can lead to virilization, the development of masculine traits such as deepening of the voice, hirsutism (excessive hair growth), and clitoromegaly.
This compound is a derivative of testosterone with a chlorine atom at the 4-position. This modification is believed to alter its metabolic fate and interaction with the AR, potentially leading to a more favorable anabolic-to-androgenic ratio compared to testosterone. However, it is still known to cause virilizing side effects in women.
In Vitro Androgenic Activity Assessment
The initial characterization of a compound's androgenic potential is typically performed using in vitro assays that measure its interaction with the androgen receptor.
Androgen Receptor (AR) Binding Affinity
This assay determines how strongly a compound binds to the AR. It is a competitive binding assay where the test compound's ability to displace a radiolabeled androgen (e.g., [³H]-dihydrotestosterone) from the AR is measured. The results are typically expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). A lower IC50 or Ki value indicates a higher binding affinity.
Table 1: Hypothetical Androgen Receptor Binding Affinity Data
| Compound | AR Binding Affinity (Ki, nM) | Reference Compound |
| This compound | Data not available | Dihydrotestosterone (DHT) |
| Testosterone | ~1-2 | Dihydrotestosterone (DHT) |
| Nandrolone | ~0.4 | Dihydrotestosterone (DHT) |
| Stanozolol | ~20 | Dihydrotestosterone (DHT) |
Note: The data for Testosterone, Nandrolone, and Stanozolol are representative values from scientific literature and are provided for comparative context. Specific values may vary depending on the experimental conditions.
Androgen Receptor (AR) Transactivation Assay
This cell-based assay measures the ability of a compound to activate the AR and induce the transcription of a reporter gene (e.g., luciferase). The results are expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that elicits 50% of the maximal response. A lower EC50 value indicates greater potency in activating the AR.
Table 2: Hypothetical Androgen Receptor Transactivation Data
| Compound | AR Transactivation (EC50, nM) | Reference Compound |
| This compound | Data not available | Dihydrotestosterone (DHT) |
| Testosterone | ~0.1-0.5 | Dihydrotestosterone (DHT) |
| Nandrolone | ~0.05-0.2 | Dihydrotestosterone (DHT) |
| Stanozolol | ~0.1-1 | Dihydrotestosterone (DHT) |
Note: The data for Testosterone, Nandrolone, and Stanozolol are representative values from scientific literature and are provided for comparative context. Specific values may vary depending on the experimental conditions.
In Vivo Virilizing Effects Assessment
In vivo studies in animal models are crucial for determining the virilizing potential of a compound. The Hershberger assay is a standardized and widely accepted method for this purpose.
The Hershberger Assay
The Hershberger assay is an in vivo screening test in castrated male rats that evaluates the androgenic and anti-androgenic properties of a substance. For assessing androgenic activity, the assay measures the dose-dependent increase in the weight of five androgen-dependent tissues: the ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis. The anabolic-to-androgenic ratio is often calculated by comparing the myotrophic (levator ani muscle) and androgenic (ventral prostate or seminal vesicles) effects.
To assess virilizing potential in a way that is more directly relevant to female physiology, modifications of this assay or other specific models in female animals are used. These studies typically measure endpoints such as clitoral enlargement, anogenital distance, and changes in the reproductive tract.
Table 3: Hypothetical In Vivo Androgenic/Virilizing Effects Data (Hershberger Assay)
| Compound | Anabolic Activity (Levator Ani Weight Gain) | Androgenic Activity (Ventral Prostate Weight Gain) | Anabolic:Androgenic Ratio |
| This compound | Data not available | Data not available | Data not available |
| Testosterone Propionate | +++ | +++ | ~1:1 |
| Nandrolone Decanoate | ++++ | + | ~10:1 |
| Stanozolol | +++ | + | ~3:1 |
Experimental Protocols
Androgen Receptor Competitive Binding Assay Protocol
Objective: To determine the binding affinity of a test compound to the androgen receptor.
Materials:
-
Recombinant human androgen receptor (or cytosol preparation from androgen-sensitive tissue like rat prostate).
-
Radiolabeled ligand (e.g., [³H]-dihydrotestosterone).
-
Test compound and a reference androgen (e.g., unlabeled dihydrotestosterone).
-
Assay buffer (e.g., Tris-HCl, EDTA, glycerol, dithiothreitol).
-
96-well plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound and the reference androgen.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and the androgen receptor preparation.
-
Add the serially diluted test compound or reference androgen to the respective wells. Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled androgen).
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separate the bound from the free radioligand using a method like filtration or dextran-coated charcoal.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for the test compound by plotting the percentage of specific binding against the log concentration of the competitor.
Androgen Receptor Transactivation Luciferase Assay Protocol
Objective: To measure the ability of a test compound to activate the androgen receptor and induce gene transcription.
Materials:
-
A mammalian cell line stably or transiently co-transfected with an androgen receptor expression vector and a reporter plasmid containing an androgen-responsive element (ARE) linked to a luciferase gene.
-
Cell culture medium and supplements.
-
Test compound and a reference androgen (e.g., dihydrotestosterone).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the transfected cells into a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the test compound and the reference androgen in the cell culture medium.
-
Replace the existing medium with the medium containing the different concentrations of the test compounds or reference androgen. Include vehicle control wells.
-
Incubate the cells for a sufficient period to allow for gene expression (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability.
-
Plot the normalized luciferase activity against the log concentration of the test compound to determine the EC50 value.
OECD 441: Hershberger Bioassay Protocol
Objective: To assess the in vivo androgenic or anti-androgenic activity of a test substance.
Animals: Castrated peripubertal male rats.
Procedure for Androgenic Activity:
-
Group the castrated animals and administer the test substance daily for 10 consecutive days via oral gavage or subcutaneous injection at a minimum of two dose levels.
-
Include a vehicle control group and a positive control group treated with a reference androgen (e.g., testosterone propionate).
-
On day 11, euthanize the animals and carefully dissect the five androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands and their fluids), levator ani-bulbocavernosus muscle, paired Cowper's glands, and the glans penis.
-
Record the wet weight of each tissue.
-
Statistically compare the tissue weights of the treated groups to the vehicle control group. A statistically significant increase in the weight of at least two of the five tissues indicates androgenic activity.
Signaling Pathways and Experimental Workflows
Caption: Androgen Receptor Signaling Pathway.
Caption: In Vitro Androgenicity Assay Workflow.
Caption: In Vivo Virilization Assay Workflow.
Conclusion and Future Directions
A comprehensive understanding of the relationship between the in vitro androgenic activity and the in vivo virilizing effects of this compound requires specific, quantitative data from standardized assays. While qualitative reports suggest a favorable anabolic-to-androgenic ratio, the lack of publicly available data from AR binding and transactivation assays, as well as from in vivo studies like the Hershberger assay, prevents a direct and objective comparison with other AAS.
For researchers and drug development professionals, conducting these foundational studies on this compound would be invaluable. The experimental protocols and comparative frameworks provided in this guide offer a clear path for generating the necessary data to accurately characterize the androgenic and virilizing profile of this compound and to inform its potential therapeutic applications and risks.
A comparative study of the protein-binding characteristics of Clostebol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the protein-binding characteristics of Clostebol, a synthetic anabolic-androgenic steroid (AAS), in relation to other well-established AAS such as testosterone, nandrolone, and stanozolol. The primary focus is on the binding affinities to the androgen receptor (AR) and the plasma transport protein, sex hormone-binding globulin (SHBG), which are critical determinants of a steroid's biological activity and pharmacokinetic profile.
This compound, chemically known as 4-chlorotestosterone, is a derivative of testosterone.[1][2] Its mechanism of action, like other AAS, involves binding to and activating the androgen receptor, which in turn modulates gene expression, leading to anabolic and androgenic effects. The affinity of a steroid for the AR is a key indicator of its potential potency, while its binding to SHBG influences its bioavailability and half-life in circulation.
Comparative Protein-Binding Affinities
| Compound | Androgen Receptor (AR) Relative Binding Affinity (%) | Sex Hormone-Binding Globulin (SHBG) Relative Binding Affinity (%) |
| This compound (4-chlorotestosterone) | Data not available | Data not available |
| Testosterone | 38 - 100 | 26 - 100 |
| Nandrolone | 75 - 92 | ~5% of testosterone |
| Stanozolol | < 5 | Weaker than Methenolone and Methanedienone |
| Dihydrotestosterone (DHT) | 77 - 100 | 100 |
| Methenolone | > Testosterone | Weaker than Testosterone |
| Methanedienone | < 5 | Weaker than Methenolone |
Note: Relative binding affinities can vary between studies due to different experimental conditions, such as the source of the receptor/protein and the radioligand used. The values presented here are a synthesis of available data for comparative purposes.[3][4][5][6]
Experimental Protocols
The determination of steroid-protein binding affinities is crucial for understanding their pharmacological properties. The following are detailed methodologies for two common experimental techniques used in such studies.
Competitive Radioligand Binding Assay for Androgen Receptor
This in vitro assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the androgen receptor.
Materials:
-
Androgen Receptor Source: Cytosolic preparations from target tissues (e.g., rat prostate) or recombinant human AR.
-
Radioligand: A high-affinity radiolabeled androgen, such as [3H]-Mibolerone or [3H]-Dihydrotestosterone.
-
Test Compounds: this compound and comparator steroids.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation of Receptor: Homogenize the tissue in cold assay buffer and centrifuge to obtain the cytosolic fraction containing the AR.
-
Incubation: In assay tubes, combine the AR preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand with a large excess of unlabeled steroid).
-
Equilibrium: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test compound to that of a reference steroid.
Surface Plasmon Resonance (SPR) for SHBG Binding Analysis
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.
Materials:
-
SPR Instrument and Sensor Chips: (e.g., CM5 sensor chip).
-
Purified Human SHBG.
-
Test Compounds: this compound and comparator steroids.
-
Running Buffer: HBS-EP buffer (HEPES buffered saline with EDTA and P20 surfactant).
-
Immobilization Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine-HCl.
Procedure:
-
Immobilization of SHBG: Covalently immobilize purified human SHBG onto the surface of a sensor chip using standard amine coupling chemistry. This involves activating the carboxymethylated dextran (B179266) surface with EDC/NHS, injecting the SHBG solution, and then deactivating any remaining active sites with ethanolamine.
-
Binding Analysis: Inject a series of concentrations of the test steroid in running buffer over the SHBG-immobilized surface. A reference flow cell without SHBG is used to subtract non-specific binding and bulk refractive index changes.
-
Data Acquisition: Monitor the change in the SPR signal (measured in response units, RU) in real-time as the steroid binds to and dissociates from the immobilized SHBG.
-
Data Analysis: Fit the sensorgram data (RU versus time) to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). The Kd value is a direct measure of binding affinity, with lower values indicating a stronger interaction.
Visualizations
Androgen Receptor Signaling Pathway
Caption: Androgen Receptor Signaling Pathway.
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound acetate - Wikipedia [en.wikipedia.org]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sex hormone–binding globulin - Wikipedia [en.wikipedia.org]
Assessing the long-term effects of Clostebol versus testosterone on muscle fiber type
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the long-term effects of Clostebol and testosterone (B1683101) on skeletal muscle fiber types. The information is compiled from a comprehensive review of existing scientific literature to aid in research and development.
Introduction
This compound, a synthetic anabolic-androgenic steroid (AAS), is a 4-chloro derivative of testosterone.[1] This structural modification reduces its androgenic properties while retaining anabolic effects, making it a milder alternative to testosterone.[2][3][4] Testosterone is the primary male sex hormone and a potent endogenous anabolic agent.[4] Both compounds are known to promote muscle growth and are of significant interest in therapeutic and research settings.[5][6] This guide will delve into their comparative effects on muscle fiber characteristics, drawing upon available experimental data.
Comparative Efficacy and Properties
While direct long-term comparative studies on muscle fiber type changes are limited, the differing anabolic and androgenic profiles of this compound and testosterone suggest distinct physiological impacts.
| Parameter | This compound | Testosterone |
| Anabolic Rating | Moderate | High |
| Androgenic Rating | Low | High |
| Aromatization | No | Yes |
| Primary Mechanism | Binds to androgen receptors, promoting protein synthesis and nitrogen retention.[3][4] | Binds to androgen receptors, initiating a signaling cascade that upregulates muscle protein synthesis.[4][6] |
| Effect on Muscle Mass | Promotes lean muscle mass and recovery.[2] | Induces significant muscle hypertrophy.[6][[“]] |
Long-Term Effects on Muscle Fiber Type
Current research indicates that both this compound and testosterone primarily induce muscle fiber hypertrophy (an increase in the cross-sectional area of muscle fibers) rather than a significant shift in the distribution of fiber types (e.g., from Type I to Type II).
Testosterone: Long-term studies and use of AAS, including testosterone, have consistently shown an increase in the size of both Type I (slow-twitch) and Type II (fast-twitch) muscle fibers.[6][8][9] Some evidence suggests that Type I fibers may be more responsive to the hypertrophic effects of androgens than Type II fibers.[6][10] However, the overall percentage of each fiber type does not appear to be significantly altered with long-term testosterone administration.[11][12][13]
Signaling Pathways
The anabolic effects of both this compound and testosterone are mediated through the androgen receptor (AR), which, upon activation, initiates a cascade of intracellular events leading to increased protein synthesis and muscle growth.
Testosterone Signaling Pathway
Testosterone's signaling pathway in skeletal muscle is well-documented and involves both genomic and non-genomic actions. The genomic pathway involves the binding of testosterone to the AR, translocation to the nucleus, and modulation of gene expression. Key downstream signaling cascades include the Akt/mTOR pathway, which is a central regulator of protein synthesis, and the activation of satellite cells, which contribute to muscle repair and growth.[[“]][14][15]
This compound Signaling Pathway
This compound, as a testosterone analog, also functions by binding to the androgen receptor.[3][4][16] This interaction is the primary step in initiating its anabolic effects. The subsequent downstream signaling is expected to be similar to that of testosterone, leading to increased protein synthesis and muscle growth, though potentially with a lower magnitude of activation.
Experimental Protocols
To assess the long-term effects of this compound versus testosterone on muscle fiber type, a rigorous experimental protocol is required. The following outlines key methodologies based on established techniques in the field.
Experimental Workflow
Muscle Biopsy
-
Procedure: Obtain percutaneous needle biopsy samples from the vastus lateralis muscle under local anesthesia.
-
Handling: Immediately orient, embed in OCT compound, and freeze in isopentane (B150273) cooled by liquid nitrogen. Store samples at -80°C until analysis.
Immunohistochemistry (IHC) for Fiber Typing
-
Sectioning: Cut 10 µm thick serial cross-sections using a cryostat at -20°C.
-
Staining:
-
Air dry sections and rehydrate in phosphate-buffered saline (PBS).
-
Block non-specific binding with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with primary antibodies specific for different myosin heavy chain (MHC) isoforms (e.g., anti-MHC I, anti-MHC IIa, anti-MHC IIx).[17][18][19]
-
Wash with PBS and incubate with corresponding fluorescently-labeled secondary antibodies.
-
Mount with a coverslip using a mounting medium containing DAPI for nuclear staining.
-
-
Imaging: Capture images using a fluorescence microscope and analyze fiber type distribution and cross-sectional area using image analysis software (e.g., ImageJ).[18]
SDS-PAGE for Myosin Heavy Chain (MHC) Isoform Analysis
-
Sample Preparation: Homogenize muscle samples in a lysis buffer and determine protein concentration.[1][20]
-
Gel Electrophoresis:
-
Prepare a high-resolution separating gel (e.g., 8% acrylamide (B121943) with 30-40% glycerol) and a stacking gel (e.g., 4% acrylamide).[20][21]
-
Load equal amounts of protein per lane and run the gel at a constant voltage in a cold environment (e.g., 4°C) for an extended period (e.g., 24-36 hours) to achieve optimal separation of MHC isoforms.[20][21][22]
-
-
Staining and Analysis:
Conclusion
Both this compound and testosterone exert their anabolic effects through the androgen receptor, leading to muscle fiber hypertrophy. Testosterone has been shown to increase the size of both Type I and Type II fibers, with a more pronounced effect on Type I fibers in some cases, but does not appear to significantly alter the overall fiber type distribution.[6][10][11][12][13] While direct, long-term comparative data for this compound is lacking, its similar mechanism of action suggests a primary effect on hypertrophy rather than fiber type conversion. Due to its lower androgenicity and anabolic potency, the magnitude of these effects is likely less than that of testosterone. Further direct comparative studies are necessary to fully elucidate the nuanced long-term effects of these two compounds on muscle fiber characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. swolverine.com [swolverine.com]
- 3. swolverine.com [swolverine.com]
- 4. swolverine.com [swolverine.com]
- 5. What is this compound Acetate used for? [synapse.patsnap.com]
- 6. Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Effects of Long Term Supplementation of Anabolic Androgen Steroids on Human Skeletal Muscle | PLOS One [journals.plos.org]
- 9. Effects of Long Term Supplementation of Anabolic Androgen Steroids on Human Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Misuse of androgenic-anabolic steroids and human deltoid muscle fibers: differences between polydrug regimens and single drug administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of anabolic steroids on the muscle cells of strength-trained athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mouse model of testosterone-induced muscle fiber hypertrophy: involvement of p38 mitogen-activated protein kinase-mediated Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 17. Fiber typing human skeletal muscle with fluorescent immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunohistochemical Identification of Muscle Fiber Types in Mice Tibialis Anterior Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Simplified Immunohistochemical Classification of Skeletal Muscle Fibres in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Technical note: Protocol for electrophoretic separation of bovine myosin heavy chain isoforms and comparison to immunohistochemistry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Myosin heavy chain (MHC) gel electrophoresis [bio-protocol.org]
- 23. Isolation of human skeletal muscle myosin heavy chain and actin for measurement of fractional synthesis rates - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Clostebol's Anabolic Signature: A Comparative Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for validating the anabolic activity of Clostebol, a synthetic anabolic-androgenic steroid (AAS). While direct validation studies on this compound-specific biomarkers are limited in publicly available literature, this document synthesizes data from studies on similar AAS to present a robust framework for assessment. We will explore direct and indirect biomarkers, their detection methodologies, and comparative performance, supported by experimental data and detailed protocols.
This compound's Anabolic Activity at a Glance
This compound, a 4-chloro derivative of testosterone (B1683101), exerts its anabolic effects primarily through binding to the androgen receptor (AR) in muscle cells.[1][2] This interaction triggers a cascade of events leading to increased protein synthesis, nitrogen retention, and potentially enhanced erythropoiesis, contributing to muscle growth and improved performance.[1] Unlike some other AAS, this compound has a reduced tendency for aromatization to estrogen and conversion to dihydrotestosterone (B1667394) (DHT).[3][4]
Direct Biomarkers of Anabolic Activity
Direct biomarkers are substances that directly reflect the physiological processes of anabolism, such as tissue growth and protein synthesis.
Procollagen (B1174764) Type III N-terminal Peptide (P3NP)
P3NP is a promising direct biomarker for the anabolic activity of AAS. It is a peptide fragment released during the synthesis of type III collagen, a key component of the extracellular matrix in muscle tissue. Increased muscle protein synthesis and remodeling due to anabolic steroid use can lead to elevated levels of circulating P3NP.
Comparative Data:
| Anabolic Steroid | Dosage | Study Population | Baseline P3NP (µg/L) | P3NP Change After Administration | Citation |
| Testosterone Enanthate | 5g or 10g gel daily | Older men | 4.51 ± 1.05 | Increased to 6.61 ± 2.14 at week 4 | [5] |
| Nandrolone (B1676933) Decanoate | 100 mg/week | Hemodialysis patients | Not specified | Not specified | [6] |
Indirect Biomarkers of Anabolic Activity
Indirect biomarkers reflect the body's response to the presence of exogenous anabolic agents, such as the suppression of endogenous hormone production.
Luteinizing Hormone (LH) Suppression
The administration of exogenous AAS like this compound suppresses the hypothalamic-pituitary-gonadal (HPG) axis, leading to a decrease in the production of endogenous hormones, including Luteinizing Hormone (LH).[2][7] This suppression is a well-established indirect marker of AAS use.
Comparative Data:
Studies on various anabolic steroids have consistently shown a dose-dependent suppression of LH levels.
| Anabolic Steroid | Dosage | Study Population | LH Change After Administration | Citation |
| Metandienon | 15 mg/day for 2 months | Well-trained athletes | Significant decrease (approx. 50%) | [8] |
| High-dose AAS cocktail | Self-administered | Power athletes | Major decrease | [9] |
| Testosterone | Supraphysiological doses | Healthy volunteers | Suppression with large inter-individual variations | [10] |
Alternative and Emerging Biomarkers
Nitrogen Balance
A positive nitrogen balance, where nitrogen intake exceeds excretion, is a classic indicator of an anabolic state, reflecting increased protein synthesis.[11][12] Anabolic steroids are known to improve nitrogen balance.[13][14]
Proteomic Analysis of Skeletal Muscle
Advanced proteomic techniques can identify changes in the abundance of specific muscle proteins in response to AAS administration, offering a detailed signature of anabolic activity.[15] Studies have shown that long-term AAS use leads to detectable changes in the skeletal muscle proteome.[15]
Circulating MicroRNAs (miRNAs)
Circulating miRNAs are emerging as potential biomarkers for detecting the use of performance-enhancing substances.[16] Specific miRNA signatures may be associated with the physiological changes induced by AAS.
Experimental Protocols
Measurement of Serum P3NP by ELISA
Objective: To quantify the concentration of P3NP in serum as a marker of collagen synthesis.
Protocol:
-
Sample Collection and Preparation: Collect blood samples and separate serum. Samples can be stored at 2-8°C for up to 3 days or frozen at -20°C for longer storage. Before the assay, pre-dilute samples 11-fold with the provided diluent.
-
ELISA Procedure (Sandwich ELISA):
-
A microplate is pre-coated with a monoclonal antibody specific for PIIINP.
-
Add calibrators and pre-diluted samples to the wells. The PIIINP in the samples binds to the immobilized antibody.
-
Add a second monoclonal antibody conjugated to horseradish peroxidase (HRP) which then binds to the captured PIIINP.
-
Wash the plate to remove unbound reagents.
-
Add a TMB substrate solution, which reacts with the HRP to produce a colorimetric signal.
-
Stop the reaction with an acid solution and measure the optical density at 450 nm using a microplate reader.
-
Calculate the PIIINP concentration in the samples by comparing their absorbance to a standard curve.
-
24-Hour Urine Nitrogen Balance
Objective: To determine the nitrogen balance as an indicator of protein metabolism.
Protocol:
-
24-Hour Urine Collection:
-
Begin the collection at a specific time, emptying the bladder first and discarding this urine.
-
Collect all subsequent urine for the next 24 hours in a provided container, which should be kept refrigerated.
-
At the 24-hour mark, empty the bladder one last time and add this to the collection.
-
-
Dietary Protein Intake Record: Accurately record all food and drink consumed during the 24-hour collection period to calculate the total protein intake.
-
Laboratory Analysis:
-
Measure the total volume of the 24-hour urine collection.
-
Analyze a urine aliquot for total urinary nitrogen (TUN) or urinary urea (B33335) nitrogen (UUN).
-
-
Nitrogen Balance Calculation:
-
Nitrogen Intake (g) = Total Protein Intake (g) / 6.25
-
Nitrogen Output (g) = UUN (g) + 4 g (for insensible losses)
-
Nitrogen Balance = Nitrogen Intake (g) - Nitrogen Output (g)
-
Hair Analysis for this compound by GC-MS/MS
Objective: To detect the long-term use of this compound.
Protocol:
-
Sample Collection and Decontamination: Collect a hair sample (approximately 100 mg). Decontaminate the hair by washing with an organic solvent to remove external contaminants.
-
Digestion/Extraction:
-
Alkaline Digestion: Incubate the hair sample in 1 M NaOH at 95°C for 15 minutes.
-
Methanol (B129727) Extraction: Incubate the decontaminated hair in methanol at 50°C overnight.
-
-
Purification:
-
Neutralize the digest (if alkaline digestion was used).
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Follow with a liquid-liquid extraction (LLE) for further purification.
-
-
Derivatization: Convert the anabolic steroids into their trimethylsilyl (B98337) (TMS) derivatives.
-
GC-MS/MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS) for separation and detection.
Signaling Pathways and Workflows
Caption: this compound's Anabolic Signaling Pathway.
Caption: Experimental Workflow for Biomarker Validation.
Conclusion
The validation of biomarkers for this compound's anabolic activity relies on a multi-faceted approach, combining the assessment of direct and indirect markers. While P3NP emerges as a strong candidate for a direct biomarker, its specific validation for this compound requires further investigation. The suppression of LH remains a reliable indirect indicator of AAS use. The methodologies outlined in this guide provide a robust framework for researchers to design and execute validation studies, ultimately contributing to a more comprehensive understanding of this compound's anabolic signature. The continuous development of advanced analytical techniques, such as proteomics and miRNA profiling, holds promise for the discovery of novel and more specific biomarkers in the future.
References
- 1. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 2. swolverine.com [swolverine.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is this compound Acetate used for? [synapse.patsnap.com]
- 5. N-terminal propeptide of type III procollagen as a biomarker of anabolic response to recombinant human GH and testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Nandrolone Decanoate on serum lipoprotein (a) and its isoforms in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Effect of an anabolic steroid (metandienon) on plasma LH-FSH, and testosterone and on the response to intravenous administration of LRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Response of serum hormones to androgen administration in power athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Metabolic effects of anabolic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of an anabolic steroid on nitrogen balance and amino acid patterns after total hip replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anabolic steroids in polytrauma patients. Influence on renal nitrogen and amino acid losses: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Skeletal muscle proteome alterations after long term anabolic steroid abuse | World Anti Doping Agency [wada-ama.org]
- 16. An observational human study investigating the effect of anabolic androgenic steroid use on the transcriptome of skeletal muscle and whole blood using RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of the Androgen Receptor in Complex with Endogenous Ligands: Implications for Clostebol Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystal structures of the human androgen receptor (AR) ligand-binding domain (LBD) in complex with its natural ligands, testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). Due to the absence of an experimentally determined crystal structure of the AR LBD bound to the synthetic androgen Clostebol, this guide leverages the available high-resolution structural data of endogenous androgen complexes to infer the potential binding mode of this compound. This analysis is crucial for understanding the molecular determinants of ligand recognition and for the rational design of novel AR modulators.
Executive Summary
The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in male physiology and is a key therapeutic target in prostate cancer. The binding of androgens to the AR's ligand-binding domain induces a conformational change that is critical for its function. High-resolution crystal structures of the AR LBD in complex with testosterone and DHT have revealed the precise molecular interactions that govern ligand binding and receptor activation. Although a crystal structure for the AR in complex with this compound is not publicly available, its structural similarity to testosterone allows for a detailed comparative analysis. This guide presents a summary of the structural data for AR-testosterone and AR-DHT complexes, outlines the experimental protocols for their determination, and provides a visual representation of the AR signaling pathway and the crystallographic workflow.
Data Presentation: Structural and Binding Data of AR-Ligand Complexes
The following table summarizes key crystallographic data for the human androgen receptor ligand-binding domain in complex with testosterone and dihydrotestosterone. This quantitative data allows for a direct comparison of the quality of the structural models and provides insights into the thermodynamics of ligand binding.
| PDB ID | Ligand | Resolution (Å) | R-work | R-free | Interacting Residues (within 4 Å) | Hydrogen Bonds |
| 2AM9 [1] | Testosterone | 1.64 | 0.191 | 0.230 | Leu704, Asn705, Gln711, Arg752, Met745, Met749, Met780, Phe764, Trp741, Leu873, Thr877, Ile899 | Asn705 (OH), Arg752 (O), Thr877 (O) |
| 2AMA [2] | Dihydrotestosterone | 1.90 | 0.214 | 0.241 | Leu704, Asn705, Gln711, Arg752, Met745, Met749, Met780, Phe764, Trp741, Leu873, Thr877, Ile899 | Asn705 (OH), Arg752 (O), Thr877 (O) |
| 1T7T [3] | Dihydrotestosterone | 1.70 | 0.181 | 0.204 | Leu704, Asn705, Gln711, Arg752, Met745, Met749, Met780, Phe764, Trp741, Leu873, Thr877, Ile899 | Asn705 (OH), Arg752 (O), Thr877 (O) |
Comparative Analysis of Ligand Binding
The crystal structures of the AR LBD with testosterone and DHT reveal a highly conserved binding pocket. The steroid nucleus of both ligands is buried within a hydrophobic pocket, while the polar groups at either end of the steroid form specific hydrogen bonds with the receptor.
Testosterone vs. Dihydrotestosterone: The primary difference between testosterone and DHT is the saturation of the A-ring in DHT. This subtle change is thought to contribute to the higher binding affinity of DHT for the AR.[4][5] The overall conformation of the AR LBD is very similar when bound to either testosterone or DHT, indicating that the receptor accommodates both native androgens without significant structural rearrangements.[4]
Inferred Binding of this compound: this compound (4-chlorotestosterone) is a synthetic derivative of testosterone. It differs from testosterone by the presence of a chlorine atom at the C4 position of the A-ring. It is hypothesized that the steroid core of this compound would occupy the same hydrophobic pocket as testosterone and DHT. The 3-keto and 17-hydroxyl groups are expected to form the same key hydrogen bonds with Asn705, Arg752, and Thr877. The additional chlorine atom at the C4 position would likely be accommodated within the ligand-binding pocket, potentially forming halogen bonds or other non-covalent interactions with surrounding residues, which could influence its binding affinity and activity.
Experimental Protocols
The determination of the crystal structures of AR-ligand complexes involves several key steps, as summarized from the methodologies described in the cited publications.[6][7]
Protein Expression and Purification
The ligand-binding domain of the human androgen receptor (residues 663-919) is typically expressed in Escherichia coli as a fusion protein, for example, with a glutathione (B108866) S-transferase (GST) tag.[6] The expression is carried out in the presence of the specific ligand (e.g., testosterone or DHT) to ensure proper folding and stability of the LBD.[6][8] Following cell lysis, the fusion protein is purified using affinity chromatography (e.g., glutathione-sepharose). The affinity tag is then cleaved by a specific protease (e.g., thrombin or TEV protease), and the LBD is further purified by ion-exchange and size-exclusion chromatography to obtain a highly pure and homogenous protein sample.[6][9]
Crystallization
Crystallization of the AR LBD in complex with its ligand is achieved using the vapor diffusion method.[7] The purified protein-ligand complex is mixed with a crystallization solution containing a precipitant (e.g., polyethylene (B3416737) glycol) and buffered at a specific pH.[7][10] The mixture is equilibrated against a reservoir solution with a higher precipitant concentration, which slowly increases the protein concentration, leading to the formation of well-ordered crystals.
Data Collection and Structure Determination
X-ray diffraction data are collected from the crystals at a synchrotron source.[6][7] The crystals are cryo-cooled to minimize radiation damage during data collection. The diffraction patterns are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays. The structure is then solved using molecular replacement, with a previously determined structure of a homologous protein as a search model.[10] The initial model is then refined against the experimental data to generate the final, high-resolution crystal structure.
Mandatory Visualizations
Androgen Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the androgen receptor.
Caption: Canonical androgen receptor signaling pathway.
Experimental Workflow for AR-Ligand Crystal Structure Determination
The following diagram outlines the major steps involved in determining the crystal structure of an androgen receptor-ligand complex.
Caption: Experimental workflow for protein crystallography.
Comparative Binding Modes of Androgens in the AR Ligand-Binding Pocket
This diagram provides a simplified, conceptual comparison of how testosterone, DHT, and this compound are proposed to bind within the androgen receptor's ligand-binding pocket.
Caption: Conceptual comparison of androgen binding to the AR.
References
- 1. Mechanism of androgen receptor activation and possible implications for chemoprevention trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Androgen receptor - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanisms of androgen receptor activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystallographic structures of the ligand-binding domains of the androgen receptor and its T877A mutant complexed with the natural agonist dihydrotestosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Expression, purification and crystallization of the ancestral androgen receptor–DHT complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystallization and preliminary X-ray analysis of the human androgen receptor ligand-binding domain with a coactivator-like peptide and selective androgen receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Clostebol: A Guide for Laboratory Professionals
Ensuring safety and compliance in the disposal of Clostebol, a synthetic anabolic-androgenic steroid, is a critical aspect of laboratory operations. As a Schedule III controlled substance in the United States, its disposal is subject to stringent regulations to prevent environmental contamination and potential misuse. Researchers, scientists, and drug development professionals must adhere to established protocols for the management of chemical and controlled substance waste. This guide provides essential, step-by-step information for the proper disposal of this compound in a laboratory setting.
Core Principles of this compound Waste Management
The disposal of this compound and associated materials must comply with federal regulations, such as those set by the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA), as well as state and local rules.[1][2] The primary objective is to render the substance non-recoverable and to dispose of it in a manner that is safe for both human health and the environment.
Disposal Procedures for this compound Waste
The appropriate disposal method for this compound depends on the nature of the waste—whether it is an expired or unwanted bulk substance, contaminated labware, or trace amounts remaining after an experiment.
1. Expired or Unwanted Bulk this compound:
Expired, unwanted, or damaged this compound with recoverable amounts must be disposed of through a DEA-registered reverse distributor.[2] This is a mandatory procedure for all Schedule I-V controlled substances.
-
Step 1: Segregation and Labeling: Clearly label the container with "Expired - To Be Disposed" and segregate it from the active inventory within a secure and approved storage location.[2]
-
Step 2: Contact EHS: Notify your institution's Environmental Health & Safety (EHS) or equivalent department to arrange for pickup and transfer to a reverse distributor.[2]
-
Step 3: Documentation: Maintain meticulous records of the disposed substance, including the name, quantity, and date of disposal. For Schedule I and II substances, a DEA Form 222 is required; for Schedule III-V substances, appropriate documentation such as an invoice is necessary.[2]
2. Contaminated Labware and Personal Protective Equipment (PPE):
Items such as gloves, absorbent towels, and lab coats that are contaminated with this compound are considered solid chemical waste.[1]
-
Step 1: Collection: Place all contaminated solid waste into a designated, properly labeled hazardous waste container.[1]
-
Step 2: Storage: Store the container in a designated satellite accumulation area that is close to the point of generation and under the supervision of laboratory personnel.[1][3]
-
Step 3: Disposal: The collected waste must be transported to a licensed waste disposal facility.[1] Your institution's EHS department will manage the pickup and disposal process.
3. Non-Recoverable and Trace Amounts:
For residual amounts of this compound that are not recoverable from a container or syringe, specific laboratory disposal methods may be permissible, but these must be in accordance with institutional policies.[2]
-
Empty Containers: An "empty" container that has held a hazardous chemical may be disposed of in the regular trash only after it has been triple-rinsed, with the rinsate collected as hazardous waste.[4] However, for controlled substances, it is best practice to consult with your EHS office before disposing of any container.
-
Unacceptable Disposal Methods: It is crucial to note that disposing of controlled substances by flushing them down the drain or mixing them with kitty litter for regular trash disposal is generally not an acceptable method.[2][5]
Summary of Disposal Procedures
| Waste Type | Disposal Procedure | Key Considerations |
| Expired/Unwanted Bulk this compound | Transfer to a DEA-registered reverse distributor via your institution's EHS department.[2] | Requires strict inventory and documentation. Must be segregated from active stock. |
| Contaminated Solid Waste (Gloves, PPE, etc.) | Collect in a labeled hazardous waste container for disposal by a licensed facility.[1] | Store in a designated satellite accumulation area.[3] |
| Contaminated Sharps | Place in a designated sharps container for biohazardous or chemical waste. | Follow institutional guidelines for sharps disposal. |
| Non-Recoverable Residue in Containers | Consult institutional EHS for approved procedures. Triple-rinsing may be required, with rinsate collected as hazardous waste.[4] | Do not dispose of in regular trash without explicit approval and proper decontamination. |
Experimental Protocols
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety department for specific procedures and comply with all federal, state, and local regulations regarding the disposal of controlled substances and hazardous chemical waste.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. research-compliance.umich.edu [research-compliance.umich.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Disposal of unwanted medications | American Veterinary Medical Association [avma.org]
Essential Safety and Logistical Information for Handling Clostebol
This document provides crucial safety protocols, personal protective equipment (PPE) guidelines, and disposal procedures for researchers, scientists, and drug development professionals handling Clostebol. Adherence to these guidelines is essential to mitigate health risks associated with this potent anabolic steroid. This compound is suspected of causing cancer and may cause reproductive harm.[1][2][3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended. Change the outer glove immediately upon contamination. |
| Body Protection | Lab Coat/Coveralls | A dedicated, disposable lab coat or coveralls made of materials like Tyvek should be worn over personal clothing.[1] |
| Eye & Face Protection | Safety Goggles/Face Shield | Chemical splash goggles providing a complete seal around the eyes are required. A face shield may be worn over goggles for added protection.[1] |
| Respiratory Protection | Respirator | For handling powders or creating aerosols, a NIOSH-approved respirator is necessary. An N95 or FFP2 respirator may be suitable for low-risk activities, while a powered air-purifying respirator (PAPR) is recommended for higher-risk operations.[1][4] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[1] |
Operational Plan for Handling this compound
A systematic approach is crucial for safely handling potent compounds like this compound. The following protocol outlines the key phases of handling, from preparation to post-handling procedures.
Experimental Protocol: Safe Handling of this compound
1. Preparation:
-
Designated Area: All handling of this compound must occur in a designated and restricted area, such as a certified chemical fume hood, a glove box, or an isolator to ensure containment.[1]
-
Decontamination: Ensure that a validated decontamination solution is readily available in the work area.[1]
-
Pre-weighing: If possible, use pre-weighed quantities of the compound to minimize handling of the powder.
-
PPE Donning: Before entering the designated handling area, put on all required PPE in the correct order (e.g., shoe covers, inner gloves, coverall, outer gloves, head/hair cover, eye and face protection, respirator).
2. Handling:
-
Weighing and Transfer:
-
Perform all weighing and transfers of this compound powder within a containment device (e.g., fume hood, glove box).
-
Use tools and equipment dedicated solely to handling this compound to prevent cross-contamination.
-
Handle the compound gently to avoid generating dust.
-
-
Solution Preparation:
-
When dissolving this compound, add the solvent to the powder slowly to prevent splashing.
-
Keep containers with this compound solutions tightly closed when not in use.
-
3. Post-Handling:
-
Decontamination:
-
Wipe down all surfaces and equipment in the designated handling area with the appropriate decontamination solution.
-
Decontaminate all tools used during the handling process.
-
-
PPE Doffing:
-
Remove PPE in a designated area, being careful to avoid contaminating yourself. The general sequence is to remove outer gloves, then the lab coat/coveralls, followed by eye and face protection, and finally inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, lab coats, shoe covers, and weighing papers, must be considered hazardous waste.
-
Waste Containers:
-
Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, compatible, and sealed hazardous waste container.
-
-
Disposal Procedure:
Visual Guides
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Workflow for the safe handling of this compound from preparation to cleanup.
Caption: Logical relationship for selecting appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
